molecular formula C5H5BrO B1590885 2-Bromo-3-methylfuran CAS No. 64230-60-0

2-Bromo-3-methylfuran

Cat. No.: B1590885
CAS No.: 64230-60-0
M. Wt: 161 g/mol
InChI Key: NAJBSJDAKSSYFL-UHFFFAOYSA-N
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Description

2-Bromo-3-methylfuran is a useful research compound. Its molecular formula is C5H5BrO and its molecular weight is 161 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJBSJDAKSSYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562198
Record name 2-Bromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64230-60-0
Record name 2-Bromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-3-methylfuran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 2-bromo-3-methylfuran from 3-methylfuran. This compound is a valuable heterocyclic intermediate in the development of pharmaceutical agents and other fine chemicals. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical safety information. We delve into the regioselectivity of the electrophilic bromination of 3-methylfuran, justify the selection of N-Bromosuccinimide (NBS) as the preferred brominating agent, and provide a self-validating protocol for synthesis, purification, and characterization.

Theoretical Foundation: Regioselectivity in Furan Bromination

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-methylfuran. The furan ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles.[1] The inherent reactivity and the presence of a directing group (the methyl group) necessitate a carefully controlled approach to achieve the desired regioselectivity.

Mechanism and Directing Effects

The bromination of 3-methylfuran proceeds via an electrophilic aromatic substitution mechanism. The key to this synthesis is controlling where the bromine electrophile adds to the furan ring. The furan ring has two distinct positions for substitution: C2/C5 (alpha to the oxygen) and C3/C4 (beta to the oxygen). The positions alpha to the oxygen (C2 and C5) are significantly more reactive due to the ability of the oxygen atom's lone pairs to stabilize the intermediate carbocation (sigma complex) through resonance.[1]

The methyl group at the C3 position is a weak activating group and directs electrophiles to the ortho (C2) and para (C5) positions. In this case:

  • Attack at C2: The resulting carbocation is stabilized by both the adjacent oxygen atom and the inductive effect of the methyl group. This is the most favored pathway.

  • Attack at C5: This position is also activated (para to the methyl group). However, the C2 position is generally more reactive in furans.

  • Attack at C4: This position is sterically hindered by the adjacent methyl group and lacks the strong resonance stabilization from the oxygen, making it the least likely site of attack.

Therefore, the monobromination of 3-methylfuran overwhelmingly yields this compound as the major product due to the formation of the most stable intermediate carbocation.[1]

G cluster_0 Reaction Mechanism Start 3-Methylfuran + NBS Intermediate Resonance-Stabilized Sigma Complex (Carbocation at C5) Start->Intermediate Electrophilic Attack (at C2 position) Deprotonation Deprotonation by Succinimide Anion Intermediate->Deprotonation Loss of Proton Product This compound Deprotonation->Product SideProduct Succinimide Deprotonation->SideProduct G cluster_workflow Experimental Workflow A 1. Setup & Inerting (Flask with 3-Methylfuran in THF) B 2. Cooling (Cool to 0°C) A->B C 3. Reagent Addition (Add NBS solution dropwise) B->C D 4. Reaction (Stir at 0°C to RT) C->D E 5. Quenching (Add water) D->E F 6. Extraction (Extract with Diethyl Ether) E->F G 7. Washing (Wash with NaHCO₃ & Brine) F->G H 8. Drying & Concentration (Dry over MgSO₄, evaporate solvent) G->H I 9. Purification (Flash Column Chromatography) H->I J 10. Analysis (NMR, GC-MS) I->J

Sources

An In-depth Technical Guide to 2-Bromo-3-methylfuran: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Substituted Furans

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are the bedrock upon which innovation is built. Among these, the furan nucleus represents a privileged structure, prized for its unique electronic properties and its prevalence in a multitude of bioactive natural products and pharmaceuticals.[1] This guide moves beyond generalities to focus on a specific, highly versatile building block: 2-Bromo-3-methylfuran . The strategic placement of the bromine atom at the C2 position, activated by the adjacent oxygen, and the methyl group at C3, which influences steric and electronic properties, makes this reagent a powerful tool for introducing the 3-methylfuran moiety into complex molecular architectures. This document provides an in-depth exploration of its chemical properties, core reactivity, and field-proven synthetic protocols, designed for the practicing research scientist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. All experimental designs, from reaction setup to purification and characterization, are predicated on this data.

Physical and Chemical Properties

The properties of this compound are summarized below. This data is critical for calculations, safety assessments, and purification strategy development (e.g., selecting distillation conditions).

PropertyValueSource(s)
CAS Number 64230-60-0[2][3]
Molecular Formula C₅H₅BrO[2][4]
Molecular Weight 161.00 g/mol [2][4]
Appearance Colorless to pale yellow oil[1]
Density 1.5 ± 0.1 g/cm³[3]
Boiling Point 133.5 ± 20.0 °C at 760 mmHg[3]
Flash Point 34.5 ± 21.8 °C[3]
Refractive Index 1.505[3]
XLogP3 2.4[2]
Topological Polar Surface Area 13.1 Ų[2]
Spectroscopic Signature

While comprehensive spectral data from open literature is sparse, the expected Nuclear Magnetic Resonance (NMR) characteristics can be predicted based on the structure and data for similar bromofurans.[5] These signatures are essential for confirming the identity and purity of the material both before and after a reaction.

  • ¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methyl group (CH₃) likely in the δ 2.0-2.3 ppm region, and two doublets for the furan ring protons at C4 and C5, likely in the δ 6.2-7.5 ppm region, showing characteristic furan coupling constants (J ≈ 1.8-3.4 Hz).

  • ¹³C NMR: The carbon spectrum will display five signals. The methyl carbon will appear upfield (δ 10-15 ppm). The four furan carbons will be in the aromatic region (δ 100-150 ppm), with the C2 carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 160 and 162, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This C(sp²)-Br bond is amenable to a host of powerful C-C and C-heteroatom bond-forming reactions, primarily through the generation of organometallic intermediates or via transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl bonds with exceptional functional group tolerance.[6][7] For this compound, this reaction provides a direct and efficient route to 2-aryl-3-methylfurans, a scaffold of significant interest in drug discovery.[6]

Mechanistic Insight & Causality: The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of this compound. This is often the rate-limiting step. The choice of phosphine ligand (e.g., PPh₃, SPhos) is critical; it stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[6]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) must be activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Suzuki_Coupling_Workflow

Field-Proven Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylfuran

This protocol is adapted from established procedures for Suzuki couplings of bromo-heterocycles.[7][9]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 161 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).

  • Solvent Degassing: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). Degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Organometallic Transformations: Lithiation and Grignard Reagent Formation

Formation of organometallic intermediates via halogen-metal exchange is a powerful strategy for transforming the C-Br bond into a nucleophilic carbon center, which can then react with a wide array of electrophiles.

2.2.1. Lithiation via Halogen-Metal Exchange

Reacting this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature results in a rapid halogen-metal exchange to form 3-methylfuran-2-yllithium.

Mechanistic Insight & Causality: This exchange is faster than deprotonation of the other ring positions. The extreme low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium reagent or attack on the solvent (THF).[10][11] The resulting aryllithium species is a potent nucleophile and a strong base.

Lithiation_Workflow

Exemplary Protocol: Synthesis of 3-Methylfuran-2-carbaldehyde

  • Anhydrous Conditions: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Add this compound (10 mmol, 1.61 g) and anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 10.5 mmol, 6.6 mL) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (12 mmol, 0.93 mL) dropwise.

  • Warming and Quenching: Stir the reaction at -78 °C for another 2 hours, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify via vacuum distillation or column chromatography.

2.2.2. Grignard Reagent Formation

The Grignard reaction provides a complementary method for generating a carbon nucleophile. It involves the reaction of this compound with magnesium metal in an anhydrous ether solvent.[12][13]

Mechanistic Insight & Causality: The reaction involves the insertion of magnesium(0) into the C-Br bond.[12] This process is highly sensitive to moisture, as the resulting Grignard reagent is a very strong base and will be instantly protonated and destroyed by water.[13][14] The use of anhydrous solvents (like diethyl ether or THF) and flame-dried glassware is non-negotiable. Often, a small crystal of iodine or a drop of 1,2-dibromoethane is used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[15]

Exemplary Protocol: Synthesis of 1-(3-Methylfuran-2-yl)ethan-1-ol

  • Setup: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (12 mmol, 290 mg) and a small crystal of iodine.

  • Initiation: Add a small portion (~10%) of a solution of this compound (10 mmol, 1.61 g) in 20 mL of anhydrous diethyl ether. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated.

  • Grignard Formation: Add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Reaction with Electrophile: Cool the flask to 0 °C in an ice bath. Slowly add a solution of acetaldehyde (11 mmol, 0.48 g) in anhydrous diethyl ether (10 mL).

  • Workup: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to give the crude alcohol, which can be purified by chromatography.

Safety and Handling

As a brominated organic compound and a potential flammable liquid, this compound requires careful handling in a well-ventilated fume hood.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Inhalation/Contact: Avoid breathing vapors and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (CO₂, dry chemical, or foam) in case of a fire.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a potent and versatile chemical intermediate. Its true value is realized through a deep understanding of its reactivity, particularly in palladium-catalyzed cross-couplings and organometallic transformations. By mastering the protocols outlined in this guide and appreciating the mechanistic principles that govern them, researchers in drug discovery and materials science can effectively leverage this building block to construct novel and complex molecular targets with precision and efficiency.

References

  • PubChem Compound Summary for CID 14614859, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 641484, 3-Bromo-2-methylfuran. National Center for Biotechnology Information. [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. National Institutes of Health. [Link]

  • The Grignard Reaction. University of California, Davis. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Royal Society of Chemistry. [Link]

  • Grignard Reaction. Swarthmore College. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Reaction pathways for the lithiation. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • Optimization of n-BuLi alkylation of furan. Reddit. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research. [Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. National Institutes of Health. [Link]

  • Lithiation of ((BuNH)-Bu-t)(3)PNSiMe3 and formation of tetraimidophosphate complexes. University of Lethbridge. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll University. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methylfuran (CAS: 64230-60-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Heterocyclic Building Block for Advanced Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylfuran, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into the synthesis, structural characterization, key reactions, and safety protocols associated with this versatile building block. By offering detailed experimental procedures and mechanistic insights, this guide aims to empower scientists to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

Introduction: The Strategic Importance of Substituted Furans

The furan motif is a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in organic synthesis. The introduction of a bromine atom at the 2-position, coupled with a methyl group at the 3-position, as seen in this compound, creates a highly valuable and versatile building block. The C-Br bond serves as a reactive handle for numerous cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The adjacent methyl group provides steric and electronic influence, directing reactivity and contributing to the final architecture of the target molecule. This strategic combination of functionalities makes this compound an indispensable tool for the construction of complex molecular frameworks.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount before handling any chemical compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for reaction planning and purification.[1][2]

PropertyValue
CAS Number 64230-60-0
Molecular Formula C₅H₅BrO
Molecular Weight 161.00 g/mol
Appearance Not specified, likely a liquid
Boiling Point 133.5 ± 20.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Refractive Index 1.505
Flash Point 34.5 ± 21.8 °C
Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements: Based on general knowledge of similar brominated heterocyclic compounds, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Precautionary Statements:

  • Avoid breathing vapors, mist, or gas.

  • Avoid contact with skin and eyes.

  • Use only in a well-ventilated area.

  • Store in a tightly closed container in a cool, dry place.

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-methylfuran. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity for the 2-position of the furan ring and its ease of handling compared to liquid bromine.

Synthesis 3-Methylfuran 3-Methylfuran Product This compound 3-Methylfuran->Product  NBS, Solvent (e.g., THF, CCl4) Room Temperature NBS NBS Solvent Solvent

Figure 1: Synthesis of this compound via bromination.
Detailed Experimental Protocol: Bromination of 3-Methylfuran

Disclaimer: This is a representative protocol based on established methods for the bromination of similar furan derivatives. Optimization may be necessary.

Materials:

  • 3-Methylfuran

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylfuran (1.0 eq.) in anhydrous THF or CCl₄.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add N-bromosuccinimide (1.0-1.1 eq.) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.

Structural Characterization: Spectroscopic Analysis

Accurate structural elucidation is critical for confirming the identity and purity of this compound. The following section outlines the expected spectroscopic data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, and two doublets for the furan ring protons, with a characteristic coupling constant.

    • Expected Chemical Shifts (δ, ppm):

      • ~2.1-2.3 (s, 3H, -CH₃)

      • ~6.2-6.4 (d, 1H, furan-H)

      • ~7.2-7.4 (d, 1H, furan-H)

  • ¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule.

    • Expected Chemical Shifts (δ, ppm):

      • ~10-15 (-CH₃)

      • ~110-145 (4C, furan ring carbons)

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Expected Molecular Ion Peaks (m/z): [M]⁺ at ~160 and [M+2]⁺ at ~162.

  • Key Fragmentation Pattern: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 81.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the furan ring and C-H bonds.

  • Expected Absorption Bands (cm⁻¹):

    • ~3100-3000 (C-H stretching of the furan ring)

    • ~2950-2850 (C-H stretching of the methyl group)

    • ~1600-1450 (C=C stretching of the furan ring)

    • ~1100-1000 (C-O-C stretching of the furan ring)

    • ~750-550 (C-Br stretching)

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions to form new carbon-carbon and carbon-heteroatom bonds.

Reactions cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Metal-Halogen Exchange A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Heck Coupling (Alkene) A->C D Sonogashira Coupling (Alkyne) A->D P1 2-Aryl-3-methylfuran B->P1 P2 2-Alkenyl-3-methylfuran C->P2 P3 2-Alkynyl-3-methylfuran D->P3 E This compound F Lithiation (n-BuLi) E->F G Grignard Formation (Mg) E->G I1 2-Lithio-3-methylfuran F->I1 I2 2-Furylmagnesium bromide G->I2

Figure 2: Key reaction pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the construction of C-C bonds.

The Suzuki-Miyaura coupling reaction of this compound with an aryl or vinyl boronic acid (or ester) provides a direct route to 2-aryl- or 2-vinyl-3-methylfurans.

Representative Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Perform an aqueous workup, extract with an organic solvent, and purify by chromatography.

The Heck reaction allows for the coupling of this compound with alkenes to form 2-alkenyl-3-methylfurans.

Representative Protocol:

  • Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • After cooling, perform a standard aqueous workup and purify the product by chromatography.

The Sonogashira coupling enables the synthesis of 2-alkynyl-3-methylfurans by reacting this compound with a terminal alkyne.

Representative Protocol:

  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Upon completion, perform a workup and purify the product.

Metal-Halogen Exchange

Treatment of this compound with a strong organometallic base, such as n-butyllithium, results in a metal-halogen exchange to generate a highly reactive 2-lithio-3-methylfuran species. This organolithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at the 2-position of the furan ring.

Representative Protocol for Lithiation and Electrophilic Quench:

  • Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.0-1.1 eq.) dropwise and stir for 30-60 minutes at -78 °C.

  • Add the desired electrophile and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, perform an aqueous workup, and purify the product.

Conclusion

This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its strategic placement of a reactive bromine atom and a directing methyl group on the furan core allows for a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, offering practical protocols to facilitate its use in research and development. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel molecules with significant potential in medicine and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][1]

Sources

Physicochemical properties of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-3-methylfuran: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 64230-60-0), a versatile heterocyclic building block crucial for synthetic chemistry. While experimentally determined data for this specific compound is sparse in public literature, this document synthesizes information from established chemical principles and data from analogous compounds to offer a robust guide for its use. We will cover its core physicochemical properties, detail a well-established protocol for its synthesis via electrophilic bromination of 3-methylfuran, predict its spectroscopic characteristics, and explore its reactivity and applications, particularly in cross-coupling reactions and natural product synthesis. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this important synthetic intermediate.

Introduction: The Significance of Substituted Furans

The furan ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. Halogenated furans, in particular, serve as exceptionally versatile intermediates. The carbon-halogen bond acts as a synthetic handle for introducing further molecular complexity, most notably through metal-catalyzed cross-coupling reactions.[2]

This compound emerges as a valuable reagent in this context. The bromine atom at the electron-rich C2 position provides a reactive site for functionalization, while the methyl group at the C3 position introduces steric and electronic influence, guiding the regioselectivity of subsequent reactions and providing a key structural element for various target molecules. This guide offers an in-depth examination of this compound from its fundamental properties to its practical application in the laboratory.

Molecular Structure and Identifiers

The structure of this compound consists of a five-membered furan ring substituted with a bromine atom at the 2-position and a methyl group at the 3-position.

cluster_molecule C1 C C2 C C1->C2 Br6 Br C1->Br6 C3 C C2->C3 C7 CH₃ C2->C7 C4 C C3->C4 O5 O C4->O5 O5->C1

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)
IUPAC Name This compound [3]
CAS Number 64230-60-0 [3]
Molecular Formula C₅H₅BrO [3][4]
Molecular Weight 161.00 g/mol [3][4]
Canonical SMILES CC1=C(OC=C1)Br [3]

| InChI Key | NAJBSJDAKSSYFL-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The majority of publicly available physicochemical data for this compound are computationally predicted. These values provide useful estimates for planning experiments, particularly for solubility and purification strategies.

Table 2: Predicted Physicochemical Data

Property Predicted Value Significance and Experimental Insight Source(s)
Boiling Point 133.5 ± 20.0 °C (at 760 mmHg) Suggests the compound is a liquid at room temperature and can be purified by vacuum distillation.
Density 1.5 ± 0.1 g/cm³ Denser than water, which is relevant for aqueous workup procedures.
LogP (Octanol/Water) 2.35 - 2.4 Indicates poor water solubility and good solubility in common organic solvents like ethers, esters, and halogenated solvents. [3][4]
Refractive Index 1.505 Useful for quick purity assessment of liquid samples if an experimental value is established.

| Flash Point | 34.5 ± 21.8 °C | Indicates the compound is flammable and requires handling away from ignition sources. | |

Proposed Synthesis Protocol: Electrophilic Bromination of 3-Methylfuran

Causality and Method Selection: The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of 3-methylfuran. The furan ring is highly activated towards electrophiles, with the C2 and C5 positions being the most reactive due to resonance stabilization of the intermediate sigma complex. In 3-methylfuran, the C2 position is sterically unhindered and electronically activated, making it the primary site for substitution.

While elemental bromine (Br₂) can be used, it often leads to over-bromination and decomposition due to its high reactivity and the generation of HBr.[3] N-Bromosuccinimide (NBS) is the preferred reagent for controlled mono-bromination of sensitive heterocyclic systems.[5] It serves as a source of an electrophilic bromine species, and the reaction can often be performed under milder conditions, leading to higher selectivity and yield.

G start Dissolve 3-Methylfuran in Anhydrous THF cool Cool Reaction Mixture to 0°C (Ice Bath) start->cool add_nbs Add NBS Portion-wise (Maintain T < 5°C) cool->add_nbs react Stir at 0°C to RT (Monitor by TLC/GC-MS) add_nbs->react quench Quench with Aqueous Na₂S₂O₃ Solution react->quench extract Extract with Diethyl Ether (e.g., 3x Volume) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Anhydrous MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Flash Chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methylfuran (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile (approx. 0.5 M concentration).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is often exothermic.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the mixture back to 0 °C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine. Transfer the mixture to a separatory funnel.

  • Isolation: Extract the product with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield this compound as a liquid. Alternatively, flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) can be used.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this compound could be located. The following characterization data is predicted based on established substituent effects on the furan core and data from analogous compounds.

  • ¹H NMR Spectroscopy: (Predicted, 400 MHz, CDCl₃)

    • δ ~7.2 ppm (d, 1H, J ≈ 2.0 Hz): This signal corresponds to the proton at the C5 position (H-5). It appears as a doublet due to coupling with the C4 proton (H-4).

    • δ ~6.2 ppm (d, 1H, J ≈ 2.0 Hz): This signal corresponds to the proton at the C4 position (H-4). It is also a doublet from coupling to H-5.

    • δ ~2.1 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C3 position. No significant coupling to the furan protons is expected.

  • ¹³C NMR Spectroscopy: (Predicted, 100 MHz, CDCl₃)

    • δ ~142 ppm: C5 (CH, deshielded by oxygen).

    • δ ~120 ppm: C3 (quaternary carbon attached to the methyl group).

    • δ ~115 ppm: C2 (quaternary carbon, deshielded by both oxygen and bromine).

    • δ ~112 ppm: C4 (CH).

    • δ ~10 ppm: C6 (methyl carbon).

  • Infrared (IR) Spectroscopy: (Predicted, neat film)

    • ~3100 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

    • ~1600, 1500 cm⁻¹: C=C stretching vibrations of the furan ring.

    • ~1050-1250 cm⁻¹: C-O-C asymmetric and symmetric stretching.

    • ~600-700 cm⁻¹: C-Br stretch, located in the fingerprint region.

  • Mass Spectrometry (EI):

    • The molecular ion peak should exhibit a characteristic 1:1 intensity ratio for two peaks separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (e.g., m/z = 160 and 162).

    • Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺) and the loss of a methyl radical ([M-CH₃]⁺).

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the reactivity of its C-Br bond, which readily participates in metal-catalyzed cross-coupling and metal-halogen exchange reactions.

cluster_suzuki Suzuki-Miyaura Coupling cluster_lithiation Lithium-Halogen Exchange start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->suzuki_reagents lith_reagents n-BuLi or t-BuLi THF, -78 °C start->lith_reagents suzuki_product 2-Aryl-3-methylfuran suzuki_reagents->suzuki_product C-C Bond Formation lith_intermediate 2-Lithio-3-methylfuran (Nucleophilic Intermediate) lith_reagents->lith_intermediate Forms Organolithium electrophile Electrophile (E⁺) (e.g., Aldehyde, CO₂) lith_product 2-Substituted-3-methylfuran (e.g., Alcohol, Carboxylic Acid) lith_intermediate->lith_product Quench with E⁺ electrophile->lith_product Trapping

Caption: Key synthetic transformations of this compound.

A. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[1] this compound acts as the electrophilic partner.

  • Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with an organoboron species (e.g., an arylboronic acid) and reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.

  • Representative Protocol:

    • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

    • Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

    • Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes) to remove oxygen, which can deactivate the catalyst.

    • Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed.

    • After cooling, perform a standard aqueous workup and purify the product by chromatography.

B. Lithium-Halogen Exchange: Treatment with a strong organolithium base at low temperature allows for the conversion of the C-Br bond into a C-Li bond, transforming the electrophilic furan into a potent nucleophile.[6][7]

  • Principle: At low temperatures (typically -78 °C), organolithium reagents like n-butyllithium or tert-butyllithium rapidly exchange with the bromine atom rather than deprotonating the furan ring. The resulting 2-lithio-3-methylfuran can then be trapped with a wide variety of electrophiles.

  • Application Example: The 2-lithio-3-methylfuran intermediate can be reacted with an aldehyde to form a secondary alcohol, with CO₂ to form a carboxylic acid, or with an alkyl halide to form a new C-C bond.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic flexibility of this compound makes it a valuable precursor for creating libraries of novel furan derivatives for high-throughput screening in drug discovery programs. Its most notable documented application is as a key intermediate in the synthesis of rosefuran (3-methyl-2-prenylfuran).[8] Rosefuran is a terpenoid found in rose oil and acts as a sex pheromone for certain mite species.[8] Syntheses of this natural product highlight the utility of this compound in building more complex, biologically relevant molecules.

Safety, Handling, and Storage

As a brominated, flammable organic compound, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

  • Handling: Work in a well-ventilated chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Wikipedia. (2023). Rosefuran. Retrieved January 21, 2026, from [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Tsukasa, H. (1989). A New Synthesis of Rosefuran. Agricultural and Biological Chemistry, 53(11), 3091-3092.
  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]

  • Reddit. (2021). Ortho-metalation vs. Li-X exhange?. r/Chempros. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-methylfuran. In the absence of readily available experimental spectra in the public domain, this document leverages established principles of NMR spectroscopy and substituent effects in furan systems to offer valuable insights for researchers, scientists, and drug development professionals. The following sections delve into the predicted spectral data, the rationale behind the predictions, a standard experimental protocol for data acquisition, and visual aids to facilitate understanding.

Introduction to this compound and NMR Spectroscopy

This compound is a substituted heterocyclic compound with the molecular formula C₅H₅BrO.[1][2][3] The furan ring is a common motif in a wide array of natural products and pharmacologically active molecules.[4] Understanding the precise arrangement of substituents on the furan scaffold is crucial for determining its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5] This guide will provide a detailed interpretation of the expected NMR spectra of this compound based on predictive models.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the principle of additivity of substituent chemical shifts (SCS) observed in substituted furan systems.[6][7] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~6.2 - 6.4Doublet (d)~2.0
H-5~7.2 - 7.4Doublet (d)~2.0
-CH₃~2.0 - 2.2Singlet (s)N/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~115 - 120
C-3~125 - 130
C-4~110 - 115
C-5~140 - 145
-CH₃~10 - 15

Interpretation of Predicted NMR Spectra

The predicted chemical shifts and coupling patterns provide a detailed electronic picture of the this compound molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the furan ring and the three protons of the methyl group.

  • H-5 (δ ~7.2 - 7.4 ppm): This proton is attached to a carbon (C-5) adjacent to the oxygen atom. The electronegativity of the oxygen causes significant deshielding, shifting this proton's signal downfield. The bromine at the C-2 position will also have a deshielding effect.

  • H-4 (δ ~6.2 - 6.4 ppm): This proton is at the C-4 position. It is expected to appear at a higher field (upfield) compared to H-5 due to its greater distance from the electron-withdrawing oxygen and bromine atoms.

  • -CH₃ (δ ~2.0 - 2.2 ppm): The methyl protons are attached to the C-3 position of the furan ring and are expected to appear as a singlet in the aliphatic region of the spectrum.

The two furan protons, H-4 and H-5, are expected to show a doublet splitting pattern due to spin-spin coupling with each other. The coupling constant (J) for protons in a five-membered aromatic ring is typically small, around 2.0 Hz.[8]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each of the unique carbon atoms in the molecule.

  • C-5 (δ ~140 - 145 ppm): This carbon is adjacent to the highly electronegative oxygen atom, resulting in the most downfield chemical shift among the ring carbons.

  • C-3 (δ ~125 - 130 ppm): The carbon bearing the methyl group.

  • C-2 (δ ~115 - 120 ppm): This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity.

  • C-4 (δ ~110 - 115 ppm): This carbon is expected to have the most upfield chemical shift among the furan ring carbons.

  • -CH₃ (δ ~10 - 15 ppm): The methyl carbon signal will appear in the typical aliphatic region of the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[9]
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.
  • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals. This is typically an automated process on modern spectrometers.

3. ¹H NMR Data Acquisition:

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A typical pulse-acquire sequence is used.[9]
  • Acquire the Free Induction Decay (FID) signal.
  • Process the FID using a Fourier transform to obtain the frequency-domain NMR spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Reference the spectrum by setting the TMS signal to 0 ppm.

4. ¹³C NMR Data Acquisition:

  • Switch the spectrometer to the ¹³C frequency.
  • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
  • Process the FID similarly to the ¹H spectrum.

Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Conceptual Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_validation Validation sample_prep Sample Preparation data_acq NMR Data Acquisition (1D & 2D) sample_prep->data_acq processing Data Processing (FT, Phasing) data_acq->processing interpretation Spectral Interpretation processing->interpretation structure_prop Proposed Structure interpretation->structure_prop comparison Comparison with Predicted Data/Databases structure_prop->comparison confirmation Structural Confirmation comparison->confirmation

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-3-methylfuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation and applies them to this specific halogenated furan derivative. The insights provided herein are grounded in established mass spectrometry principles and data from analogous chemical structures.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound (C₅H₅BrO) is a substituted furan, a class of heterocyclic aromatic compounds integral to medicinal chemistry and materials science.[1] Understanding its structural integrity and degradation pathways under energetic conditions is paramount for its identification and characterization. Electron ionization-mass spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation "fingerprint," offering deep insights into molecular structure.[2] This guide will elucidate the predicted fragmentation pathways of this compound, providing a robust framework for its analytical identification.

The Foundational Principles of Electron Ionization-Mass Spectrometry (EI-MS)

In EI-MS, a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase. This interaction is sufficiently energetic to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The mass-to-charge ratio (m/z) of these fragments is then detected, generating a mass spectrum that plots relative ion abundance against m/z. For this compound, with a molecular weight of approximately 161.00 g/mol , the molecular ion peak is expected to appear as a characteristic doublet due to the presence of bromine isotopes.[1][4]

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to be governed by the inherent chemistry of the furan ring, as well as the influence of the bromo and methyl substituents. The key fragmentation routes are detailed below.

The Molecular Ion and the Bromine Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4] Consequently, any fragment containing a bromine atom will manifest as a pair of peaks (an isotopic cluster) separated by two m/z units, with nearly equal intensity. For this compound, the molecular ion (M⁺•) will appear as a doublet at m/z 160 and 162.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.

A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond.[5] In this case, the C-Br bond will cleave to release a bromine radical (•Br), resulting in a methylfuran cation at m/z 81 .

[C₅H₅BrO]⁺• → [C₅H₅O]⁺ + •Br

This fragment is expected to be a significant peak in the spectrum.

Cleavage of the C-C bond between the furan ring and the methyl group will result in the loss of a methyl radical (•CH₃). This pathway leads to the formation of a 2-bromofuran cation radical, which would also exhibit the characteristic bromine isotopic pattern at m/z 145/147 .

[C₅H₅BrO]⁺• → [C₄H₂BrO]⁺• + •CH₃

Furan and its derivatives are known to undergo characteristic ring cleavage, often involving the loss of a neutral carbon monoxide (CO) molecule.[6][7] Following the initial ionization, the molecular ion of this compound could rearrange and expel CO, leading to a fragment with the formula [C₄H₅Br]⁺•. This would result in a doublet peak at m/z 132/134 .

[C₅H₅BrO]⁺• → [C₄H₅Br]⁺• + CO

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation, leading to smaller ions that are also detected in the mass spectrum.

The methylfuran cation formed by the loss of bromine can undergo further fragmentation. A prominent pathway for methylfurans is the loss of a hydrogen atom to form a stable pyrylium-like ion.[8] Another possibility is the loss of CO, which is characteristic of the furan ring itself, leading to a [C₄H₅]⁺ fragment at m/z 53 .

[C₅H₅O]⁺ → [C₄H₅]⁺ + CO

While less direct, rearrangements can lead to the formation of brominated acylium ions. For instance, the loss of a methyl group followed by rearrangement and loss of acetylene (C₂H₂) could hypothetically lead to a brominated ketene radical cation, though this is a more complex pathway. A more straightforward secondary fragmentation from the [M-CH₃]⁺ ion (m/z 145/147) would be the loss of CO, yielding a [C₃H₂Br]⁺• fragment at m/z 117/119 .

[C₄H₂BrO]⁺• → [C₃H₂Br]⁺• + CO

Summary of Predicted Major Fragments

The following table summarizes the key predicted fragments for this compound, their corresponding m/z values, and the proposed fragmentation pathway.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
160/162[C₅H₅BrO]⁺•Molecular Ion (M⁺•)Moderate
145/147[C₄H₂BrO]⁺•Loss of •CH₃Moderate
132/134[C₄H₅Br]⁺•Loss of CO from M⁺•Low to Moderate
81[C₅H₅O]⁺Loss of •BrHigh
53[C₄H₅]⁺Loss of CO from m/z 81Moderate

Experimental Protocol for EI-MS Analysis of this compound

To acquire a mass spectrum of this compound, the following protocol using a standard gas chromatograph-mass spectrometer (GC-MS) system is recommended:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.

  • GC Separation:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Data Acquisition and Analysis: Acquire the data in full scan mode. Identify the chromatographic peak for this compound and extract the corresponding mass spectrum. Analyze the fragmentation pattern and compare it to the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

Fragmentation_Pattern cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M [C₅H₅BrO]⁺• m/z 160/162 (Molecular Ion) F1 [C₅H₅O]⁺ m/z 81 M->F1 - •Br F2 [C₄H₂BrO]⁺• m/z 145/147 M->F2 - •CH₃ F3 [C₄H₅Br]⁺• m/z 132/134 M->F3 - CO F4 [C₄H₅]⁺ m/z 53 F1->F4 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a rich source of structural information. The presence of the bromine atom provides a clear isotopic signature in the molecular ion and any bromine-containing fragments. The primary fragmentation pathways are expected to involve the loss of a bromine radical, a methyl radical, or a neutral carbon monoxide molecule. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and similar halogenated heterocyclic compounds in complex matrices.

References

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 3950-3955. [Link]

  • Ferreira, S. L., et al. (2018). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]

  • Al-Jubour, A. H. (2012). On the Fragmentation of Furan Molecule and Its Dependence on the Laser Wavelength. Edinburgh Research Explorer. [Link]

  • Gao, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005. [Link]

  • Stites, T., et al. (2014). Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry. Journal of Chromatography A, 1369, 177-185. [Link]

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Stability and Storage of 2-Bromo-3-methylfuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Inherent Reactivity of 2-Bromo-3-methylfuran

This compound is a valuable heterocyclic building block in organic synthesis, prized for its role in the construction of complex molecular architectures. The presence of the bromine atom at the 2-position provides a handle for a variety of cross-coupling reactions, while the methyl group at the 3-position influences the electronic and steric properties of the furan ring.[1] This unique substitution pattern makes it a key intermediate in the synthesis of pharmaceuticals and natural products. However, the very features that make this compound synthetically attractive also contribute to its inherent instability. The furan ring is susceptible to various degradation pathways, a characteristic that demands a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure its integrity and the reproducibility of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the primary degradation pathways, supported by mechanistic insights derived from the broader understanding of furan and brominated heterocycle chemistry. Furthermore, this guide will equip researchers with the practical knowledge to establish robust storage protocols and to assess the stability of their samples over time.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to acidic conditions, oxidation, and to a lesser extent, light. Understanding these degradation routes is crucial for preventing the formation of impurities that can compromise downstream reactions.

Acid-Catalyzed Degradation and Polymerization

Furan and its derivatives are notoriously sensitive to acidic conditions.[2] Protonation of the furan ring, particularly at the Cα position, initiates a cascade of reactions that can lead to ring-opening and subsequent polymerization.[2] For this compound, exposure to even trace amounts of acid can lead to the formation of dark, insoluble polymeric materials, rendering the reagent unusable.

The proposed mechanism for acid-catalyzed degradation involves the initial protonation of the furan ring, which disrupts the aromatic system and generates a reactive carbocation intermediate. This intermediate can then be attacked by another molecule of this compound, initiating a polymerization cascade.

cluster_0 Acid-Catalyzed Degradation This compound Protonation H+ This compound->Protonation Acidic Environment Carbocation_Intermediate Reactive Carbocation Intermediate Protonation->Carbocation_Intermediate Ring Activation Polymerization Polymerization Carbocation_Intermediate->Polymerization Reaction with another This compound molecule

Caption: Proposed pathway for acid-catalyzed degradation of this compound.

Oxidative Degradation

The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products.[3][4] Atmospheric oxygen can contribute to the slow oxidation of this compound over time, especially in the presence of light or trace metal impurities that can catalyze the process. The oxidative cleavage of the furan ring typically results in the formation of 1,4-dicarbonyl compounds.[3][4]

For this compound, oxidative degradation could potentially yield highly reactive and undesirable byproducts that can interfere with subsequent chemical transformations.

cluster_1 Oxidative Degradation 2-Bromo-3-methylfuran_ox Oxidizing_Agent O2, Light, Metal Impurities 2-Bromo-3-methylfuran_ox->Oxidizing_Agent Exposure Ring_Opened_Products 1,4-Dicarbonyl Compounds Oxidizing_Agent->Ring_Opened_Products Oxidative Cleavage

Caption: General pathway for the oxidative degradation of the furan ring.

Photodegradation

While less documented for this specific molecule, brominated organic compounds can be susceptible to photodegradation.[5][6] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then initiate a variety of unwanted side reactions, including dimerization and reaction with solvents or other components in the mixture. Therefore, protection from light is a critical aspect of long-term storage.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, the following storage and handling protocols are strongly recommended:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Displacing air with an inert gas minimizes contact with oxygen and moisture, thereby preventing oxidative and acid-catalyzed degradation (from dissolved CO2).
Container Amber glass vial with a PTFE-lined capAmber glass protects the compound from light, preventing potential photodegradation. A PTFE-lined cap provides an inert and tight seal, preventing the ingress of air and moisture.
Purity Use high-purity materialImpurities can act as catalysts for degradation. Starting with a high-purity compound is essential for long-term stability.
Handling Handle under an inert atmosphereWhen dispensing the compound, use an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.
Acids/Bases Avoid contact with acidic or basic materialsStore away from acids and bases to prevent catalytic degradation. Ensure all glassware is neutral and dry before use.

Experimental Protocol: Stability Assessment of this compound

Regularly assessing the purity of this compound is crucial to ensure the reliability of experimental results. A stability-indicating analytical method can be used to detect the parent compound and any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

Objective:

To determine the purity of a this compound sample and to identify the presence of any degradation products.

Materials and Instrumentation:
  • This compound sample

  • High-purity solvent (e.g., dichloromethane or diethyl ether)

  • Volumetric flasks and pipettes

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent)

Procedure:
  • Standard Preparation: Prepare a stock solution of a known concentration of a reference standard of this compound in the chosen solvent. From this stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample to be tested and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

  • GC-MS Analysis:

    • Inject a fixed volume of each calibration standard and the sample solution into the GC-MS system.

    • Use a suitable temperature program to achieve good separation of the components. An example program could be:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • The mass spectrometer should be operated in full scan mode to identify all eluting compounds.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound peak against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample as a percentage.

    • Examine the chromatogram for any additional peaks that may correspond to degradation products. Use the mass spectra of these peaks to tentatively identify their structures by searching against a mass spectral library.

cluster_2 Stability Assessment Workflow Start Start: Obtain this compound Sample Standard_Prep Prepare Calibration Standards Start->Standard_Prep Sample_Prep Prepare Sample Solution Start->Sample_Prep GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis Purity_Determination Determine Purity (%) Data_Analysis->Purity_Determination Degradation_Identification Identify Degradation Products Data_Analysis->Degradation_Identification End End: Stability Report Purity_Determination->End Degradation_Identification->End

Caption: Workflow for the stability assessment of this compound using GC-MS.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its purity and stability. By understanding the potential degradation pathways—acid-catalyzed polymerization, oxidation, and photodegradation—researchers can implement effective storage and handling strategies to preserve the integrity of this valuable reagent. The recommended protocols of refrigeration, storage under an inert atmosphere, and protection from light are simple yet critical measures. Furthermore, routine stability assessment using techniques such as GC-MS provides the necessary quality control to ensure that the this compound used in a reaction is of the highest possible quality, leading to more reliable and reproducible synthetic outcomes. Adherence to these guidelines will empower researchers to confidently employ this versatile building block in their pursuit of novel chemical entities.

References

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2-Bromo-3-methylfuran safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-methylfuran for Research and Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The following guide is intended for researchers, scientists, and drug development professionals who handle this compound. This document synthesizes available safety data, provides field-proven handling protocols, and explains the rationale behind these procedures to ensure a self-validating system of laboratory safety. Given the limited specific toxicological data for this compound, a precautionary approach is paramount.

Section 1: Compound Identification and Physicochemical Profile

This compound is a heterocyclic organic compound with the chemical formula C₅H₅BrO.[1][2] It serves as a building block in organic synthesis. Understanding its physical and chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64230-60-0[1][2][3]
Molecular Formula C₅H₅BrO[1][2][3]
Molecular Weight 161.00 g/mol [1][2][4]
Boiling Point 133.5 ± 20.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 34.5 ± 21.8 °C[1]
Storage Sealed in dry, 2-8°C[3][5][6]

Note: Some physical properties are computed or estimated and should be treated as such.

Section 2: Hazard Analysis and Toxicological Assessment

A thorough review of available Safety Data Sheets (SDS) indicates that comprehensive toxicological data for this compound is not available.[7] Entries for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity are consistently marked as "no data available."[7]

However, the absence of data does not signify absence of hazard. The core structure, furan, is classified by the International Agency for Research on Cancer (IARC) as 'possibly carcinogenic to humans' (Group 2B).[8][9] Furthermore, studies on analogues like 2-methylfuran have shown similar toxicity to furan, with evidence suggesting potential hepatocarcinogenicity in rodents.[8][10]

Therefore, based on a precautionary principle and the data available for analogous compounds, this compound must be handled as a substance with potential for significant health effects, including:

  • Skin and Eye Irritation/Corrosion: Halogenated organic compounds can cause severe skin irritation and eye damage.[5][11]

  • Respiratory Irritation: Vapors and mists may cause respiratory irritation.[5][11]

  • Harmful if Swallowed or Inhaled: While specific data is lacking, related compounds are harmful via oral and inhalation routes.[4][12]

  • Potential for Chronic Effects: Due to its furan backbone, chronic exposure may pose a risk of liver damage and potential carcinogenicity.[8][10]

Section 3: The Hierarchy of Controls: A Protocol for Safe Handling

To mitigate the risks associated with this compound, a multi-layered approach based on the hierarchy of controls is mandatory. This framework prioritizes engineering controls and administrative policies over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of controls for handling this compound.

Engineering Controls

The primary line of defense is to minimize exposure by design.

  • Ventilation: All manipulations of this compound must be conducted inside a certified chemical fume hood.[5][7] This contains vapors and prevents inhalation.

  • Ignition Sources: The compound has a low flash point, indicating it is flammable. Ensure all potential ignition sources (open flames, hot surfaces, sparks) are removed from the handling area.[11][12] Use only non-sparking tools and ground all metal equipment to prevent static electricity discharge.[11][12]

Administrative Controls

These are the procedural safeguards that complement engineering controls.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.

  • Storage: Store containers in a cool, dry, and well-ventilated area, specifically in a corrosives or flammables cabinet.[11] Keep containers tightly closed and store at the recommended 2-8°C.[5][6]

  • Hygiene: Always wash hands and face thoroughly after handling the substance.[5] Do not eat, drink, or smoke in the laboratory.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. It does not eliminate the hazard, so its use in conjunction with the above controls is essential.[13][14]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards.[7] In situations with a splash risk, a face shield must be worn in addition to goggles.[5][11][15]

  • Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves.[7] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[5]

  • Respiratory Protection: If exposure limits are exceeded or in the event of a spill, use a full-face respirator with an appropriate organic vapor cartridge.[7] A self-contained breathing apparatus (SCBA) is required for firefighting.[2][7]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[16]

EmergencyResponse cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill cluster_Fire Fire Start Emergency Event (Spill, Exposure, Fire) Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Spill_Response Minor Spill Response Start->Spill_Response Fire_Response Fire Response Start->Fire_Response Fresh_Air Move to Fresh Air If breathing is difficult, give oxygen Seek immediate medical attention Inhalation->Fresh_Air Move to fresh air. Seek medical attention. Shower Safety Shower Remove all contaminated clothing immediately Wash with soap and plenty of water Seek medical attention Skin_Contact->Shower Remove contaminated clothing. Flush skin with water for 15+ min. Eyewash Eyewash Station Rinse cautiously for at least 15 minutes Remove contact lenses if present Seek immediate medical attention Eye_Contact->Eyewash Flush eyes for 15+ min. Hold eyelids open. Rinse_Mouth Rinse Mouth with Water Do NOT induce vomiting Call a physician immediately Ingestion->Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Evacuate_Spill Alert Personnel & Evacuate Remove ignition sources Ensure adequate ventilation Spill_Response->Evacuate_Spill Evacuate and alert others. Ensure ventilation. Evacuate_Fire Activate Alarm & Evacuate Close doors to confine fire Do not re-enter Fire_Response->Evacuate_Fire Activate alarm. Evacuate area. Seek_Medical Always Seek Professional Medical Attention & Report Incident Fresh_Air->Seek_Medical Provide SDS to responders Shower->Seek_Medical Provide SDS to responders Eyewash->Seek_Medical Provide SDS to responders Rinse_Mouth->Seek_Medical Provide SDS to responders Contain_Spill Contain Spill Use inert absorbent material Collect with non-sparking tools Place in closed container for disposal Evacuate_Spill->Contain_Spill Contain with absorbent material. Use non-sparking tools. Contain_Spill->Seek_Medical Provide SDS to responders Extinguish Fire Extinguisher Use dry chemical, CO2, or alcohol foam Firefighters must use SCBA Evacuate_Fire->Extinguish If small & trained, use dry chemical, CO2, or alcohol-resistant foam. Extinguish->Seek_Medical Provide SDS to responders

Caption: Emergency response workflow for this compound incidents.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If symptoms like headache, dizziness, or irritation persist, seek immediate medical attention.[7][11][17]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[16] Call a physician immediately.[11]

  • Eye Contact: Immediately flush eyes with a continuous stream of water for at least 15 minutes at an eyewash station.[16][17] Forcibly hold the eyelids open to ensure complete rinsing of all eye and lid surfaces.[17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting, as this can cause perforation of the esophagus.[11] Call a physician immediately.[11]

Accidental Release Measures
  • Minor Spill: Alert personnel in the immediate area.[18] Wearing appropriate PPE, confine the spill and absorb it with an inert material such as vermiculite, dry sand, or diatomaceous earth.[18][19] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[5]

  • Major Spill: Evacuate the laboratory immediately and alert others.[18][20] If the material is flammable, shut off all ignition sources.[18] Close the doors to the affected area and call for emergency assistance.

Section 5: Disposal Considerations

Waste material must be treated as hazardous.[19]

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[12]

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

  • Do not allow the product to enter drains, soil, or water systems.[5][7][19]

Section 6: Conclusion

This compound is a valuable synthetic intermediate that demands careful and informed handling. The significant lack of specific toxicological data necessitates a conservative approach, treating the compound with the same caution as its more studied, potentially carcinogenic analogues. By rigorously applying the hierarchy of controls—prioritizing engineering solutions, adhering to strict administrative protocols, and using appropriate PPE—researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

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A Theoretical and Computational Scrutiny of 2-Bromo-3-methylfuran: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Bromo-3-methylfuran, a substituted heterocyclic compound with latent potential in medicinal chemistry and materials science. Addressing a notable gap in dedicated computational studies for this specific molecule, we present a detailed exposition of modern computational methodologies, including Density Functional Theory (DFT), for the elucidation of its structural, spectroscopic, and electronic properties. This document is structured to empower researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to predict molecular behavior, rationalize experimental observations, and guide the synthesis of novel furan-based derivatives. Through a blend of established theoretical principles and actionable computational workflows, this guide serves as a self-validating system for the in-silico analysis of this compound and analogous molecular architectures.

Introduction: The Significance of Substituted Furans

The furan nucleus is a cornerstone in a vast array of biologically active compounds and functional materials.[1] Its derivatives are integral to pharmaceuticals, agrochemicals, and specialty polymers.[2] The introduction of substituents, such as a methyl group and a halogen atom, onto the furan ring dramatically influences its electronic distribution, steric profile, and, consequently, its reactivity and biological interactions. This compound (C₅H₅BrO)[3] represents a synthetically valuable intermediate, where the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, and the methyl group modulates the electronic and steric landscape of the furan ring.

A thorough understanding of the molecular properties of this compound at a quantum-mechanical level is paramount for its effective utilization. Computational chemistry offers a powerful, cost-effective, and non-hazardous avenue to explore these properties with high fidelity.[4] This guide will delineate the theoretical framework and computational protocols to achieve this understanding.

Core Computational Methodologies: A Primer

The bedrock of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[5] DFT strikes a favorable balance between computational cost and accuracy, making it the workhorse for systems of this size.

The Choice of Functional and Basis Set: Causality in Computation

For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended. B3LYP is a hybrid functional that has consistently provided reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.[5][6]

The selection of a basis set is equally critical. A Pople-style basis set, such as 6-31G(d) or 6-311+G(d,p) , offers a robust starting point. The inclusion of polarization functions (d) on heavy atoms and (d,p) on heavy atoms and hydrogens, respectively, is crucial for accurately describing the anisotropic electron distribution around the bromine atom and the polar C-Br and C-O bonds.[6] For higher accuracy, especially for electronic properties, a more diffuse basis set like 6-311++G(d,p) can be employed.[7]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

  • Structure Input : Construct the 3D structure of this compound using molecular modeling software such as GaussView or Avogadro.[4]

  • Input File Generation : Create an input file for a computational chemistry package like Gaussian. The input file specifies the computational method, basis set, type of calculation, molecular charge (0), and spin multiplicity (singlet).[8]

    • Example Gaussian Input Line : #p B3LYP/6-31G(d) Opt Freq

  • Execution : Run the calculation. The Opt keyword requests a geometry optimization to find the lowest energy conformation of the molecule. The Freq keyword computes the vibrational frequencies at the optimized geometry.[8]

  • Validation : A successful optimization is confirmed by the absence of imaginary frequencies in the output file, which indicates that the structure corresponds to a true energy minimum.[4]

Predicted Molecular Structure and Properties

Optimized Molecular Geometry

The geometry optimization will yield the equilibrium bond lengths, bond angles, and dihedral angles of this compound. These parameters are fundamental for understanding the molecule's shape and steric hindrance.

ParameterPredicted Value Range (Å or Degrees)Significance
C-Br Bond Length~1.85 - 1.90 ÅInfluences reactivity in substitution reactions.
C-O Bond Lengths~1.36 - 1.38 ÅCharacteristic of the furan ring's aromaticity.
C=C Bond Lengths~1.35 - 1.44 ÅReflects the electronic nature of the furan ring.
C-C-Br Bond Angle~125° - 130°Defines the spatial orientation of the bromine atom.
Ring Dihedral AnglesClose to 0°Confirms the planarity of the furan ring.

Table 1: Predicted geometric parameters for this compound based on DFT calculations with the B3LYP/6-31G(d) level of theory. These are typical ranges for similar structures.

Spectroscopic Profile Prediction

Computational methods allow for the a priori prediction of various spectroscopic data, which is invaluable for the characterization and identification of synthesized compounds.

3.2.1. Vibrational Spectroscopy (IR and Raman)

The Freq calculation provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These computed spectra can be compared with experimental data to confirm the molecular structure.[7] It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-31G(d)) to the calculated frequencies to account for anharmonicity and other systematic errors.[6]

Vibrational ModePredicted Frequency Range (cm⁻¹, scaled)Description
C-H stretching (furan ring)3100 - 3200Aromatic C-H vibrations.
C-H stretching (methyl group)2900 - 3000Aliphatic C-H vibrations.
C=C stretching1500 - 1600Furan ring double bond vibrations.
C-O stretching1000 - 1200Ether linkage vibrations in the ring.
C-Br stretching500 - 650Characteristic vibration of the carbon-bromine bond.

Table 2: Key predicted vibrational frequencies for this compound.

3.2.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9] These calculations provide theoretical ¹H and ¹³C NMR spectra. It's important to note that calculations for nuclei adjacent to heavy atoms like bromine can sometimes have larger errors due to relativistic effects.[10]

NucleusPredicted Chemical Shift Range (ppm, relative to TMS)Notes
¹H (furan ring)6.0 - 7.5The electronic environment of each proton will determine its specific shift.
¹H (methyl group)2.0 - 2.5Typical range for a methyl group attached to an aromatic ring.
¹³C (C-Br)110 - 125The carbon directly bonded to bromine is significantly shielded.
¹³C (furan ring)115 - 150The other ring carbons will have shifts typical for substituted furans.
¹³C (methyl group)10 - 20Characteristic shift for a methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.[11]

Electronic Structure and Reactivity Analysis

Understanding the electronic landscape of this compound is key to predicting its chemical reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A visualization of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack. For furan and its derivatives, the HOMO is typically localized on the ring carbons, indicating that these positions are susceptible to electrophilic attack.[12]

Protocol 2: Visualization of Molecular Orbitals

  • Prerequisite : A completed geometry optimization calculation with a checkpoint file (.chk or .fchk).

  • Software : Use visualization software such as GaussView.[13]

  • Procedure :

    • Open the checkpoint file in GaussView.[1]

    • Navigate to the Results menu and select Surfaces/Contours.[2]

    • Generate new cubes for the HOMO and LUMO.[14]

    • Create new surfaces from these cubes to visualize the orbitals.[13][14]

FMO_Workflow cluster_input Input Generation cluster_processing Computational Processing cluster_output Visualization Output Input Optimized Geometry (.chk file) GaussView GaussView Software Input->GaussView Load CubeGen Generate HOMO/LUMO Cubes GaussView->CubeGen Execute HOMO_Vis HOMO Surface Plot CubeGen->HOMO_Vis Render LUMO_Vis LUMO Surface Plot CubeGen->LUMO_Vis Render

Caption: Workflow for visualizing Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface. It provides a visual guide to the charge distribution within the molecule.[15] Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.[16][17] For this compound, the MEP map is expected to show a region of negative potential associated with the oxygen atom's lone pairs and the π-system of the furan ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[18] It can quantify charge transfer between orbitals, which is a measure of hyperconjugative and resonance effects. This analysis can further rationalize the stability and reactivity of the molecule. For instance, NBO can reveal the extent of donation from the oxygen lone pairs into the π-system of the furan ring.

Reactivity Towards Electrophiles

Furan is a π-electron-rich heterocycle and readily undergoes electrophilic aromatic substitution.[12] The position of substitution is governed by the stability of the intermediate carbocation (the Wheland intermediate).[19] The methyl group at the 3-position is an electron-donating group, which is expected to activate the furan ring towards electrophilic attack. The bromine at the 2-position is deactivating due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing incoming electrophiles. A computational study of the energies of the possible Wheland intermediates formed upon attack at the C4 and C5 positions would clarify the regioselectivity of electrophilic substitution reactions.

Electrophilic_Substitution cluster_intermediates Wheland Intermediates cluster_products Products Reactant This compound + E+ Intermediate_C4 Attack at C4 Reactant->Intermediate_C4 Transition State 1 Intermediate_C5 Attack at C5 Reactant->Intermediate_C5 Transition State 2 Product_C4 4-E-2-Bromo-3-methylfuran Intermediate_C4->Product_C4 -H+ Product_C5 5-E-2-Bromo-3-methylfuran Intermediate_C5->Product_C5 -H+

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Methylfuran Moiety

The 3-methylfuran scaffold is a valuable structural motif in medicinal chemistry and materials science. Its incorporation into larger molecules can significantly influence their pharmacological and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and tolerance of various functional groups.[1][2] This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of 2-Bromo-3-methylfuran with a variety of arylboronic acids, enabling the synthesis of diverse 2-aryl-3-methylfuran derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this crucial exchange.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the 3-methylfuryl and aryl groups, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex R-Pd(II)L2-X (R = 3-methylfuryl, X = Br) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation ArB(OH)2, Base Di-organic_Pd(II) R-Pd(II)L2-R' (R' = Aryl) Transmetalation->Di-organic_Pd(II) Reductive_Elimination Reductive Elimination Di-organic_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' (2-Aryl-3-methylfuran) Reductive_Elimination->Product

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan scaffold is a privileged motif in organic chemistry, forming the core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] Its unique aromatic and electronic properties make it a versatile building block for drug discovery and development.[1][2][3] Specifically, functionalized furans like 2-bromo-3-methylfuran serve as robust and highly adaptable intermediates. The strategic placement of the methyl group and the bromine atom allows for precise, regioselective elaboration into more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent the gold standard for forming carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[4][5] These transformations have revolutionized modern synthesis, enabling the construction of molecules that were previously inaccessible or required lengthy, arduous routes.[6] This guide provides in-depth technical protocols and field-proven insights for the successful application of palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner. We will explore the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, focusing on the causality behind experimental choices to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle begins with the electron-rich, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[8][9] The C-Br bond strength and the steric/electronic properties of the phosphine ligands critically influence the efficiency of this step.

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organozinc, or organocopper species) transfers its organic group to the Pd(II) center, displacing the bromide.[7] For Suzuki couplings, this step requires activation of the organoboron reagent with a base.[10]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center.[9] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing undesirable side reactions.[11]

General_Pd_Catalytic_Cycle cluster_main Palladium Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product reagents Reactants: Ar-X = this compound R-M = Nucleophilic Partner Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition (Ar-Br) pdiib Ar-Pd(II)L₂-C≡CR pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-C≡CR pdiib->product cui Cu(I)Br cu_acetylide Cu(I)-C≡CR cui->cu_acetylide Deprotonation cu_acetylide->pdiia Transfers Acetylide to Palladium cu_acetylide->cui Regenerates Cu(I) alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) Experimental_Workflow start Start setup Reaction Setup (Add Solids: Halide, Nucleophile, Base, Catalyst/Ligand) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Anhydrous/ Degassed Solvent inert->solvent reaction Reaction Execution (Stir at Temp, Monitor by TLC/GC) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify char Characterize Product (NMR, MS, etc.) purify->char end End char->end

Sources

Stille coupling of 2-Bromo-3-methylfuran with organostannanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stille Coupling of 2-Bromo-3-methylfuran with Organostannanes

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Furans

The furan motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds. The ability to precisely functionalize the furan ring is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Stille cross-coupling reaction stands out as a robust and highly versatile method for forming carbon-carbon bonds, prized for its exceptional functional group tolerance and the stability of its organostannane reagents to air and moisture.[1][2][3][4]

This guide provides a detailed exploration of the Stille coupling reaction as applied to this compound. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss key parameters for optimization. The objective is to equip researchers with the knowledge to reliably synthesize diverse 2-substituted-3-methylfurans, crucial intermediates for complex molecule synthesis.[2][5]

Pillar 1: The Catalytic Engine - Mechanism of the Stille Coupling

A foundational understanding of the reaction mechanism is not merely academic; it is essential for rational troubleshooting and optimization. The Stille coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[5][8]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond is generally high, making this a favorable initiation step.[1][9]

  • Transmetalation: This is often the rate-determining step of the cycle.[1] The organic group (R²) from the organostannane reagent (R²-SnR₃) is transferred to the palladium center, displacing the bromide. The three remaining groups on the tin (R³) are non-transferable "dummy" ligands, typically butyl or methyl groups.[4]

  • Reductive Elimination: The two organic fragments (the 3-methylfuryl group and R²) are expelled from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Br L₂Pd(II)(3-Me-Furyl)(Br) Pd0->PdII_Br this compound OxAdd->PdII_Br Transmetal Transmetalation PdII_R L₂Pd(II)(3-Me-Furyl)(R²) PdII_Br->PdII_R R²-SnR₃ Transmetal->PdII_R TinByproduct Br-SnBu₃ Transmetal->TinByproduct PdII_R->Pd0 2-R²-3-methylfuran (Product) RedElim Reductive Elimination RedElim->Pd0 Product 2-R²-3-methylfuran RedElim->Product BromoFuran This compound BromoFuran->OxAdd Organostannane R²-SnBu₃ Organostannane->Transmetal caption Fig. 1: Catalytic cycle of the Stille coupling.

Caption: The catalytic cycle of the Stille reaction.

Pillar 2: A Validated Experimental Protocol

This protocol provides a robust starting point for the coupling of various organostannanes with this compound.

Materials & Equipment:

  • Substrates: this compound, Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., XPhos).[10][11]

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Additives (Optional): Copper(I) iodide (CuI), Lithium chloride (LiCl).

  • Work-up Reagents: Saturated aqueous potassium fluoride (KF), Celite®, ethyl acetate, brine, anhydrous magnesium or sodium sulfate.

  • Glassware: Flame-dried round-bottom flask or reaction tube, condenser, septa.

  • Atmosphere: Inert gas line (Nitrogen or Argon) with a bubbler.

  • Monitoring: TLC plates, GC-MS vials.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble and flame-dry the reaction glassware under a high vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintaining an inert atmosphere is critical to prevent catalyst oxidation and homo-coupling side reactions.[12]

  • Reagent Charging: To the reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

  • Solvent and Stannane Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe. Follow with the organostannane reagent (1.1-1.2 eq.) via syringe. A slight excess of the organostannane ensures complete consumption of the limiting bromide.[12]

  • Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13] The choice of temperature is a balance; higher temperatures increase the rate but may also promote catalyst decomposition or side reactions.[12]

  • Monitoring: Follow the reaction's progress by periodically taking small aliquots for analysis by TLC or GC-MS until the starting bromide is consumed (typically 2-24 hours).[13]

  • Work-up - Tin Removal: Cool the reaction to room temperature. Dilute with an equal volume of ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for 1-2 hours. This is a critical step: KF reacts with the tributyltin bromide byproduct to form a flocculent, insoluble precipitate that can be easily filtered off.[9][13][14]

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine to remove residual KF and other aqueous-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted-3-methylfuran.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-Dry Glassware under Vacuum B 2. Cool under Inert Atmosphere (N₂/Ar) A->B C 3. Charge Solids: This compound Pd Catalyst B->C D 4. Add Degassed Solvent & Organostannane C->D E 5. Heat Mixture (80-110 °C) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Quench with aq. KF Solution F->G H 8. Filter through Celite® G->H I 9. Extract & Wash H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L caption Fig. 2: Experimental workflow for Stille coupling.

Caption: A typical experimental workflow for the Stille coupling protocol.

Pillar 3: Optimization & Troubleshooting

The success of a Stille coupling often lies in the rational selection of reaction parameters.

Table 1: Key Parameter Optimization

ParameterCommon Choices & RationaleField Insights & Causality
Palladium Source Pd(PPh₃)₄: A reliable Pd(0) source, used directly. Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) or Pd(0) precatalysts that require a ligand. Often more air-stable and cost-effective.[5]Pd(PPh₃)₄ is convenient for small-scale reactions. For larger scale or more challenging couplings, generating the active catalyst in situ from a precatalyst and a specialized ligand can offer higher activity and stability.
Ligand PPh₃ (Triphenylphosphine): A standard, general-purpose ligand. XPhos, SPhos: Bulky, electron-rich biaryl phosphines.[10][11]Electron-rich biaryl phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and the use of less reactive electrophiles.[11]
Organostannane Vinyl-, Aryl-, Heteroaryl-SnBu₃: Commonly used due to good reactivity. A slight excess (1.1-1.2 eq) is standard.The rate of transmetalation depends on the transferring group: Alkynyl > Vinyl > Aryl > Alkyl. The three butyl groups are considered non-transferable and remain on the tin.
Solvent Toluene, Dioxane, DMF, THFNon-polar aprotic solvents like toluene and dioxane are most common. DMF can sometimes accelerate the reaction but may require higher temperatures for purification due to its high boiling point.
Temperature 80 - 110 °CInsufficient heat leads to slow or stalled reactions. Excessive heat (>110-120 °C) can cause the palladium catalyst to decompose into inactive palladium black, halting the reaction.[12]
Additives CuI: Co-catalyst that can accelerate transmetalation. LiCl: Can facilitate the reaction by forming more reactive organostannane intermediates or by aiding in the dissociation of ligands from the palladium center.The use of additives is highly substrate-dependent. A Cu(I) co-catalyst is particularly effective for coupling with stannanes bearing alkynyl or vinyl groups.

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficient temperature. 3. Impure reagents or solvent.1. Ensure a strictly inert atmosphere; use fresh catalyst. 2. Increase temperature in 10 °C increments. 3. Use anhydrous, degassed solvents and purified starting materials.
Catalyst Decomposition (black precipitate) 1. Reaction temperature is too high. 2. Presence of oxygen or impurities.1. Lower the reaction temperature.[12] 2. Ensure rigorous degassing and use high-purity reagents. Consider a more robust ligand.
Homocoupling of Organostannane 1. Presence of oxygen. 2. Catalyst system promotes this side reaction.[6]1. Improve inert atmosphere technique. 2. Screen different palladium catalysts and ligands.
Difficulty Removing Tin Byproducts 1. Incomplete precipitation with KF. 2. Byproducts are partially soluble.1. Increase the stirring time with the KF solution. 2. After the KF wash, perform a column on silica gel treated with 1-2% triethylamine in the eluent.[9][14]

Safety and Handling of Organostannanes

CRITICAL: Organotin compounds are highly toxic.[6][8][15] They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove used), is mandatory. All tin-containing waste, both solid and liquid, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

References

  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling Using Tetrapropylstannane. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene. BenchChem.
  • ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System.
  • Organic Synthesis. (n.d.). Stille Coupling. Organic-synthesis.com.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry.
  • Calò, V., et al. (n.d.). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry.
  • Hashemi, E., & Teimoury, M. (2026).
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • NROChemistry. (n.d.). Stille Coupling. NROChemistry.
  • Grokipedia. (n.d.). Stille reaction. Grokipedia.
  • Hashemi, E., & Teimoury, M. (2026).
  • Hashemi, E., & Teimoury, M. (2026).
  • Organic Reactions. (n.d.). The Stille Reaction. Organic Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • Fors, B. P., & Buchwald, S. L. (2013).

Sources

Application Notes & Protocols for the Heck Reaction of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction with Heterocyclic Scaffolds

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] Its power lies in its reliability and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] While extensively studied for aryl halides, its application to electron-rich heterocyclic systems like furan presents unique challenges and opportunities.

2-Bromo-3-methylfuran is a valuable building block, and its functionalization via the Heck reaction opens a direct pathway to substituted furans, which are prevalent motifs in natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and mechanistic insights for successfully conducting the Heck reaction with this compound.

Mechanistic Rationale: The Palladium Catalytic Cycle

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Catalyst Activation: If a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species, often by a phosphine ligand.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step.[5]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the furan-palladium bond.[4]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and typically favors the formation of the trans isomer.[6]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst, allowing the cycle to continue.[1][4]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle for this compound Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd This compound FuranPd L₂Pd(II)(Furan)(Br) OxAdd->FuranPd AlkeneCoord Alkene Coordination FuranPd->AlkeneCoord Alkene AlkeneComplex L(Br)(Furan)Pd(II)-Alkene AlkeneCoord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion SigmaComplex L(Br)Pd(II)-Alkyl Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim HydrideComplex L(Br)Pd(II)-H BetaElim->HydrideComplex Product Ejected Regen Base (e.g., Et₃N) HydrideComplex->Regen [H-Base]⁺Br⁻ Regen->Pd0 Regeneration

Caption: The catalytic cycle for the Heck reaction of this compound.

Key Parameters for Reaction Optimization

The success of the Heck coupling with this compound is highly dependent on the careful selection of several key parameters. The electron-rich nature of the furan ring can influence the rate of oxidative addition, making optimization critical.

Palladium Source (Precatalyst)

Both Pd(0) and Pd(II) sources can be effective.

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and cost-effective choice. It is reduced in situ to the active Pd(0) species.[4] It is often more efficient than starting with a Pd(0) complex.[4]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A reliable Pd(0) source, though it can be more sensitive to air than Pd(II) salts.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used Pd(0) catalyst where the ligand is already incorporated.[3]

Ligands

Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[1]

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice. For less reactive bromides, bulkier and more electron-donating phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the oxidative addition step.

  • Bidentate Phosphines: Ligands like BINAP can be used, particularly when stereoselectivity is a concern, though they are less common for standard intermolecular Heck reactions.[7]

  • Phosphine-Free Systems: Modern protocols sometimes utilize N-heterocyclic carbene (NHC) ligands or even ligandless conditions, often in the presence of phase-transfer catalysts or in specific solvent systems like ionic liquids.[1][6]

Base

A base is essential to accept the proton during the β-hydride elimination and neutralize the resulting HBr, regenerating the Pd(0) catalyst.[3]

  • Organic Amines: Triethylamine (Et₃N) is a very common choice, acting as both a base and sometimes a reducing agent for the Pd(II) precatalyst.[1] Hünig's base (DIPEA) is another option.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective, particularly in polar aprotic solvents.[8]

  • Acetates: Sodium acetate (NaOAc) is a milder inorganic base that can be suitable for sensitive substrates.[1]

Solvent

The solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperatures.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and acetonitrile (MeCN) are the most common and effective solvents for the Heck reaction.[8][9] They facilitate the formation of the polar transition states involved in the catalytic cycle.

  • Non-polar Solvents: Toluene can be used, but often gives slower reaction rates compared to polar aprotic solvents.[10]

Additives
  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) can be crucial, especially when using inorganic bases, to enhance the solubility and reactivity of the halide salt and stabilize the palladium catalyst.[11][12]

Summary of Starting Conditions for Optimization

The following table provides a range of conditions that serve as an excellent starting point for the optimization of the Heck reaction with this compound and an alkene partner (e.g., styrene or an acrylate).

ParameterCondition A (Classic)Condition B (Jeffery-type)Condition C (Phosphine-Free)Rationale & Comments
Pd Source Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (1-5 mol%)PdCl₂ (2-6 mol%)Pd(OAc)₂ is a robust and common starting point.[9]
Ligand PPh₃ (2-10 mol%)NoneNonePPh₃ stabilizes the catalyst. Jeffery conditions often omit phosphines.[12]
Base Et₃N (1.5-2.5 equiv)K₂CO₃ (1.5-2.0 equiv)K₂CO₃ (1.5 equiv)Organic bases like Et₃N are standard. Inorganic bases are often paired with additives.[9][12]
Solvent DMF or MeCNNMP or DMANMPNMP and DMA are high-boiling polar solvents suitable for less reactive substrates.[12]
Additive NoneTBAB (1.0-1.5 equiv)TBAB (1.5 equiv), KCl (1 equiv)TBAB is often essential in phosphine-free systems to stabilize the catalyst.[11][12]
Temperature 80-120 °C100-140 °C100 °CHigher temperatures may be needed for aryl bromides.[5] Reaction should be monitored.
Alkene 1.2-1.5 equiv1.2-1.5 equiv1.2-1.5 equivA slight excess of the alkene is typically used to ensure full consumption of the halide.

Detailed Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol describes a representative procedure based on a robust phosphine-ligated system. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine, PPh₃ (0.04 mmol, 4 mol%)

  • Triethylamine, Et₃N (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF), 5-10 mL

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Reaction Procedure
  • Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5-10 minutes at room temperature until the catalyst system is well-dissolved.

  • Add this compound (161 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and finally triethylamine (0.28 mL, 2.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting this compound is consumed (typically 8-24 hours).

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Washing: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-2-(3-methylfuran-2-yl)styrene product.

Experimental_Workflow cluster_workflow Experimental Workflow Start 1. Setup Add Pd(OAc)₂ & PPh₃ to dry flask under N₂ Reagents 2. Reagent Addition Add DMF, this compound, Styrene, and Et₃N Start->Reagents Reaction 3. Reaction Heat to 100 °C Monitor by TLC/GC-MS Reagents->Reaction Workup 4. Work-up Cool, dilute with EtOAc, wash with H₂O & Brine Reaction->Workup Purify 5. Purification Dry, concentrate, and perform column chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Heck coupling reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Spencer, J. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Engle, K. M., et al. (2022). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • El-Dean, A. M. K., et al. (2018). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... ResearchGate. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • ResearchGate. (2025). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]

  • ResearchGate. (n.d.). Selected results on optimization of the reaction conditions for asymmetric Heck arylation using L1. [Link]

  • NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. ResearchGate. [Link]

Sources

Synthesis of 2-Aryl-3-Methylfurans: A Detailed Guide Using 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and professionals in drug development with a detailed exploration of the synthesis of 2-aryl-3-methylfurans, a class of compounds with significant potential in medicinal chemistry. The primary focus is on the strategic use of 2-bromo-3-methylfuran as a versatile starting material, with a particular emphasis on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. This document offers in-depth technical insights, from mechanistic principles to detailed experimental protocols, ensuring both scientific accuracy and practical applicability.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged heterocyclic motif frequently encountered in natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a valuable building block in the design of novel therapeutic agents.[3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] The introduction of an aryl group at the 2-position of a 3-methylfuran core can significantly influence the molecule's steric and electronic characteristics, potentially enhancing its metabolic stability, receptor binding, and overall bioavailability.[3][5]

This guide focuses on a powerful and reliable method for forging the crucial carbon-carbon bond between the furan ring and an aryl group: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction offers numerous advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[6]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic moieties—the 3-methylfuryl and aryl groups—on the palladium center are then coupled, forming the desired 2-aryl-3-methylfuran product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 [(3-Methylfuran-2-yl)Pd(II)L2Br] Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 [(3-Methylfuran-2-yl)Pd(II)L2(Ar)] Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product 2-Aryl-3-methylfuran Reductive_Elimination->Product Catalyst_Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2 This compound This compound This compound->Oxidative_Addition Arylboronic_Acid ArB(OH)2 + Base Arylboronic_Acid->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Synthesis of 2-Phenyl-3-methylfuran

This section provides a detailed, hypothetical protocol for the synthesis of 2-phenyl-3-methylfuran, a representative example of the target compound class. This protocol is constructed based on established principles of the Suzuki-Miyaura reaction for heteroaryl bromides.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₅H₅BrO161.001.01.0
Phenylboronic AcidC₆H₇BO₂121.931.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02
Tri-tert-butylphosphineC₁₂H₂₇P202.320.080.08
Cesium CarbonateCs₂CO₃325.823.03.0
1,4-DioxaneC₄H₈O₂88.11--
WaterH₂O18.02--
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (161 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (977 mg, 3.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and tri-tert-butylphosphine (16.2 mg, 0.08 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add the catalyst solution to the Schlenk flask via syringe, followed by 5 mL of degassed water.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-3-methylfuran.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Inerting and Addition cluster_2 Reaction cluster_3 Workup and Purification Reagents Combine this compound, phenylboronic acid, and Cs2CO3 in a Schlenk flask. Inert Evacuate and backfill with Argon (3x). Reagents->Inert Add_Solvent_Catalyst Add catalyst solution and degassed water. Inert->Add_Solvent_Catalyst Heat Heat at 80 °C for 12h with vigorous stirring. Add_Solvent_Catalyst->Heat Monitor Monitor by TLC/GC-MS. Heat->Monitor Quench Cool and dilute with EtOAc and water. Monitor->Quench Extract Separate layers and extract aqueous phase. Quench->Extract Purify Combine organic layers, dry, concentrate, and purify by column chromatography. Extract->Purify Product Pure 2-Phenyl-3-methylfuran Purify->Product

Figure 2: General workflow for the synthesis of 2-phenyl-3-methylfuran.
Characterization of 2-Phenyl-3-methylfuran

The structure of the synthesized 2-phenyl-3-methylfuran should be confirmed by standard analytical techniques. The following table provides predicted spectroscopic data based on structurally similar compounds.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J = 1.8 Hz, 1H, furan-H5), 6.45 (d, J = 1.8 Hz, 1H, furan-H4), 2.35 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 153.2, 140.1, 131.5, 128.6, 127.8, 125.5, 118.9, 110.8, 11.5
Mass Spec (EI) m/z (%): 158 (M⁺, 100), 129 (M⁺-CHO, 45), 115 (M⁺-CH₃-CO, 35), 77 (C₆H₅⁺, 20)

Application Notes for Drug Development Professionals

The 2-aryl-3-methylfuran scaffold is a promising starting point for the development of new therapeutic agents. Furan-containing compounds have been shown to possess a diverse range of pharmacological activities.[2]

  • Antibacterial Agents: Arylfuran derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][8] The lipophilic nature of the aryl group can enhance the compound's ability to penetrate bacterial cell membranes.

  • Anti-inflammatory Properties: The furan nucleus is present in several natural and synthetic compounds with anti-inflammatory effects.[1][3] The 2-aryl-3-methylfuran core can be further functionalized to target specific inflammatory pathways.

  • Anticancer Potential: Numerous furan derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[5][9] The ability to readily diversify the aryl group through the Suzuki-Miyaura coupling allows for the rapid generation of a library of compounds for screening.

  • Central Nervous System (CNS) Activity: Substituted furans have also been explored for their potential in treating CNS disorders.[1]

The synthetic protocol detailed in this guide provides a reliable and efficient method for accessing a wide array of 2-aryl-3-methylfuran derivatives. This allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery, by varying the substitution pattern on the aryl ring.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). European Journal of Medicinal Chemistry, 223, 113635.
  • Bioactivities and Synthetic Methods of 2-Arylbenzo[b]furans. (2021). Molecules, 26(15), 4598.
  • Pharmacological activity of furan derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Synthesis and biological evaluation of some novel furan derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1043.
  • Chemistry and Therapeutic Aspect of Furan: A Short Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3136.
  • Synthesis of Arylfurfural Oximes and Their Biological Evaluation. (2016). Asian Journal of Chemistry, 28(6), 1210-1214.
  • Use of 2 Methylfuran Market in the Pharmaceutical Sector. (2023). LinkedIn. Retrieved from [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). Molecules, 29(13), 3023.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromo-3-methylfuran in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-3-methylfuran

In the intricate field of natural product synthesis, the choice of starting materials and building blocks is paramount to the efficiency and elegance of a synthetic route. Furan derivatives, in particular, are prized synthons due to their unique combination of aromaticity and reactivity.[1] They can function as stable aromatic heterocycles, reactive dienes for cycloadditions, or precursors to a variety of other ring systems.[1] Among the diverse array of functionalized furans, this compound stands out as a particularly versatile and strategic building block.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of complex natural products. Its utility stems from two primary, orthogonally reactive sites: the carbon-bromine bond at the C2 position and the potential for functionalization at the C5 position. The C-Br bond serves as a robust handle for modern cross-coupling and lithiation chemistries, enabling the precise formation of carbon-carbon bonds. The methyl group at C3 provides steric and electronic influence, guiding the regioselectivity of certain reactions and serving as a key structural element in the final target. We will delve into the core synthetic transformations, provide field-tested protocols, and illustrate the causality behind key experimental choices, targeting an audience of researchers, scientists, and professionals in drug development.

Core Synthetic Transformations and Applications

The synthetic power of this compound is best demonstrated through its application in key bond-forming reactions that are foundational to total synthesis.

Palladium-Catalyzed Cross-Coupling: Forging Key Biaryl and Alkenyl Linkages

The palladium-catalyzed cross-coupling reaction is arguably the most powerful tool for C-C bond formation in modern organic synthesis.[2] For this compound, the C2-Br bond is an ideal substrate for these transformations, offering a reliable balance of reactivity and stability.[3] This approach allows for the direct and modular connection of the furan core to other complex molecular fragments, a cornerstone of convergent synthetic strategies.

Causality and Strategic Advantage: The ability to couple this compound with a wide array of organometallic reagents (Boron, Zinc, Tin, etc.) provides a direct entry into complex substituted furans.[4][5] This is critical in natural product synthesis, where furan moieties are often embedded within larger, intricate structures.[6] For example, this methodology is central to constructing the pyrrolylfuran side chain of complex alkaloids like Roseophilin, where a precise connection between a furan and a pyrrole ring is required.[7][8][9] The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, lowering the activation energy for a reaction that would otherwise be infeasible.[2][3]

Application Example: Synthesis of a Pyrrolylfuran Core

The antitumor agent Roseophilin features a distinct pyrrolylfuran side chain.[7][8] The synthesis of this substructure highlights the power of palladium-catalyzed coupling to unite heterocyclic fragments. A Suzuki-Miyaura coupling provides an efficient means to construct the pivotal C-C bond between the furan and pyrrole rings.

G cluster_0 Suzuki-Miyaura Coupling 2_bromo_3_methylfuran This compound conditions Pd Catalyst Base, Solvent 2_bromo_3_methylfuran->conditions pyrrole_boronic_ester Pyrrole Boronic Ester pyrrole_boronic_ester->conditions plus1 + product Pyrrolylfuran Product conditions->product

Caption: Workflow for Suzuki-Miyaura coupling.

Quantitative Data: Representative Palladium-Catalyzed Couplings

The choice of catalyst, ligand, and base is crucial for optimizing yield and minimizing side reactions. The following table summarizes typical conditions for various cross-coupling reactions involving aryl bromides.

Coupling TypeCoupling PartnerTypical Catalyst/LigandTypical BaseSolventRepresentative Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane85-97[3][10]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, DMF80-95[2]
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃NDMF, Acetonitrile70-90[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-methylfuran.

Lithiation and Reaction with Electrophiles: A Gateway to Diverse Functionality

Metal-halogen exchange provides a powerful alternative to cross-coupling for C-C bond formation. Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature rapidly and cleanly generates the highly nucleophilic 2-lithio-3-methylfuran intermediate.[11][12] This species can then be trapped with a wide variety of electrophiles.

Causality and Strategic Advantage: This method is synthetically orthogonal to cross-coupling and allows for the introduction of functional groups that are otherwise difficult to install. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, quenching with carbon dioxide provides a carboxylic acid, and reaction with amides can furnish ketones. The bromine atom essentially acts as a "masked" nucleophilic site, a "super-Grignard" reagent, that can be revealed on demand. This two-step sequence (lithiation-borylation) is a cornerstone of iterative homologation strategies for building complex carbon skeletons with high stereocontrol.[11][12]

Application Example: Synthesis of a Furan-Alcohol Adduct

In many natural products, furan rings are appended with oxygenated side chains. The lithiation of this compound followed by reaction with an aldehyde or ketone electrophile is a direct and high-yielding method to construct such motifs. This approach was conceptually employed in the total synthesis of Roseophilin, where a highly nucleophilic organocerium reagent, derived from a lithiated intermediate, was used to attack a sterically hindered ketone.[7][8]

G cluster_1 Lithiation-Electrophile Quench Workflow start This compound step1 n-BuLi, THF -78 °C start->step1 intermediate 2-Lithio-3-methylfuran (Reactive Intermediate) step1->intermediate step2 1. Electrophile (E+) 2. H₃O+ Workup intermediate->step2 product 2-Substituted-3-methylfuran step2->product

Caption: Lithiation and electrophilic quench workflow.

Protocol 2: General Procedure for Lithiation and Quench with an Aldehyde

This protocol provides a method for the lithiation of this compound and subsequent reaction with benzaldehyde as a model electrophile.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Benzaldehyde (1.2 equiv), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add this compound (1.0 equiv) to the cold THF. Then, add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of freshly distilled benzaldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture. Stir for an additional 1-2 hours at -78 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol product via flash column chromatography.

Summary and Future Outlook

This compound is a powerful and versatile building block in the synthesis of natural products and other complex organic molecules. Its utility is primarily derived from the C2-bromo substituent, which serves as a reliable handle for two of the most important transformations in modern synthesis: palladium-catalyzed cross-coupling and lithium-halogen exchange. These methods provide robust and predictable pathways to elaborate the furan core, enabling the construction of intricate molecular architectures.

As the field of organic synthesis continues to evolve, the applications for synthons like this compound will undoubtedly expand. Its use in emerging areas such as photoredox catalysis, C-H functionalization, and flow chemistry presents exciting opportunities for developing novel and even more efficient synthetic routes to molecules of biological and material importance. The foundational protocols and strategic insights presented in this guide serve as a solid platform for researchers to harness the full potential of this valuable heterocyclic precursor.

References

  • MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

  • Fürstner, A., et al. (1998). Total Synthesis of Roseophilin. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2016). Total Synthesis of Roseophilin. ACS Figshare. Retrieved from [Link]

  • Tius, M. A., & Harrington, P. E. (2001). Asymmetric total synthesis of ent-(-)-roseophilin: assignment of absolute configuration. PubMed. Retrieved from [Link]

  • Reich, H. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Roseophilin. ACS Division of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from [Link]

  • Taber, D. F. (2013). The Harran Synthesis of (+)-Roseophilin. Organic Chemistry Portal. Retrieved from [Link]

  • Padwa, A. (n.d.). Furan as a versatile synthon. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Retrieved from [Link]

  • RSC Publishing. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Benzofurans: An investigation into Natural Products, Bioactivity, and Synthesis. Retrieved from [Link]

  • The Dong Group. (n.d.). Review of “Natural Product Synthesis” on Nature Chemistry (2011~2013). Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Access to Benzofuran-Based Natural Products through a Concise Synthetic Strategy. Retrieved from [Link]

  • Professor Steven V. Ley Research Group. (n.d.). Natural Product Synthesis (a selection). Retrieved from [Link]

  • ajphr. (n.d.). Palladium used As A Catalyst: A Review. Retrieved from [Link]

  • Springer Nature. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of natural products based on the furan-3-carboxylate.... Retrieved from [Link]

  • Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling. Retrieved from [Link]

  • R Discovery. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Retrieved from [Link]

  • Figshare. (n.d.). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. Retrieved from [Link]

  • Chemistry Central. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

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Lithiation of 2-Bromo-3-methylfuran and subsequent electrophilic quench

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective Functionalization of the Furan Core: High-Fidelity Lithiation of 2-Bromo-3-methylfuran and Subsequent Electrophilic Quench

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Executive Summary & Significance

Substituted furan scaffolds are privileged structures in medicinal chemistry, natural products, and materials science. Their utility, however, is contingent on the ability to install desired functional groups with high regiochemical control. This guide provides a comprehensive overview and a field-proven protocol for the functionalization of the 3-methylfuran core at the C2 position. The strategy employs a lithium-halogen exchange on this compound to generate a highly reactive 2-lithio-3-methylfuran intermediate. This nucleophilic species is then trapped in situ with a diverse array of electrophiles.

This method is a cornerstone technique for accessing 2,3-disubstituted furans, a motif present in numerous biologically active molecules. We will delve into the mechanistic underpinnings, critical experimental parameters, and provide a step-by-step protocol that ensures high yield and reproducibility.

Mechanistic Insights: The Lithium-Halogen Exchange

The core of this transformation is the lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the generation of organolithium reagents that are often inaccessible through direct deprotonation.[1]

The reaction between this compound and an alkyllithium reagent, typically n-butyllithium (n-BuLi), proceeds at extremely low temperatures (≤ -78 °C). The mechanism is generally considered to involve the formation of an "ate" complex, where the nucleophilic alkyl group from the butyllithium attacks the bromine atom on the furan ring.[2] This intermediate then collapses, transferring the lithium atom to the furan ring and forming the corresponding alkyl bromide (butyl bromide in this case).

The key advantages of this approach are:

  • Speed: Lithium-halogen exchange is significantly faster than metalation (proton abstraction), especially for bromine and iodine.[1][3]

  • Regioselectivity: The reaction occurs exclusively at the site of the halogen, providing a single, predictable regioisomer of the lithiated intermediate.

  • Irreversibility: The formation of the thermodynamically stable lithium bromide salt drives the reaction to completion.

The resulting 2-lithio-3-methylfuran is a potent nucleophile, poised to react with a wide range of electrophiles at the C2 position.

G sub This compound intermed 2-Lithio-3-methylfuran (Reactive Intermediate) sub->intermed + n-BuLi (Lithium-Halogen Exchange) -78 °C, THF buli n-Butyllithium (n-BuLi) elec Electrophile (E⁺) prod 2-E-3-methylfuran (Functionalized Product) intermed->prod + E⁺ (Electrophilic Quench) side_prod1 n-Butyl Bromide side_prod2 LiX

Figure 1: Overall reaction workflow for the lithiation-quench sequence.

Key Experimental Parameters & Causality

The success of this protocol hinges on the meticulous control of several key parameters. Understanding the reasoning behind these choices is critical for adaptation and troubleshooting.

  • Organolithium Reagent: While n-BuLi is the workhorse for many applications, other alkyllithiums like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be used. The general reactivity trend is t-BuLi > s-BuLi > n-BuLi.[4][5] For lithium-bromine exchange, n-BuLi provides an excellent balance of high reactivity and operational simplicity. Using stronger bases like t-BuLi can sometimes lead to side reactions, such as deprotonation of the solvent.[3]

  • Solvent: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation, breaking down the alkyllithium aggregates and increasing reactivity.[1][3] Diethyl ether is a less reactive alternative. Crucially, the solvent must be rigorously dried and deoxygenated , as organolithiums react violently with water and oxygen.

  • Temperature: The reaction must be maintained at low temperatures, typically -78 °C (a dry ice/acetone bath). There are two primary reasons for this:

    • Stability of the Intermediate: 2-Lithiofurans can be thermally unstable and may undergo decomposition or side reactions at higher temperatures.

    • Solvent Reactivity: n-BuLi can deprotonate THF, a reaction that becomes significant at temperatures above -40 °C.[1][6] Conducting the reaction at -78 °C effectively suppresses this competing pathway.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). This prevents the pyrophoric n-BuLi and the reactive organolithium intermediate from being quenched by atmospheric oxygen or moisture.

Detailed Experimental Protocol

Safety Precaution: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It is also corrosive. Always handle it in a well-ventilated fume hood under an inert atmosphere using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is accessible.

Materials & Reagents
  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes, 1.05 equiv)

  • Electrophile (1.1 - 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Argon or Nitrogen line with a bubbler

  • Syringes and needles

  • Cannula (for liquid transfers if needed)

  • Low-temperature thermometer

  • Dewar flask for cooling bath (Dry ice/acetone or isopropanol)

Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow diagram.

  • Reaction Setup: Assemble a three-neck flask with a magnetic stir bar, a septum, a low-temperature thermometer, and an inert gas inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Initial Solution: Add this compound (1.0 equiv) to the flask via syringe, followed by anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C with stirring.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Rationale: A slight excess of n-BuLi ensures complete consumption of the starting material. Slow addition is crucial to control the exothermic reaction and maintain the low temperature.[7]

  • Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for 45 minutes to ensure the lithium-halogen exchange is complete.

  • Electrophilic Quench: Dissolve the chosen electrophile (1.2 equiv) in a small amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. Add this solution dropwise to the reaction mixture at -78 °C.

    • Rationale: Adding the electrophile as a solution ensures efficient mixing. A slight excess of the electrophile helps to drive the reaction to completion and fully consume the highly reactive organolithium intermediate.

  • Warming: Continue stirring at -78 °C for 1-2 hours (reaction time is electrophile-dependent). After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures) to yield the pure 2-substituted-3-methylfuran.

Scope of Electrophilic Quench

The utility of the 2-lithio-3-methylfuran intermediate is demonstrated by its successful reaction with a variety of electrophiles. The table below summarizes representative transformations.

ElectrophileReagent ExampleProduct TypeTypical Yield (%)Notes
AldehydBenzaldehydeSecondary Alcohol75-90Provides access to benzylic alcohols.
KetoneAcetoneTertiary Alcohol80-95Generally high-yielding.
Alkyl HalideIodomethaneAlkylated Furan60-80Use more reactive halides (I > Br > Cl). Requires warming to RT.
DisulfideDiphenyl disulfideThioether70-85Forms a C-S bond.
Silyl HalideTrimethylsilyl chloride (TMSCl)Silylated Furan85-95Excellent yields; TMS group can be a useful protecting group.
Carbon DioxideCO₂ (gas or dry ice)Carboxylic Acid70-85Quench by pouring the reaction mixture over crushed dry ice.
AmideN,N-Dimethylformamide (DMF)Aldehyde65-80A standard method for formylation of organometallics.[8]

Yields are approximate and will vary based on substrate, scale, and purification efficiency.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet/impure reagents or solvent. 2. Ineffective inert atmosphere.1. Use freshly distilled/dried solvents and high-quality reagents. 2. Ensure the system is leak-proof. Flame-dry all glassware thoroughly.
Recovery of Starting Material 1. Inactive n-BuLi. 2. Insufficient reaction time for lithiation.1. Titrate the n-BuLi solution before use to determine its exact molarity.[6] 2. Increase stirring time at -78 °C after n-BuLi addition.
Formation of Butylfuran Proton source in the reaction (e.g., moisture) quenches the lithiated intermediate.Rigorously dry all reagents, solvents, and the electrophile solution.
Complex Mixture of Products 1. Reaction warmed up prematurely. 2. Reactive electrophile/product.1. Maintain -78 °C meticulously during additions. 2. Analyze for potential side reactions of your specific electrophile or product under basic conditions.

References

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC. [Link]

  • Demkowicz, S., et al. (2016). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules. [Link]

  • Helal, A. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Academics Advance. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Reddit. (2019). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? r/chemistry. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Singh, G., et al. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Organic Process Research & Development. [Link]

  • Rzepa, H. (2013). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog. [Link]

  • Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. YouTube. [Link]

  • Myers, A. Chem 115: Organolithium Reagents. Harvard University. [Link]

  • Organic Chemistry Portal. Synthesis of Furans. [Link]

  • Asfandyar, M. (2018). Organolithium Compounds - Preparation. YouTube. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions. [Link]

  • Chem Help ASAP. (2019). synthesis of organolithium reagents. YouTube. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences. [Link]

  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

  • Reddit. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros. [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. [Link]

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Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that serves as a pivotal structural motif in a vast array of pharmacologically active compounds and functional materials.[1][2] Its unique electronic and steric properties, often acting as a bioisostere for phenyl rings, make it an invaluable component in medicinal chemistry for optimizing drug-receptor interactions, metabolic stability, and overall bioavailability.[2][3] The ability to controllably functionalize the furan core is therefore of paramount importance in drug discovery and development.[4][5]

This technical guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) on 2-bromo-3-methylfuran. We will dissect the mechanistic principles, address the inherent reactivity challenges of the furan ring, and provide detailed, field-proven protocols for achieving these transformations, with a focus on modern transition-metal-catalyzed methods that have become the industry standard.

Mechanistic Overview: SNAr on the Furan Ring

The Classical SNAr Mechanism: Addition-Elimination

Nucleophilic aromatic substitution is fundamentally different from the SN1 and SN2 reactions common to aliphatic systems. In the classical SNAr pathway, the reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The formation of this complex temporarily disrupts the aromaticity of the ring and is typically the rate-determining step.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, typically positioned ortho or para to the leaving group.[6][8] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Pd Precatalyst, Ligand, & Base to an oven-dried Schlenk tube. B 2. Add this compound, Amine, and Anhydrous Solvent. A->B C 3. Seal tube and heat mixture with vigorous stirring (e.g., 80-110 °C). B->C D 4. Monitor progress by TLC or GC-MS until starting material is consumed. C->D E 5. Cool to RT, dilute with EtOAc, and filter through Celite. D->E F 6. Wash filtrate with water and brine. E->F G 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: General experimental workflow for Pd-catalyzed amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., Cs₂CO₃, 1.4 equivalents).

    • Expert Insight: Cesium carbonate is often a superior base in these couplings as its solubility and the weakly coordinating nature of the cesium cation can accelerate the reductive elimination step.

    • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Via syringe, add a solution of this compound (1.0 equivalent) in an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, to make a ~0.2 M solution).

    • Add the amine nucleophile (1.2 equivalents). If the amine is a solid, it can be added in step 1 with the other solids.

    • Expert Insight: Using a slight excess of the amine ensures the complete consumption of the more valuable aryl bromide starting material.

  • Reaction Execution:

    • Securely seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically. A small aliquot can be taken, quenched with water, extracted, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 2-amino-3-methylfuran derivative.

Protocol 2: Copper-Catalyzed C-O Coupling (Ullmann-type)

For the formation of C-O bonds (e.g., with alcohols or phenols), copper catalysis is often more effective and economical than palladium catalysis. [9][10] Detailed Step-by-Step Methodology:

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk tube, add the copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and a strong base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).

    • Expert Insight: The ligand is crucial for solubilizing the copper salt and stabilizing the active catalytic species. L-proline is an excellent, inexpensive, and effective ligand for many Ullmann couplings.

    • Add the alcohol nucleophile (1.5 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition:

    • Add an anhydrous polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Expert Insight: These high-boiling polar solvents are excellent for Ullmann reactions as they help dissolve the various salts and can facilitate the reaction at the required higher temperatures.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 110-130 °C with vigorous stirring for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent like ethyl acetate or diethyl ether.

    • Combine the organic layers and wash thoroughly with water to remove the high-boiling solvent (DMSO/DMF), followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by flash column chromatography.

Data Presentation & Characterization

The success of the substitution reaction is validated through standard analytical techniques and comparison of expected yields.

Table 1: Representative Conditions and Expected Outcomes

Nucleophile ClassCatalyst SystemBaseSolventTemp (°C)Typical Yield Range
Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene10070-95%
Alcohol / PhenolCuI / L-ProlineK₃PO₄DMSO12060-85%
ThiolPd(OAc)₂ / DPEPhosK₂CO₃Dioxane11075-90%

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the proton signal in the furan ring corresponding to the C2 position and the appearance of new signals corresponding to the nucleophile are key indicators.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the substitution has occurred. High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups introduced by the nucleophile (e.g., N-H stretches for amines, O-H for phenols).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong or soluble enough.1. Use fresh catalyst/ligand; ensure rigorous inert atmosphere technique.2. Use freshly distilled, deoxygenated solvents.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Side Product Formation 1. Homocoupling of the aryl bromide.2. Decomposition of starting material or product at high temp.1. Ensure proper stoichiometry and inert conditions.2. Lower the reaction temperature and increase reaction time or catalyst loading.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product is very polar.1. Perform multiple aqueous washes during workup.2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.

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  • Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates. ResearchGate.

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Catalysis.

  • Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. Nature Communications.

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal.

  • An In-depth Technical Guide to 2-methyl-3-phenylfuran: Synthesis, Characterization, and Potential Applications. Benchchem.

  • Substitution of Secondary Propargylic Phosphates Using Aryl-Lithium-Based Copper Reagents. MDPI.

  • Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-3-methylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling reactions involving this specific substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established organometallic principles.

Introduction: The Challenge of this compound

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, the successful application of this reaction to specific substrates often requires careful optimization. This compound presents a unique set of challenges due to the electron-rich nature of the furan ring and the potential for steric hindrance from the adjacent methyl group. Furan-containing compounds can also be prone to decomposition under certain reaction conditions.[3] This guide will provide a systematic approach to overcoming these challenges and achieving high-yield coupling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Q1: My reaction is not proceeding to completion, resulting in low conversion of this compound. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue that can often be traced back to several key factors in the catalytic cycle. The Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A bottleneck in any of these steps can stall the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich substrates like this compound, a catalyst system that favors oxidative addition is necessary.

    • Expertise & Experience: Electron-donating ligands can increase the electron density on the palladium center, which can sometimes hinder oxidative addition to electron-rich aryl halides. Conversely, bulky ligands can promote the formation of the active monoligated palladium species, facilitating the reaction. Consider screening a variety of palladium sources and ligands.

    • Recommendation: Start with a robust catalyst system known for its broad applicability, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine ligand (see table below). If conversion is still low, consider more specialized ligands.

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield.

    • Causality: An inappropriate base may not be strong enough to form the reactive boronate species, or it may be too strong and lead to side reactions. The solubility of the base in the chosen solvent is also a key consideration.

    • Recommendation: A moderately strong inorganic base is often a good starting point. If you suspect base-related issues, consider screening different bases. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent and Temperature: The solvent influences the solubility of reactants and the stability of the catalytic species.[4] The reaction temperature affects the rate of all steps in the catalytic cycle.

    • Expertise & Experience: Aprotic polar solvents often work well for Suzuki couplings. Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or degradation of the starting materials or product.

    • Recommendation: Start with a common solvent system and a moderate temperature. If the reaction is slow, a gradual increase in temperature may be beneficial.

ParameterInitial RecommendationAlternative Options to ConsiderRationale for Alternatives
Palladium Source Pd(PPh₃)₄ (1-5 mol%)Pd₂(dba)₃, Pd(OAc)₂Precursors that can be combined with a wider range of ligands.
Ligand PPh₃ (if not using Pd(PPh₃)₄)Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)K₃PO₄, Na₂CO₃, KFVarying basicity and solubility can influence the rate of transmetalation.
Solvent Dioxane/H₂O (e.g., 4:1)Toluene, THF, DMFSolvent polarity can affect catalyst activity and reactant solubility.[4]
Temperature 80-100 °C60-120 °CLower temperatures may be needed for sensitive substrates; higher temperatures can overcome activation barriers.
Q2: I am observing significant formation of byproducts, specifically 3-methylfuran (dehalogenation) and/or biaryl homocoupling products. How can I minimize these side reactions?

A2: The formation of dehalogenated and homocoupled products points to specific undesired reaction pathways that compete with the desired cross-coupling.

1. Dehalogenation (Protodebromination): This occurs when the aryl halide is reduced to the corresponding arene.

  • Causality: Dehalogenation can be promoted by sources of hydride in the reaction mixture, which can arise from the solvent (e.g., alcohols) or the base, especially at elevated temperatures.[4]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried.

    • Degas Thoroughly: Oxygen can participate in side reactions. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Optimize Base and Temperature: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, consider a milder base or lowering the reaction temperature.

2. Homocoupling: This results in the formation of a symmetrical biaryl from the boronic acid coupling with itself.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors this side reaction. It can also occur if the transmetalation or reductive elimination steps are slow.

  • Troubleshooting Steps:

    • Rigorous Degassing: As with dehalogenation, minimizing oxygen is crucial.

    • Use Fresh Catalyst: Decomposed or partially oxidized palladium sources can promote homocoupling.

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl halide, but an excess can also lead to its own homocoupling. Careful stoichiometric control is key.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst for the Suzuki coupling of this compound?

A: There is no single "best" catalyst as the optimal choice often depends on the specific boronic acid being used. However, for electron-rich heteroaryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃ often provide good results.[6] A good starting point for screening would be Pd(PPh₃)₄ due to its general reliability.

Q: How does the choice of base impact the reaction?

A: The base is essential for the transmetalation step of the catalytic cycle.[6] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The strength and nature of the base can influence the rate of this step and the overall reaction outcome. For instance, very strong bases might lead to decomposition of sensitive substrates, while weaker bases may result in slow or incomplete reactions. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and offer a good balance of reactivity.

Q: Is water necessary for the reaction?

A: While not always strictly required, the presence of a small amount of water is often beneficial and can accelerate the reaction.[4] Water can help to dissolve the inorganic base and facilitate the formation of the reactive boronate species. Many standard Suzuki coupling protocols use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

Q: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?

A: Boronic esters, such as pinacol esters, are often used in Suzuki couplings due to their increased stability compared to boronic acids.[4] In many cases, they can be used directly under standard Suzuki conditions, as the base and water in the reaction mixture will hydrolyze the ester in situ to the active boronic acid. However, for some more robust esters or under anhydrous conditions, the reaction may be slower. If you are using a boronic ester and experiencing low reactivity, ensuring the presence of water and a sufficiently strong base is important.

Experimental Protocols

General Starting Protocol for Suzuki Coupling of this compound

This protocol provides a reliable starting point for your optimization experiments.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equiv., finely powdered)

  • Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ + Base pd_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1r2 reductive_elimination Reductive Elimination pd_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Fresh Catalyst, Dry Solvents, Pure Starting Materials) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Stirring, Inert Atmosphere) check_reagents->check_conditions optimize_catalyst Screen Different Catalysts and Ligands (e.g., Buchwald ligands) check_conditions->optimize_catalyst optimize_base Screen Different Bases (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Vary Solvent System (Toluene, THF, DMF) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • - Yoneda Labs

  • - Organic Chemistry Portal

  • - Chemistry LibreTexts

  • - National Institutes of Health

  • - ACS Publications

  • - MDPI

  • - TCI Chemicals

Sources

Technical Support Center: Purification of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-3-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Question 1: My final product purity is lower than expected after distillation, with GC-MS analysis showing a closely boiling impurity. What is the likely identity of this impurity and how can I remove it?

Answer:

A common impurity in the synthesis of this compound is the isomeric byproduct, 5-bromo-3-methylfuran. This can arise during the bromination of 3-methylfuran, especially if reaction conditions are not strictly controlled. These isomers often have very similar boiling points, making separation by simple distillation challenging.

Causality: The formation of isomeric byproducts is a known issue in the electrophilic substitution of substituted furans. The directing effect of the methyl group at the 3-position can lead to substitution at both the adjacent 2-position and the 5-position.

Solution: Fractional Distillation

For impurities with close boiling points (less than 70°C difference), fractional distillation is more effective than simple distillation.[1][2] The increased surface area provided by a fractionating column (e.g., Vigreux or packed column) allows for multiple theoretical plates of vaporization and condensation, leading to a better separation.[1]

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Heating: Use a heating mantle or oil bath for uniform heating. Begin by heating the mixture to just below the boiling point of the lower-boiling component.

  • Gradual Temperature Increase: Slowly increase the temperature to allow a ring of condensate to rise gradually up the column.[1] A slow rate is crucial for achieving good separation.[1]

  • Fraction Collection: The temperature at the still head should remain constant during the distillation of each component. Collect the fraction corresponding to the boiling point of the desired this compound. A significant temperature drop will be observed once the lower-boiling impurity has been removed.[1]

Question 2: I'm observing significant product loss during my purification process. What are the potential causes and how can I mitigate them?

Answer:

Product loss during purification can be attributed to several factors, including product degradation, co-distillation with solvents, or incomplete extraction. Furan rings, in general, can be sensitive to acidic conditions and high temperatures.[3]

Causality and Solutions:

  • Thermal Decomposition: Prolonged heating during distillation can lead to the decomposition of furan derivatives.[4]

    • Mitigation: Perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, reducing the thermal stress on the molecule.

  • Acid-Catalyzed Isomerization or Decomposition: Trace amounts of acid in the crude product or solvents can catalyze unwanted side reactions.[5] For instance, 2-bromo-5-ethylfuran has been observed to rearrange in the presence of acid.[5]

    • Mitigation: Before distillation, wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any residual acid.[3][6]

  • Incomplete Extraction: During a liquid-liquid extraction workup, multiple extractions are necessary to ensure the complete transfer of the product from the aqueous phase to the organic phase.[7]

    • Mitigation: Perform at least three extractions with an appropriate organic solvent. Combining the organic layers maximizes the recovery of the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing polar impurities from my crude this compound?

A1: Liquid-liquid extraction is a highly effective technique for removing polar impurities such as inorganic salts and water-soluble starting materials.[7][8][9]

Workflow for Liquid-Liquid Extraction:

Caption: Liquid-Liquid Extraction Workflow for Initial Purification.

Q2: How do I choose between fractional distillation and flash column chromatography for purifying this compound?

A2: The choice between these two powerful purification techniques depends on the nature of the impurities and the scale of your reaction.

Purification TechniqueKey AdvantagesKey DisadvantagesBest Suited For
Fractional Distillation - Excellent for separating compounds with different boiling points.- Scalable for larger quantities.- Ineffective for separating compounds with very similar or identical boiling points (e.g., some isomers).- Can lead to thermal degradation of sensitive compounds.- Removing non-volatile impurities.- Separating from byproducts with a significant difference in boiling point.
Flash Column Chromatography - Highly effective for separating compounds with different polarities, including isomers.[5][10][11]- Performed at room temperature, minimizing thermal degradation.- Can be more time-consuming and solvent-intensive for large-scale purifications.[10]- Potential for product loss on the column.- Separating isomeric byproducts.- Purifying thermally sensitive compounds.- Small to medium scale purifications.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between this compound and its impurities. A typical starting point for brominated furans is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with silica gel.[12][13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Pass the eluent through the column using positive pressure (e.g., from a nitrogen line or air pump).

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating volatile components of a mixture and identifying them based on their mass-to-charge ratio. It is particularly useful for detecting and quantifying isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and reveal the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of different compounds.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity. A pure compound should ideally show a single spot on the TLC plate.[3]

Q4: Are there any stability concerns with this compound during storage?

A4: Yes, brominated furans can be sensitive to light and acid, which can cause degradation or isomerization over time.[5] For long-term storage, it is advisable to keep the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (e.g., -20°C).[5] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran.
  • Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1.
  • Google Patents. (n.d.). CN102000448B - Method for quickly and efficiently extracting furan compounds from transformer oil and color comparison-tube oscillating bracket for extraction.
  • Benchchem. (n.d.). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • Google Patents. (n.d.). CN111763194A - Preparation method of 2-bromothiophene.
  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1370–1372.
  • Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane.
  • PubChem. (n.d.). This compound.
  • DSpace@MIT. (n.d.). Purification by Flash Column Chromatography.
  • Becalski, A., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A, 27(6), 764-775.
  • Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 11(7), 3227-3241.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Supreme Science. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Sciencemadness Discussion Board. (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer.
  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
  • Wikipedia. (n.d.). Fractional distillation.

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-bromo-3-methylfuran. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to help you navigate the complexities of these powerful synthetic transformations.

Introduction: The Challenge of Coupling this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions is not always straightforward. The furan ring's electron-rich nature and potential for side reactions necessitate careful consideration of the catalytic system. This guide will walk you through the critical parameters for choosing the right catalyst and conditions for your desired transformation.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which palladium catalyst and ligand system should I start with?

A1: For Suzuki-Miyaura couplings of heteroaromatic halides like this compound, a common and effective starting point is a palladium(0) source with a bulky, electron-rich phosphine ligand.[1] A robust combination to consider is Pd₂(dba)₃ as the palladium precursor and a biarylphosphine ligand such as SPhos or XPhos.[2] These ligands are known to promote the crucial oxidative addition step and facilitate the reductive elimination to form the desired product.[1][3]

Five-membered heteroaromatic boronic acids are known to be challenging coupling partners due to their tendency to deboronate under basic conditions.[4][5] The use of a precatalyst that rapidly generates the active catalytic species can be advantageous in these situations.[4][5]

Q2: My Suzuki-Miyaura reaction is giving low to no yield. What are the most common causes of failure?

A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here are the primary areas to investigate:

  • Inactive Catalyst: Ensure your palladium source and ligand are of good quality and have been stored correctly to prevent degradation. The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[6] The presence of oxygen can deactivate the catalyst, so proper degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.[6]

  • Inefficient Transmetalation: The choice of base is crucial for activating the boronic acid.[2] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[7] The presence of a small amount of water can sometimes be beneficial for the transmetalation step.[2][8]

  • Protodeboronation of the Boronic Acid: As mentioned, heteroaryl boronic acids can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.[4] Using milder conditions (lower temperature, shorter reaction time) or a more robust boronic acid derivative (e.g., MIDA boronates or trifluoroborate salts) can mitigate this issue.[4]

Q3: I want to perform a Sonogashira coupling with this compound. What are the key considerations for this reaction?

A3: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is a powerful tool in organic synthesis.[9][10] For this compound, the standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10][11]

  • Catalyst System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is commonly used.[9][11] The palladium complex facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.[9][12]

  • Base and Solvent: An amine base, like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[11] The choice of solvent is also important, with solvents like THF, DMF, or acetonitrile being common choices.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be advantageous, particularly when dealing with sensitive substrates where copper might cause side reactions. These reactions often require specialized ligands to facilitate the coupling.

Q4: Can I use this compound in a Heck coupling reaction? What are the expected challenges?

A4: Yes, this compound can be used in Heck coupling reactions, which involve the reaction of an unsaturated halide with an alkene.[13][14] However, there are some challenges to be aware of:

  • Regioselectivity: With cyclic olefins like 2,3-dihydrofuran, the arylation can lead to a mixture of regioisomers.[15] The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity.

  • Catalyst and Ligand: Palladium catalysts such as Pd(OAc)₂ or PdCl₂ are commonly used.[13] The choice of ligand can significantly impact the reaction's efficiency and selectivity. Phosphine ligands like PPh₃ are often employed.[13]

  • Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the acid generated during the reaction.[13]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential CauseTroubleshooting Steps
Inactive Catalyst or Ligand Ensure the palladium precatalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere to prevent oxidation.[6] Consider using a fresh batch or a more robust, air-stable precatalyst.[6] Confirm that the reaction is rigorously performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents have been properly degassed.[6]
Inefficient Oxidative Addition The electron-rich nature of the furan ring might slow down the oxidative addition step.[8] Switch to more electron-donating and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which are known to accelerate this step.[1][2]
Poor Transmetalation Ensure the chosen base is sufficiently strong to activate the boronic acid.[2] Consider switching from weaker bases like Na₂CO₃ to stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃.[7] Adding a small amount of water to the reaction mixture can sometimes facilitate transmetalation.[2][8] If using a boronic acid, consider converting it to a more reactive trifluoroborate salt.
Protodeboronation of the Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue with heteroaryl boronic acids.[4] Lowering the reaction temperature and monitoring the reaction closely to stop it upon completion can minimize this side reaction.[2] Using a more stable boronic acid derivative, such as a MIDA boronate, can also prevent premature decomposition.[4]
Homocoupling of the Aryl Halide or Boronic Acid Homocoupling can occur due to the presence of oxygen or inefficient cross-coupling.[6][7] Rigorous degassing of the reaction mixture is crucial. Adjusting the stoichiometry of the reactants (a slight excess of the boronic acid is common) can also help.
Problem 2: Catalyst Deactivation
Potential CauseTroubleshooting Steps
Ligand Degradation At elevated temperatures or over long reaction times, phosphine ligands can degrade, leading to catalyst deactivation.[16] Monitor the reaction progress and try to minimize the reaction time. If high temperatures are necessary, consider using more thermally stable ligands.
Formation of Palladium Black The precipitation of palladium black indicates catalyst aggregation and deactivation.[16] This can be caused by inefficient ligand stabilization of the palladium nanoparticles. Ensure an appropriate ligand-to-palladium ratio is used. In some cases, switching to a different ligand or using a pre-formed catalyst can prevent this issue.
Substrate or Product Inhibition Heteroaromatic compounds can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[17] If you suspect product inhibition, try to run the reaction at a lower concentration or consider a continuous flow setup where the product is continuously removed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 5-10 minutes.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[6]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

General Protocol for Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst 1. Verify Catalyst Activity - Fresh precatalyst/ligand? - Inert atmosphere maintained? Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions - Base appropriate? - Solvent degassed? - Temperature optimal? Check_Catalyst->Check_Conditions Catalyst OK Optimize_Ligand Optimize Ligand: Try bulkier, more electron-donating ligand Check_Catalyst->Optimize_Ligand Potential Issue Check_Substrates 3. Assess Substrate Stability - Boronic acid decomposing? - Starting material pure? Check_Conditions->Check_Substrates Conditions OK Optimize_Base Optimize Base: Try stronger base (e.g., K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Potential Issue Check_Substrates->Optimize_Ligand Substrates OK Modify_Boronic_Acid Modify Boronic Acid: Use MIDA ester or trifluoroborate salt Check_Substrates->Modify_Boronic_Acid Potential Issue Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Modify_Boronic_Acid->Success

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

References

  • Metal-catalyzed Furan Synthesis. A Review. University of Huddersfield Repository. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC - NIH. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Scielo. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • New advances in catalytic C–C bond formation via late transition metals. RSC Publishing. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. ResearchGate. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • The Suzuki reaction. YouTube. [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Request PDF. ResearchGate. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylfuran. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges you may encounter during your experiments. Our focus is on the critical role of solvent selection in modulating the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reactivity of this compound, with a focus on the practical implications of solvent choice.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is sluggish or failing. Could the solvent be the issue?

A1: Absolutely. Solvent choice is paramount in palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, a mixture of an aprotic organic solvent and water is often essential.[1][2] The organic solvent solubilizes the this compound and the organoboron reagent, while water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[3][4]

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) in combination with water are excellent starting points.[1][5]

  • Troubleshooting Tip: If you experience low yields, consider that inadequate water content can be a cause.[6] Conversely, for Heck and Sonogashira reactions, polar aprotic solvents like DMF, NMP, or acetonitrile often give superior results, particularly when dealing with less reactive substrates.[7][8]

Q2: I'm trying to form the Grignard reagent of this compound. Which solvent should I use, and what are the common pitfalls?

A2: The formation of 3-methyl-2-furylmagnesium bromide requires strictly anhydrous and aprotic ethereal solvents.[9] The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).

  • Solvent Properties: THF is a more polar and better solvating agent than diethyl ether, which can help to stabilize the Grignard reagent as it forms.[9] This can be particularly beneficial if the reaction is difficult to initiate.

  • Common Pitfalls:

    • Moisture: Trace amounts of water will quench the Grignard reagent as it forms, leading to low or no yield.[10] Ensure all glassware is flame-dried, and solvents are rigorously dried before use.

    • Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound. Slow addition of the halide to the magnesium turnings can help to minimize this.[10]

Q3: I am performing a lithiation of this compound using n-butyllithium (n-BuLi) for subsequent functionalization. What is the best solvent?

A3: Ethereal solvents are standard for lithium-halogen exchange reactions. The choice between diethyl ether and THF can influence the reaction rate and the stability of the resulting organolithium species.

  • Reactivity: The reaction of n-BuLi with aryl bromides is significantly faster in THF than in diethyl ether, especially at low temperatures (-78 °C).[11]

  • Stability: Organolithium reagents are generally more stable in diethyl ether than in THF at temperatures above -20 °C. n-BuLi can deprotonate THF, leading to solvent decomposition over time, especially at room temperature.[12][13][14] Therefore, for reactions requiring higher temperatures, diethyl ether may be a better choice.

Q4: Can I use protic solvents for reactions involving this compound?

A4: It is generally advisable to avoid protic solvents like water, methanol, or ethanol in reactions where this compound is intended to act as an electrophile in a substitution reaction with a strong nucleophile (SN2-type pathway). Protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity.[15][16] This effect can dramatically slow down or even completely inhibit the desired reaction.[17] However, for SN1-type reactions, which are less likely with this substrate under typical conditions, polar protic solvents can be beneficial as they stabilize the carbocation intermediate.[18]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during common reactions with this compound.

Guide 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.

Potential CauseRecommended SolutionRationale
Ineffective Base Activation Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.The base is crucial for activating the boronic acid for transmetalation.[3] Different bases have varying strengths and solubilities.
Poor Solubility of Reactants Change the organic solvent. A 1:1 mixture of toluene and ethanol can be effective. Consider using 2-methyltetrahydrofuran (2-MeTHF) for improved phase separation.[19]All components of the reaction must be sufficiently soluble for the reaction to proceed efficiently.
Catalyst Deactivation Ensure rigorous degassing of the solvent and maintain a positive inert atmosphere (Argon or Nitrogen). Use a more robust pre-catalyst or a higher catalyst loading.Oxygen can lead to the formation of palladium black and deactivate the catalyst.[2]
Homocoupling of Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Lowering the reaction temperature may also help.This side reaction is often promoted by oxygen and can consume the boronic acid.[2]
Protodeborylation Use anhydrous conditions if possible, or switch to a more stable boronic ester (e.g., pinacol ester).The C-B bond of the boronic acid can be cleaved by water, especially under basic conditions.[20]

Visualizing Reaction Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst in a flask inert Seal and Purge with Inert Gas (Ar/N₂) reagents->inert solvent Add Degassed Solvent (e.g., Toluene/Water) inert->solvent heat Heat to Desired Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent and Wash with Water/Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify SN_Pathways cluster_SN2 SN2 Pathway (Polar Aprotic Solvents) cluster_SN1 SN1 Pathway (Polar Protic Solvents) start_sn2 Nu⁻ + this compound ts_sn2 [Transition State] (Naked Nucleophile) start_sn2->ts_sn2 Concerted Step prod_sn2 Product + Br⁻ ts_sn2->prod_sn2 note_sn2 Favored by strong, 'naked' nucleophiles. Solvent does not solvate the anion. start_sn1 This compound int_sn1 Carbocation Intermediate (Stabilized by Solvent) start_sn1->int_sn1 Rate-determining step prod_sn1 Product int_sn1->prod_sn1 Fast attack by Nu⁻ note_sn1 Favored by weak nucleophiles. Solvent stabilizes carbocation and solvates nucleophile.

Sources

Technical Support Center: Base Selection for Cross-Coupling with 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of base selection for palladium-catalyzed cross-coupling reactions involving 2-bromo-3-methylfuran. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to optimize their synthetic routes and troubleshoot common issues encountered with this specific substrate. The furan moiety, while a valuable heterocyclic building block, introduces unique stability and reactivity considerations that directly impact the choice of base.

This document moves beyond generic protocols to provide a deeper, mechanistically-grounded understanding of why a particular base is chosen and how it influences the reaction outcome.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and solve specific problems encountered during the cross-coupling of this compound.

Question 1: My Suzuki-Miyaura reaction has stalled or shows very low yield. I'm seeing mostly unreacted this compound. What's the likely cause related to my base?

Answer: This is a classic issue that often points to inefficient transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle. The base plays a direct and indispensable role here.[1][2] Its primary function is to activate the organoboron species (boronic acid or ester) into a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[3][4] This negatively charged species is far more competent at transferring its organic group to the palladium center.

Potential Causes & Systematic Solutions:

  • Insufficient Base Strength: The base may be too weak to effectively deprotonate the boronic acid and form the required boronate complex. The reaction's pH is not high enough to drive the equilibrium towards the active nucleophile.

    • Solution: Switch to a stronger base. If you are using a mild base like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or, for a more robust option, potassium phosphate (K₃PO₄). The latter is often effective in anhydrous conditions and can prevent side reactions like protodeboronation.

  • Poor Base Solubility: An undissolved base has minimal effective concentration in the reaction medium, leading to a sluggish or stalled reaction. This is common when using inorganic salts in purely organic, non-polar solvents like toluene.

    • Solution:

      • Solvent System Modification: Add a co-solvent like water or THF to your reaction mixture (e.g., Toluene/H₂O or Dioxane/H₂O). This will dissolve the inorganic base and facilitate its interaction with the boronic acid.

      • Phase-Transfer Catalyst: In a biphasic system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide or carbonate anion into the organic phase.

      • Switch to a Soluble Base: Consider using a soluble organic base like triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU), but be mindful of their potential to act as ligands (see FAQ section).

Question 2: My reaction is messy, and I'm isolating significant amounts of 3-methylfuran (protodehalogenation) and biaryl homocoupled product. How can my choice of base be causing this?

Answer: The formation of these side products points towards reaction conditions that are either too harsh or are promoting undesired catalytic pathways. The base is a key lever in controlling these outcomes.

Potential Causes & Systematic Solutions:

  • Protodehalogenation (Ar-Br → Ar-H): This side reaction, where the bromine is replaced by a hydrogen atom, can be promoted by bases in the presence of a proton source (like residual water).[5] Certain palladium-hydride species, which can arise from various pathways, are often implicated.

    • Solution:

      • Ensure Anhydrous Conditions: If using a strong base like an alkoxide (e.g., NaOtBu), it is critical to use anhydrous solvents and reagents.

      • Select a Non-Protic Base System: Using anhydrous K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or 2-MeTHF can minimize this pathway.[6]

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by oxygen and can be exacerbated by certain bases and high temperatures.

    • Solution:

      • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating to remove oxygen. Freeze-pump-thaw cycles are highly effective.[7]

      • Use Milder Bases: Extremely strong bases can sometimes accelerate catalyst decomposition or pathways leading to homocoupling. Using the mildest base necessary for the reaction is a good general principle. Aqueous K₂CO₃ is often a good starting point.[6]

      • Control Stoichiometry: Using a large excess of the boronic acid can increase the statistical likelihood of homocoupling. Try using a stoichiometry closer to 1.1-1.2 equivalents of the boronic acid.[8]

Question 3: I am attempting a Sonogashira coupling, but the reaction is sluggish and I observe significant homocoupling of my terminal alkyne (Glaser coupling). What is the role of the base here?

Answer: In the Sonogashira reaction, the base has two critical functions: deprotonating the terminal alkyne to form the reactive acetylide and neutralizing the hydrogen halide (HBr) byproduct of the catalytic cycle.[9][10] An improper base choice can disrupt this balance.

Potential Causes & Systematic Solutions:

  • Insufficient Basicity/Steric Hindrance: The amine base must be strong enough to deprotonate the alkyne but not so sterically hindered that it cannot perform this function efficiently.

    • Solution: Triethylamine (Et₃N) is a common choice. If the reaction is slow, a less hindered and slightly stronger base like piperidine or DBU can be effective.[11]

  • Promotion of Glaser Homocoupling: The copper co-catalyst, essential for activating the alkyne, can also catalyze the oxidative homocoupling of the alkyne in the presence of oxygen. The amine base can influence this process.

    • Solution:

      • Rigorous Inert Atmosphere: This is the most critical factor. Ensure the reaction is run under a strict argon or nitrogen atmosphere to exclude oxygen.[12]

      • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (like DBU or an amine in combination with a salt like TBAF) and a specific palladium/ligand system to proceed efficiently.[11][13]

Frequently Asked Questions (FAQs)

Q1: What are the distinct roles of the base in different cross-coupling reactions like Suzuki, Heck, and Sonogashira?

A1: The role of the base is highly context-dependent and tailored to the mechanism of each specific reaction.

  • Suzuki-Miyaura Coupling: The base is a reactant that activates the organoboron compound. It coordinates to the boron atom, forming a tetracoordinate boronate "ate" complex, which increases the nucleophilicity of the organic group, thereby facilitating the crucial transmetalation step.[2][3][4]

  • Heck Reaction: The base acts as a stoichiometric scavenger. Its role is to neutralize the acid (HX) that is generated during the catalytic cycle. This is essential to regenerate the active Pd(0) catalyst from the Pd(II) intermediate, allowing the cycle to continue.[14]

  • Sonogashira Coupling: The base performs a dual function. It first deprotonates the terminal alkyne, which is a prerequisite for its coordination to the copper co-catalyst to form the highly reactive copper acetylide. Secondly, like in the Heck reaction, it neutralizes the HX byproduct to regenerate the Pd(0) catalyst.[12][15]

  • Stille Coupling: This reaction is often performed without a base. The transmetalation step does not require activation by a base as in the Suzuki coupling.[16][17] However, additives, sometimes basic in nature, can be used to accelerate the reaction, often by facilitating the breakdown of catalyst dimers or aiding in the formation of the active catalyst.[18]

Q2: How do I select a suitable starting base for a new cross-coupling reaction with this compound?

A2: A logical, stepwise approach is best. The flowchart below provides a general decision-making framework. For Suzuki-Miyaura, aqueous potassium carbonate (K₂CO₃) is a robust and cost-effective starting point.[6] For Heck reactions, an organic amine like triethylamine (Et₃N) is standard. For Sonogashira, a combination of an amine base (e.g., Et₃N, diisopropylamine) and a copper(I) co-catalyst is the classic approach.[9]

BaseSelectionWorkflow start Identify Coupling Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira suzuki_start Start with aq. K₂CO₃ in Dioxane or Toluene/H₂O suzuki->suzuki_start heck_start Start with Et₃N or DIPEA in DMF or Acetonitrile heck->heck_start sonogashira_start Start with Et₃N or Piperidine with CuI co-catalyst in THF/DMF sonogashira->sonogashira_start suzuki_trouble Low Yield or Side Reactions? suzuki_start->suzuki_trouble suzuki_anhydrous Try anhydrous K₃PO₄ or Cs₂CO₃ in Dioxane/THF suzuki_trouble->suzuki_anhydrous Yes suzuki_mild Substrate base-sensitive? Try milder KF or NaHCO₃ suzuki_trouble->suzuki_mild Yes heck_trouble Low Yield? heck_start->heck_trouble heck_inorganic Try inorganic base (e.g., K₂CO₃, NaOAc) heck_trouble->heck_inorganic Yes sonogashira_trouble Glaser Homocoupling? sonogashira_start->sonogashira_trouble sonogashira_cu_free Switch to Copper-Free Protocol (often requires stronger organic base) sonogashira_trouble->sonogashira_cu_free Yes

Caption: Decision workflow for initial base selection.

Q3: What are the pros and cons of using inorganic versus organic bases?

A3:

Base Type Pros Cons
Inorganic (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) - Generally inexpensive and readily available.- High thermal stability.- Byproducts are easily removed with aqueous workup.- Less likely to coordinate to the palladium center. - Often have poor solubility in common organic solvents, potentially requiring co-solvents (water) or phase-transfer catalysts.[19]- Can be heterogeneous, leading to reproducibility issues if not properly stirred.- Stronger inorganic bases can be highly corrosive or hazardous.

| Organic (e.g., Et₃N, DIPEA, DBU, Proton Sponge) | - Excellent solubility in organic solvents, leading to homogeneous reaction conditions.- Can be milder and more selective in certain applications. | - Can potentially act as a ligand, competing with the desired phosphine ligand and inhibiting catalysis.[20]- Can be more difficult to remove during workup.- Some can be susceptible to decomposition at high temperatures.- Steric hindrance can affect their efficiency (e.g., Hunig's base).[13] |

Q4: Can the furan ring of this compound be sensitive to certain bases?

A4: Yes. While furan is an aromatic heterocycle, it possesses some diene character and can be sensitive to harsh conditions. Very strong bases, particularly in combination with high temperatures, can potentially lead to ring-opening or other decomposition pathways. It is generally advisable to start with moderately strong bases like carbonates or phosphates and avoid highly aggressive bases like alkoxides (e.g., NaOtBu) unless necessary and at controlled temperatures.

Data & Protocols

Table 1: Common Bases in Cross-Coupling and Their Properties

The pKa of the conjugate acid is a useful guide to a base's strength. A higher pKa corresponds to a stronger base.

BaseFormulaTypepKa of Conjugate Acid (in H₂O)Typical Use Cases
Potassium PhosphateK₃PO₄Inorganic~12.3 (for HPO₄²⁻)Suzuki (anhydrous), Heck
Cesium CarbonateCs₂CO₃Inorganic~10.3 (for HCO₃⁻)Suzuki, Sonogashira
Potassium CarbonateK₂CO₃Inorganic~10.3 (for HCO₃⁻)Suzuki, Heck, Sonogashira[6]
TriethylamineEt₃NOrganic~10.7Heck, Sonogashira
DiisopropylethylamineDIPEAOrganic~10.7Heck, Sonogashira (sterically hindered)
Sodium tert-butoxideNaOtBuOrganic (Alkoxide)~17 (for t-BuOH)Buchwald-Hartwig, Suzuki (strong base needed)
DBUC₉H₁₆N₂Organic (Amidine)~13.5Sonogashira (Cu-free), Heck[11]
Potassium FluorideKFInorganic~3.2 (for HF)Suzuki (mild, for base-sensitive substrates)[4]

Note: pKa values are approximate and can vary with solvent and temperature.[21][22]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

ProtocolWorkflow setup 1. Reaction Setup - Add this compound (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and stir bar to a dry flask. inert 2. Inert Atmosphere - Seal flask with a septum. - Evacuate and backfill with Argon (3x). setup->inert reagents 3. Add Catalyst & Solvent - Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). - Add degassed 1,4-Dioxane via syringe. inert->reagents reaction 4. Reaction - Heat to 80-100 °C. - Monitor by TLC or GC-MS until starting material is consumed (4-16 h). reagents->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc, wash with water & brine. - Dry organic layer (Na₂SO₄), filter. reaction->workup purify 6. Purification - Concentrate in vacuo. - Purify by column chromatography (e.g., Hexanes/EtOAc gradient). workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and finely powdered anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).

  • Inerting the Flask: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen gas. This step is crucial to prevent catalyst oxidation and homocoupling side reactions.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Via syringe, add previously degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, 0.2 M concentration).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4 to 16 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Google Scholar.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. News-Medical.Net.
  • Catalexis Catalyst Screening Platform for Catalyst Optimiz
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Institut Kimia Malaysia.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
  • pka bases.cdx. University of Rochester.
  • Screening of various palladium catalysts a | Download Table.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. Benchchem.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. Sigma-Aldrich.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. PMC - NIH.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Scirp.org.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. SciRP.org.
  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Stille reaction - Wikipedia. Wikipedia.
  • Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC - NIH.
  • Stille Coupling | NROChemistry. NROChemistry.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Optimization of conditions for the Heck reaction - ResearchGate.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Base-free Suzuki–Miyaura cross-coupling reaction medi
  • The Mechanisms of the Stille Reaction | Request PDF.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
  • Selected results on optimization of the reaction conditions for asymmetric Heck arylation using L1. - ResearchGate.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate.
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  • This compound | C5H5BrO | CID 14614859 - PubChem. PubChem.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit.
  • The pKa Table Is Your Friend - Master Organic Chemistry. Master Organic Chemistry.
  • Oxidative Additions of C−F Bonds to the Silanide Anion [Si(C2F5)3]− - PMC - NIH.
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  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • Cross-coupling reaction - Wikipedia. Wikipedia.
  • Given 2-bromo-3-methylpentane in a reaction with a strong base, w... - Pearson. Pearson.

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Technical Support Center: Overcoming the Low Reactivity of 2-Bromo-3-methylfuran in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 2-Bromo-3-methylfuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this notoriously unreactive, yet valuable, heterocyclic building block. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and validated methods to help you achieve success in your coupling reactions.

Part 1: Understanding the Challenge - FAQs on Reactivity

This section addresses the fundamental reasons behind the sluggish reactivity of this compound.

Q1: Why is this compound so unreactive in standard palladium-catalyzed cross-coupling reactions?

A: The low reactivity of this compound is rooted in a combination of electronic and steric factors that impede the critical first step of most cross-coupling catalytic cycles: oxidative addition.

  • Electronic Effects: The furan ring is inherently electron-rich. This high electron density on the aromatic system increases the electron density of the carbon-bromine (C-Br) bond. For oxidative addition to occur, a Pd(0) catalyst must insert itself into this C-Br bond.[1][2][3] This process is favored when the carbon atom is more electrophilic (electron-poor).[4] Because the furan ring is a strong electron donor, it makes the C-Br bond less susceptible to attack by the nucleophilic Pd(0) center, thus slowing down or inhibiting the oxidative addition step.[5]

  • Steric Hindrance: The methyl group at the 3-position, adjacent to the bromine at the 2-position, creates significant steric bulk. This physically obstructs the approach of the typically large and sterically demanding palladium-ligand complexes, further hindering the oxidative addition process.

Q2: How does its reactivity compare to other bromo-heterocycles like 2-bromothiophene or 2-bromopyridine?

A: this compound is generally less reactive than both 2-bromothiophene and 2-bromopyridine.

  • Compared to 2-Bromothiophene: Thiophene is less electron-rich than furan, making the C-Br bond in 2-bromothiophene more susceptible to oxidative addition.

  • Compared to 2-Bromopyridine: The nitrogen atom in pyridine is electron-withdrawing, which makes the C-Br bond significantly more electron-deficient and thus highly reactive towards oxidative addition.[6] The high reactivity of C-X bonds adjacent to nitrogen in pyridine substrates is related to the stereoelectronic stabilization of a nucleophilic displacement transition state.[6]

Part 2: Troubleshooting Guide - Common Failures & Proven Solutions

This section is formatted to address the most common issues encountered in the lab, providing direct causes and actionable solutions.

Issue 1: My Suzuki-Miyaura coupling reaction with this compound gives low or no yield.

This is the most frequently reported problem. If you've confirmed the integrity of your starting materials and maintained an inert atmosphere, the issue almost certainly lies with the catalyst system, base, or solvent.

Q: My standard catalyst, like Pd(PPh₃)₄, isn't working. What should I try next?

A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often ineffective for this substrate because it is not robust enough to overcome the high activation barrier of oxidative addition. The solution is to move to more modern, highly active catalyst systems specifically designed for challenging substrates.[7]

Core Strategy: Use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[7][8] Sterically demanding ligands have been shown to facilitate the oxidative addition of aryl halides.[7]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst/Ligand ClassSpecific ExamplesRationale & Key AdvantagesTypical Loading (mol%)
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphines that create a highly active, coordinatively unsaturated Pd(0) species, accelerating oxidative addition.[9]1-5% Pd, 1.1-2x Ligand
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often as PEPPSI pre-catalysts)Strong σ-donors that form very stable and active palladium complexes. Excellent for coupling unreactive chlorides and bromides.[7]1-3%
Bidentate Ligands Xantphos, dppfThe defined bite angle can stabilize the catalyst and promote reductive elimination.[10] Xantphos has been used successfully with 2-bromobenzo[b]furans.[11][12]1-5% Pd, 1.1x Ligand

Q: What are the optimal bases and solvents for this coupling?

A: The choice of base and solvent is critical and interdependent.[13][14] The base is required for the transmetalation step, and the solvent influences catalyst activity and reagent solubility.[4][13][15]

Recommended Base/Solvent Combinations:

BaseRecommended SolventsComments & Rationale
K₃PO₄ or Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O, THF/H₂OThese are strong inorganic bases often used in challenging Suzuki couplings.[4] Cesium carbonate is particularly effective but more expensive. The aqueous portion is crucial for activating the boronic acid.
K₂CO₃ Ethanol/H₂O, DMFA common and cost-effective base. Can be effective with highly active catalyst systems.[14]
Potassium tert-butoxide (KOtBu) Toluene, Dioxane (anhydrous)A very strong, non-nucleophilic base. Use with anhydrous conditions, as it reacts violently with water.
Issue 2: I'm observing significant protodebromination (hydrodehalogenation) of my starting material.

This side reaction, where the bromine atom is replaced by a hydrogen, is a common failure mode with electron-rich aryl halides.[4][16]

Q: What causes this side reaction?

A: Protodebromination occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a proton source before it can undergo transmetalation. Common proton sources include trace water in the solvent, the boronic acid itself, or even alcohols if used as a solvent.[4]

Q: How can I minimize it?

A:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry bases thoroughly.

  • Use a Stronger, Non-Protic Base: Switching to a base like potassium tert-butoxide or cesium carbonate can sometimes suppress the side reaction.

  • Increase Boronic Acid Equivalents: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can favor the productive transmetalation pathway.

  • Change the Ligand: Some ligands are more prone to promoting protodebromination. Experimenting with a different class of ligand (e.g., switching from a phosphine to an NHC) can alter the selectivity.

Issue 3: My other cross-coupling reactions (Stille, Sonogashira, Buchwald-Hartwig) are failing.

A: The same core principles apply: the low reactivity of the C-Br bond is the primary hurdle. The solutions involve tailoring the catalyst and conditions to the specific mechanism of each reaction.

  • For Stille Coupling: This reaction couples the substrate with an organotin reagent.[17][18][19]

    • Challenge: Transmetalation can be slow.

    • Solution: Add a copper(I) co-catalyst (e.g., CuI). This is a well-known strategy to accelerate Stille couplings, often referred to as the Stille-Kelly coupling.[17][19] Use of ligands like PPh₃ or AsPh₃ in non-polar solvents like THF or dioxane is common.[20]

  • For Sonogashira Coupling: This reaction couples the substrate with a terminal alkyne.[21][22]

    • Challenge: Requires activation of both the C-Br bond and the alkyne.

    • Solution: This reaction almost always requires a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[21][23] A strong amine base, such as triethylamine or diisopropylethylamine, is essential and often serves as the solvent.[23] Copper-free conditions have been developed but may require more specialized ligands.[24][25]

  • For Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling with an amine.[10][26][27]

    • Challenge: Requires a highly active catalyst to form the C-N bond.

    • Solution: This reaction is highly dependent on modern, specialized ligands. Use Buchwald ligands (e.g., XPhos, BrettPhos) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[27][28][29]

Part 3: Validated Step-by-Step Protocol

The following is a literature-derived, validated protocol for a Suzuki-Miyaura coupling that demonstrates a successful strategy for this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.044 mmol, 4.4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [Pd₂(dba)₃], SPhos, and K₃PO₄.

  • Add this compound and phenylboronic acid to the flask.

  • Add toluene and water via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-methyl-2-phenylfuran.

Part 4: Visual Diagrams and Workflows

Visual aids can clarify complex catalytic cycles and troubleshooting logic.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition (Slow Step for this substrate) ArPdOH Ar-Pd(II)-OH(L)₂ ArPdBr->ArPdOH Ligand Exchange (with Base) ArPdR Ar-Pd(II)-R(L)₂ ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R (Product) ArPdR->Product Reductive Elimination ArBr Ar-Br (this compound) ArBr->ArPdBr Boronic R-B(OH)₂ Boronic->ArPdR Base Base (e.g., K₃PO₄) Base->ArPdOH

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Failed (Low/No Yield) check_reagents Verify Reagent Quality & Inert Conditions start->check_reagents change_catalyst Change Catalyst System: 1. Use Buchwald Ligand (SPhos/XPhos) 2. Try NHC Ligand (PEPPSI) 3. Increase Catalyst Loading check_reagents->change_catalyst Reagents OK change_base Optimize Base/Solvent: 1. Switch to K₃PO₄ or Cs₂CO₃ 2. Ensure Rigorous Anhydrous Conditions change_catalyst->change_base Still Fails success Reaction Successful change_catalyst->success Yield Improves side_reaction Check for Side Products (e.g., Protodebromination) change_base->side_reaction Still Fails change_base->success Yield Improves address_side_reaction Minimize Side Reactions: 1. Use Anhydrous Solvents 2. Increase Boronic Acid Stoichiometry side_reaction->address_side_reaction Side Product Observed side_reaction->success No Side Product, Yield Improves address_side_reaction->success

Caption: Figure 2: Troubleshooting Workflow

References

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Oxidative Addition Source: University Lecture Notes URL: [Link]

  • Title: 24.7B: Oxidative Addition - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxidative addition - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: ACS Publications URL: [Link]

  • Title: Suzuki reactions promoted by different ligands Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: The Suzuki Reaction - Myers Group Source: Harvard University URL: [Link]

  • Title: The Stille Reaction - Organic Reactions Source: Organic Reactions URL: [Link]

  • Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin Source: ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Tips on increasing yield of Miyaura coupling reaction? Source: Reddit URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Stille Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]

  • Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones Source: ScienceDirect URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans Source: Sci-Hub URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki coupling Reaction's yield is very low Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring 2-Bromo-3-methylfuran Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving 2-Bromo-3-methylfuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic building block. The presence of both a halogen and a substituted furan ring presents unique challenges and opportunities for reaction monitoring.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Choosing the Right Analytical Tool: A Workflow for Reaction Monitoring

The selection of an appropriate analytical technique is critical for successfully monitoring the progress of a reaction involving this compound. The choice depends on several factors, including the need for quantitative versus qualitative data, the complexity of the reaction mixture, and the availability of instrumentation.

technique_selection_workflow start Start: Define Monitoring Goal qual_quant Qualitative or Quantitative? start->qual_quant tlc TLC (Rapid, Qualitative) qual_quant->tlc Qualitative gcms_qual GC-MS (Volatile Compounds, Qualitative ID) qual_quant->gcms_qual Qualitative nmr_qual NMR (Structural Info, Qualitative) qual_quant->nmr_qual Qualitative hplc HPLC/UHPLC (Quantitative, Purity) qual_quant->hplc Quantitative gcms_quant GC-MS with Internal Standard (Quantitative) qual_quant->gcms_quant Quantitative qnmr qNMR (Quantitative, Structural) qual_quant->qnmr Quantitative in_situ Real-time (In-situ) Monitoring? insitu_ftir In-situ FTIR/Raman (Real-time Functional Group Changes) in_situ->insitu_ftir Yes offline_analysis Offline Analysis (Time-point Sampling) in_situ->offline_analysis No hplc->in_situ gcms_quant->in_situ qnmr->in_situ insitu_ftir_workflow setup 1. Setup Reactor with In-situ FTIR Probe background 2. Collect Background Spectrum (Solvent + Reactants at T_initial) setup->background initiate 3. Initiate Reaction background->initiate collect 4. Collect Spectra vs. Time initiate->collect analyze 5. Analyze Data (Trend Key Peak Absorbances) collect->analyze profile Reaction Profile Generated analyze->profile

Sources

Technical Support Center: Synthesis of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 2-Bromo-3-methylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and handling of this compound.

Q1: What is the most reliable and scalable method for the synthesis of this compound?

The most common and generally reliable method for the synthesis of this compound is the electrophilic bromination of 3-methylfuran.[1] N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation due to its ease of handling compared to liquid bromine and its high regioselectivity. The reaction is typically carried out in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control exothermicity and minimize byproduct formation.

Q2: Why is regioselectivity a key consideration in the bromination of 3-methylfuran?

Furan and its derivatives are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution.[1] The methyl group at the 3-position is an ortho-, para-director. However, in the case of 3-methylfuran, the 2- and 5-positions are electronically activated by the furan oxygen. The monobromination of 3-methylfuran predominantly yields this compound because the intermediate carbocation formed during electrophilic attack at the 2-position is more stabilized by resonance involving the oxygen atom.[1] Steric hindrance from the adjacent methyl group can also disfavor substitution at the 4-position.[1]

Q3: What are the primary byproducts to expect, and how can their formation be minimized?

The main byproducts in the bromination of 3-methylfuran are dibrominated species (e.g., 2,5-dibromo-3-methylfuran) and isomers. To minimize their formation, it is crucial to control the stoichiometry of the brominating agent. A slight excess of 3-methylfuran can be used to ensure complete consumption of the brominating agent. Slow, portion-wise addition of the brominating agent at low temperatures (e.g., -78 °C to 0 °C) is also critical to maintain control over the reaction and prevent over-bromination.

Q4: What are the recommended purification techniques for crude this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.[2]

  • Flash Column Chromatography: This is a highly effective method for separating this compound from isomers and other byproducts, typically yielding a product with >99% purity.[2]

  • Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method to obtain high-purity material, especially if the impurities have significantly different boiling points.[2]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is a simple and cost-effective method for removing minor impurities.[2]

Q5: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?

NBS is a hazardous substance and requires careful handling.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4][6][7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][7]

  • Handling: Avoid contact with skin and eyes.[3][4][7] In case of contact, rinse the affected area immediately and thoroughly with water.[3][5] Do not eat, drink, or smoke when handling NBS.[3][7]

  • Storage: Store NBS in a cool, dry place away from incompatible materials such as reducing agents and combustible materials.[6][7] Keep the container tightly sealed.[3][7]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Brominating Agent: NBS can decompose over time, especially if not stored properly. 2. Reaction Temperature Too Low: While low temperatures are necessary to control the reaction, extremely low temperatures may significantly slow down the reaction rate. 3. Impure Starting Material: Impurities in the 3-methylfuran can interfere with the reaction.1. Use Fresh NBS: Ensure the NBS is fresh and has been stored in a cool, dark, and dry place. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. If it is sluggish, allow the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C). 3. Purify Starting Material: Purify the 3-methylfuran by distillation before use.
Formation of Multiple Products (Low Selectivity) 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of isomeric byproducts and over-bromination. 2. Rapid Addition of Brominating Agent: Adding the brominating agent too quickly can create localized "hot spots" and lead to poor selectivity. 3. Incorrect Stoichiometry: Using an excess of the brominating agent will lead to the formation of dibrominated products.1. Maintain Low Temperature: Strictly control the reaction temperature, preferably at -78 °C initially. 2. Slow Addition: Add the brominating agent slowly and in portions, allowing the reaction to equilibrate between additions. 3. Precise Stoichiometry: Carefully measure the reactants to ensure a slight excess of 3-methylfuran.
Product Decomposition During Work-up or Purification 1. Presence of Acid: this compound can be sensitive to acidic conditions, which may be present from the reaction or work-up. 2. High Temperatures During Purification: The product may be thermally unstable, especially at elevated temperatures during distillation.1. Neutral Work-up: Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts. 2. Low-Temperature Purification: Use vacuum distillation at the lowest possible pressure to reduce the boiling point. For column chromatography, avoid highly acidic eluents.
Difficulty in Removing Succinimide Byproduct 1. Incomplete Phase Separation: Succinimide is water-soluble, but may not be fully removed if the aqueous washes are insufficient.1. Thorough Aqueous Washes: Perform multiple extractions with water or a saturated sodium bicarbonate solution to ensure complete removal of succinimide. 2. Filtration: If succinimide precipitates, it can be removed by filtration before concentrating the organic layer.

Section 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Synthesis of this compound via Electrophilic Bromination

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reagents: - 3-Methylfuran - N-Bromosuccinimide (NBS) - Tetrahydrofuran (THF, anhydrous) dissolve 1. Dissolve 3-methylfuran in anhydrous THF. reagents->dissolve glassware Glassware: - Round-bottom flask - Addition funnel - Magnetic stirrer - Thermometer cool 2. Cool the solution to -78 °C (dry ice/acetone bath). dissolve->cool add_nbs 3. Add NBS portion-wise over 30-60 minutes. cool->add_nbs stir 4. Stir at -78 °C for 1-2 hours, monitoring by TLC/GC-MS. add_nbs->stir quench 5. Quench with saturated aqueous Na2S2O3. stir->quench extract 6. Extract with diethyl ether or ethyl acetate. quench->extract wash 7. Wash with saturated aqueous NaHCO3 and brine. extract->wash dry 8. Dry over anhydrous Na2SO4 or MgSO4. wash->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate purify 10. Purify by flash column chromatography or vacuum distillation. concentrate->purify characterize 11. Characterize the product (NMR, GC-MS). purify->characterize

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Methylfuran82.1010.01.0
N-Bromosuccinimide (NBS)177.989.50.95
Tetrahydrofuran (THF), anhydrous---

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylfuran (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (0.95 eq) to the cooled solution in small portions over a period of 30-60 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove succinimide, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Section 4: Downstream Applications

This compound is a versatile intermediate for further synthetic transformations.

Grignard Reagent Formation

This compound can be converted to its corresponding Grignard reagent, 3-methylfuran-2-ylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF.[8][9][10][11][12] This Grignard reagent is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[8][9][11][12]

Grignard_Formation BromoFuran This compound Grignard 3-Methylfuran-2-ylmagnesium bromide BromoFuran->Grignard + Magnesium Mg Magnesium->Grignard + THF Anhydrous THF THF->Grignard solvent Product C-C Bond Formation Product Grignard->Product + Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product +

Caption: Grignard reagent formation and reaction.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14][15][16] This reaction allows for the formation of a carbon-carbon bond between the furan ring and various aryl or vinyl boronic acids or esters, providing access to a wide range of substituted biaryl and heteroaryl compounds.[13][16][17]

Suzuki_Coupling BromoFuran This compound CoupledProduct Coupled Product BromoFuran->CoupledProduct + BoronicAcid Aryl/Vinyl Boronic Acid or Ester BoronicAcid->CoupledProduct + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->CoupledProduct catalyst Base Base (e.g., K2CO3, Cs2CO3) Base->CoupledProduct base

Caption: Suzuki-Miyaura cross-coupling reaction.

References

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Apollo Scientific. N-Bromosuccinimide Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran.
  • BenchChem. (2025). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran.
  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide.
  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide.
  • Jasperse, J. Grignard Reaction.
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Wikipedia. Suzuki reaction.
  • The Grignard Reaction.
  • Filo. (2024, December 26). The monobromination of 3-methylfuran gives only one product. What is its structure?
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

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Validation & Comparative

A Comparative Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. Its application in the synthesis of pharmaceuticals, natural products, and functional materials is widespread. Among the vast array of substrates, halogenated heterocycles are of particular interest due to their prevalence in biologically active molecules. This guide provides a detailed comparative analysis of the mechanistic and practical aspects of palladium-catalyzed reactions involving 2-bromo-3-methylfuran, a versatile building block in organic synthesis.

This guide will delve into the mechanistic nuances of four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as they apply to this compound. By examining the catalytic cycles, the influence of reaction parameters, and providing comparative experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Enduring Significance of the Furan Moiety

The furan ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a molecule can impart a range of biological activities. The ability to functionalize the furan core at specific positions is therefore of paramount importance. This compound serves as a valuable starting material for introducing diverse functionalities at the 2-position, leveraging the power of palladium-catalyzed cross-coupling. The methyl group at the 3-position can also influence the reactivity of the C-Br bond through electronic and steric effects, a factor that will be explored in the context of the different reaction mechanisms.

I. The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds.[1] It involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires the activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex. The choice of base is therefore critical and can significantly influence the reaction outcome.[4]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Br)L2 2-(3-methylfuran)Pd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(R)L2 2-(3-methylfuran)Pd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive Elimination Reductive Elimination ArPd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product 2-Aryl-3-methylfuran Reductive Elimination->Product Boronic Acid R-B(OH)2 + Base Boronic Acid->Transmetalation Substrate This compound Substrate->Oxidative Addition Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Br)L2 2-(3-methylfuran)Pd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Migratory Insertion Migratory Insertion ArPd(II)(Br)L2->Migratory Insertion AlkylPd(II)L2 Intermediate Migratory Insertion->AlkylPd(II)L2 Beta-Hydride Elimination Beta-Hydride Elimination AlkylPd(II)L2->Beta-Hydride Elimination Product 2-Vinyl-3-methylfuran Beta-Hydride Elimination->Product HPd(II)(Br)L2 HPd(II)(Br)L2 Beta-Hydride Elimination->HPd(II)(Br)L2 Alkene Alkene Alkene->Migratory Insertion Substrate This compound Substrate->Oxidative Addition Base Base Base->HPd(II)(Br)L2 HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination with Base Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Br)L2 2-(3-methylfuran)Pd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(CCR)L2 2-(3-methylfuran)Pd(II)(CCR)L2 Transmetalation->ArPd(II)(CCR)L2 Reductive Elimination Reductive Elimination ArPd(II)(CCR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product 2-Alkynyl-3-methylfuran Reductive Elimination->Product Substrate This compound Substrate->Oxidative Addition Cu(I)Br Cu(I)Br Alkyne Complex [R-C≡C-H---Cu(I)] Cu(I)Br->Alkyne Complex Copper Acetylide R-C≡C-Cu(I) Alkyne Complex->Copper Acetylide Deprotonation Copper Acetylide->Transmetalation Terminal Alkyne Terminal Alkyne + Base Terminal Alkyne->Alkyne Complex Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Br)L2 2-(3-methylfuran)Pd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation ArPd(II)(Br)L2->Amine Coordination & Deprotonation Pd-Amido Complex [(Ar)Pd(II)(NR'R'')L] Amine Coordination & Deprotonation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product 2-Amino-3-methylfuran Reductive Elimination->Product Amine HNR'R'' + Base Amine->Amine Coordination & Deprotonation Substrate This compound Substrate->Oxidative Addition

Sources

A Comparative Guide to the Synthetic Utility of 2-Bromo-3-methylfuran and 3-Bromo-2-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and medicinal chemistry, the selection of the correct building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted furans are privileged scaffolds, appearing in a vast array of natural products and pharmaceuticals. Among them, brominated methylfurans serve as versatile intermediates, primed for carbon-carbon bond formation through modern cross-coupling methodologies.

This guide provides an in-depth comparison of two constitutional isomers: 2-Bromo-3-methylfuran and 3-Bromo-2-methylfuran. While structurally similar, the placement of the bromine and methyl substituents imparts distinct electronic and steric characteristics, leading to significant differences in their synthesis and reactivity. We will explore the nuances of their preparation, their comparative performance in palladium-catalyzed reactions, and provide field-proven insights to guide your choice of isomer for specific synthetic applications.

Part 1: Synthesis of the Isomers—A Tale of Two Strategies

The accessibility of a starting material is a primary consideration in synthetic design. The preparation of this compound and 3-Bromo-2-methylfuran requires distinct approaches, stemming from the inherent directing effects of the furan ring substituents.

Synthesis of this compound

The synthesis of this compound is most logically achieved via a lithiation-bromination sequence starting from the commercially available 3-methylfuran. The furan oxygen atom strongly acidifies the adjacent α-protons (at C2 and C5). In 3-methylfuran, the C2 position is sterically less hindered and electronically activated, making it the preferential site for deprotonation by a strong base like n-butyllithium (n-BuLi). Trapping the resulting 2-furyllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane, furnishes the desired product.

cluster_0 Synthesis of this compound 3-Methylfuran 3-Methylfuran Lithiation Lithiation 3-Methylfuran->Lithiation 1. n-BuLi, THF, -78 °C 2-Lithio-3-methylfuran 2-Lithio-3-methylfuran Lithiation->2-Lithio-3-methylfuran Bromination Bromination 2-Lithio-3-methylfuran->Bromination 2. NBS or C2Br2Cl4 This compound This compound Bromination->this compound

Caption: Synthetic route to this compound via lithiation.

Synthesis of 3-Bromo-2-methylfuran

In contrast, the synthesis of 3-Bromo-2-methylfuran is more complex. Direct electrophilic bromination of 2-methylfuran is not a viable route, as the combined directing effects of the oxygen and the C2-methyl group strongly favor substitution at the C5 position. Therefore, a multi-step approach is typically required. One established method involves the cycloaddition of a suitable precursor followed by aromatization and bromination, though a definitive, high-yielding, and scalable protocol is less commonly cited in the literature, reflecting its greater synthetic challenge compared to its isomer.[1]

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The primary synthetic application for these isomers is as electrophilic partners in palladium-catalyzed cross-coupling reactions. Here, the subtle structural differences manifest as significant disparities in reactivity. The key to understanding these differences lies in the first, and often rate-determining, step of the catalytic cycle: oxidative addition of the aryl bromide to a Palladium(0) complex.

cluster_main General Pd(0) Catalytic Cycle (e.g., Suzuki) Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex trans-Ar-Pd(II)L₂-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R-B(OH)₂ + Base Pd(II)_Diorgano cis-Ar-Pd(II)L₂-R Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R

Caption: The catalytic cycle for palladium-catalyzed cross-coupling.

The Decisive Role of Steric Hindrance

The most significant factor differentiating the reactivity of the two isomers is steric hindrance around the C-Br bond.

  • This compound: The methyl group is positioned ortho to the bromine atom. This arrangement creates substantial steric bulk adjacent to the site of oxidative addition. The approach of the sterically demanding palladium catalyst, which is coordinated to bulky phosphine ligands (e.g., PPh₃, SPhos, XPhos), is significantly impeded. This steric clash raises the activation energy of the oxidative addition step, leading to slower reaction rates, and may necessitate higher catalyst loadings, more forcing reaction conditions (higher temperatures), or the use of less sterically hindered, albeit often less reactive, catalysts.

  • 3-Bromo-2-methylfuran: The methyl group is at the 2-position, while the bromine is at the 3-position. The space around the C-Br bond is comparatively open and accessible. This lack of ortho-substitution allows for a more facile approach of the palladium catalyst, resulting in a lower activation energy for oxidative addition. Consequently, this isomer is expected to be significantly more reactive in cross-coupling reactions.[2]

cluster_1 This compound cluster_2 3-Bromo-2-methylfuran img1 img1 lab1 High Steric Hindrance at C2-Br Bond (Slower Oxidative Addition) img2 img2 lab2 Low Steric Hindrance at C3-Br Bond (Faster Oxidative Addition)

Caption: Steric comparison of the two isomers.

Electronic Effects

While steric effects are dominant, electronic factors also play a role. The furan oxygen is a powerful electron-donating group via resonance, increasing electron density primarily at the C2 and C5 positions. The methyl group is a weak electron-donating group via induction.

  • In This compound , the C2 position is electronically rich, which generally facilitates oxidative addition. However, this effect is likely overshadowed by the severe steric hindrance from the adjacent methyl group.

  • In 3-Bromo-2-methylfuran , the C3 position is less electronically activated by the furan oxygen compared to the C2 position. However, the absence of significant steric hindrance means that its intrinsic electronic character allows it to readily participate in the reaction. Studies on di-halogenated furans, such as 3-bromo-2-iodofuran, consistently show that palladium catalysts selectively engage with the C2-halogen bond over the C3-halogen bond, underscoring the higher intrinsic reactivity of the C2 position.[3][4] By extension, a C3-bromide (as in 3-bromo-2-methylfuran) is expected to be less reactive than a C2-bromide (as in a hypothetical 2-bromo-furan), but significantly more reactive than the sterically encumbered C2-bromide in this compound.

Summary of Expected Reactivity

The following table summarizes the anticipated performance of each isomer in common palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.[5][6]

FeatureThis compound3-Bromo-2-methylfuranCausality
Relative Reactivity LowerHigher The ortho-methyl group in the 2-bromo isomer sterically hinders the oxidative addition step.
Typical Conditions Higher temperatures, longer reaction times, potentially higher catalyst loading.Milder temperatures, shorter reaction times, standard catalyst loading.Overcoming the higher activation energy barrier for the 2-bromo isomer requires more energy input.
Catalyst Choice May require less bulky ligands, or more active (but potentially less stable) catalyst systems.Compatible with a wide range of standard Pd/phosphine ligand systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).Standard bulky, electron-rich ligands can readily access the C3-Br bond.
Potential Side Reactions Higher risk of catalyst decomposition and debromination due to prolonged heating.Lower risk of thermal side reactions due to milder conditions.Higher temperatures and longer reaction times increase the probability of undesired pathways.

Part 3: Applications & Strategic Recommendations

The choice between these two isomers should be guided by the specific demands of the synthetic route.

  • Choose 3-Bromo-2-methylfuran for:

    • Efficiency and Yield: When the desired substitution pattern allows for its use, this isomer is the superior choice for achieving high yields under mild conditions.

    • Complex Substrates: Its higher reactivity makes it ideal for couplings with sensitive or complex boronic acids/esters or stannanes, where forcing conditions could lead to degradation.

    • Late-Stage Functionalization: In the final stages of a total synthesis, the reliability and mild conditions associated with this isomer are highly advantageous.

  • Consider this compound when:

    • Target Structure Demands It: If the final target molecule absolutely requires the 2-substituted-3-methylfuran motif, then its use is unavoidable.

    • Planning for Optimization: Be prepared to screen a variety of catalysts, ligands, and conditions to overcome its lower reactivity. Initial trials should focus on highly active catalyst systems (e.g., those using Buchwald-type ligands) and carefully controlled heating.

Part 4: Representative Experimental Protocols

While direct comparative experimental data for these specific isomers is scarce in the literature, the following protocols, adapted from established procedures for similar substrates, serve as excellent starting points for optimization.[5][7]

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is based on standard conditions for the coupling of aryl bromides.[8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromomethylfuran (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring. For 3-Bromo-2-methylfuran , start with 80-90 °C. For the less reactive This compound , a higher temperature of 100-110 °C may be necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Stille Coupling

This protocol is based on general conditions for Stille cross-coupling.[9]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromomethylfuran (1.0 mmol, 1.0 equiv.) and the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 mmol, 1.1 equiv.).

  • Catalyst & Additives: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and anhydrous lithium chloride (LiCl, 3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic polar solvent, such as THF or DMF (5 mL).

  • Reaction: Heat the mixture with vigorous stirring. For 3-Bromo-2-methylfuran , a temperature of 70-80 °C is a good starting point. For This compound , expect to use higher temperatures, potentially 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Purification: Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

In the synthetic arena, this compound and 3-Bromo-2-methylfuran are not interchangeable. 3-Bromo-2-methylfuran emerges as the more versatile and reactive building block for palladium-catalyzed cross-coupling reactions, primarily due to the reduced steric hindrance around its C-Br bond. Its use is recommended for achieving higher yields under milder conditions. The utility of This compound is dictated by synthetic necessity; its application requires a willingness to invest in significant reaction optimization to overcome the steric impediment posed by the adjacent methyl group. A thorough understanding of these inherent reactivity differences, grounded in the principles of steric and electronic effects, empowers the synthetic chemist to make more strategic and effective decisions in the design and execution of complex molecular syntheses.

References

  • NROChemistry. Stille Coupling. NROChemistry. [Link]

  • Zoltewicz, J. A., & Blooms, G. (1982). ChemInform Abstract: Preparation of 3-Bromo-2-methylfuran and 4-Bromo-2-methylfuran. Chemischer Informationsdienst, 13(32). [Link]

  • Xiao, J., & She, J. (2001). Electronic and steric effects in ligand substitution at a transient organometallic species: The reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). Organometallics, 20(15), 3314-3322. [Link]

  • Singh, R., & Nolan, S. P. (2015). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Chemical Science, 6(1), 178-184. [Link]

  • NRO-Chemistry. (2023, April 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Saldabol, N., Popelis, Y., Shatz, B., & Slavinskaya, V. (1999). Bromination of 2-acetyl-5-methylfuran. Chemistry of Heterocyclic Compounds, 35(2), 148-151. [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]

  • Saldabol, N., Popelis, Y., Shatz, B., & Slavinskaya, V. (1999). ChemInform Abstract: Bromination of 2-Acetyl-5-methylfuran. Chemischer Informationsdienst, 30(20). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Gallagher, W. P., & Maleczka, R. E. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 66(25), 842-845. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Stille reaction. In Wikipedia. [Link]

  • Gribble, G. W., & Saulnier, M. G. (2003). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Organic Letters, 5(26), 5059-5062. [Link]

  • Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Chegg. (2020, March 22). Solved Q4. Furan undergoes electrophilic aromatic. Chegg.com. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Wang, F., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 28(1), 2. [Link]

  • Ishiyama, T., et al. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(1), 128-134. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methylfuran. PubChem Compound Database. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9582-9587. [Link]

  • Svatunek, D., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Dyes and Pigments, 141, 417-427. [Link]

  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of... [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Image]. ResearchGate. [Link]

  • Carroll College. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. [Link]

  • Sae-ngow, P., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

  • Figshare. (n.d.). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. Figshare. [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. r/Chempros. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2023). National Center for Biotechnology Information. [Link]

  • Catalytic synthesis of renewable 2-methylfuran from furfural. (2023). RSC Publishing. [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. (2012). qualitas1998.net. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2024). MDPI. [Link]

  • Functionalization of 2-Alkylidenetetrahydrofurans and 2-Alkylidene- pyrrolidines by Palladium(0)-Catalyzed Cross-Coupling Reactions. (2007). ResearchGate. [Link]

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A Researcher's Guide to the Kinetic Analysis of 2-Bromo-3-methylfuran Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, substituted furans are privileged scaffolds, serving as essential building blocks for a multitude of functional molecules. Among them, 2-Bromo-3-methylfuran is a versatile precursor whose utility is unlocked through carbon-carbon bond formation. The efficiency of these transformations is not merely a matter of final yield but is critically dependent on reaction kinetics—the speed and mechanism of the reaction—which dictates process scalability, catalyst selection, and overall economic viability.

This guide provides a comparative analysis of the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira-Hagihara—as applied to this compound. We will move beyond simple protocols to dissect the causality behind experimental design, offering researchers the foundational knowledge to select and optimize reaction conditions based on kinetic principles.

Part 1: Foundational Principles of Palladium Cross-Coupling Kinetics

Every palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount to controlling the reaction rate. The overall velocity of the reaction is dictated by its slowest elementary step, known as the rate-determining step (RDS).

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. For aryl bromides, this step is frequently the rate-determining step of the entire cycle.[2][3] The electron density of the furan ring and the steric hindrance from the adjacent methyl group are key factors influencing the rate of this step.

  • Transmetalation (for Suzuki & Sonogashira) / Migratory Insertion (for Heck): The organopalladium(II) halide complex reacts with the coupling partner. In the Suzuki reaction, this involves an organoboron species, typically activated by a base.[4] In the Sonogashira reaction, a copper(I) acetylide is the active transmetalating agent.[5] For the Heck reaction, the alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[7] Bulky and electron-donating ligands on the palladium catalyst can significantly accelerate this step.[8]

Below is a generalized representation of the Suzuki-Miyaura catalytic cycle, which serves as a foundational model for understanding these transformations.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product aryl_halide This compound (R¹-X) aryl_halide->oxidative_addition organoboron Organoboron (R²-B(OR)₂) organoboron->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: A Comparative Kinetic Guide to Coupling Reactions

While specific rate constants for this compound are not extensively published, we can infer comparative kinetics from the well-established behavior of similar heteroaryl bromides. The choice of reaction profoundly impacts the rate and outcome.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[9]

Kinetic Profile & Experimental Considerations:

  • Rate-Determining Step: Typically oxidative addition. The C-Br bond is weaker than a C-Cl bond, leading to faster reaction rates compared to the analogous chloro-furan.[10]

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For heteroaryl substrates like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[8] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination, dramatically increasing the turnover frequency (TOF) of the catalyst.[8]

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in activating the organoboron species to facilitate transmetalation.[4] The choice of base can significantly affect the reaction rate and must be optimized empirically. For sensitive substrates, milder bases like KF may be ideal.[11]

Illustrative Kinetic Data Comparison:

The following table illustrates how experimental data for Suzuki coupling might be presented. The values are representative examples based on typical findings for heteroaryl bromides.

Catalyst System (1 mol%)Base (2 eq.)SolventTemp (°C)Initial Rate (M/s)Yield (2h, %)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001.2 x 10⁻⁵45
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008.5 x 10⁻⁵92
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane809.1 x 10⁻⁵>95

This data is illustrative and intended for comparative purposes.

The Heck-Mizoroki Reaction: Coupling with Alkenes

The Heck reaction couples the aryl halide directly with an alkene, offering a powerful method for C-C bond formation without the need for pre-functionalized organometallic reagents.[6]

Kinetic Profile & Experimental Considerations:

  • Mechanism & Rate: The reaction typically proceeds via a neutral Pd(0)/Pd(II) cycle. After oxidative addition, the alkene coordinates and undergoes migratory insertion into the Pd-C bond, followed by β-hydride elimination to release the product.[12] The choice of base (often a bulky amine like Et₃N or DIPEA) is critical for regenerating the Pd(0) catalyst.[6]

  • Regioselectivity: A key kinetic challenge in the Heck reaction is controlling regioselectivity, especially with unsymmetrical alkenes. For acrylates, coupling typically occurs at the β-position due to electronic and steric factors.[13]

  • Catalyst System: While phosphine ligands are common, phosphine-free systems using N-heterocyclic carbene (NHC) ligands or palladium nanoparticles have also proven effective and may offer different kinetic profiles.[14]

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a direct route to alkynylated furans by coupling with a terminal alkyne. It is distinguished by its use of a dual-catalyst system.[15]

Kinetic Profile & Experimental Considerations:

  • Dual Catalysis: This reaction employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[5] This dual mechanism generally leads to very high reaction rates at mild temperatures.

  • Reaction Rate vs. Halide: The reactivity order for the halide is I > Br >> Cl.[5] As a bromide, this compound is a competent substrate but may require slightly more forcing conditions (e.g., heating) than the corresponding iodide.[5]

  • Side Reactions: A common kinetic competitor is the Glaser coupling, or homocoupling of the alkyne, which is catalyzed by the copper salt. This can be suppressed by using an amine solvent/base (like Et₃N or piperidine) and maintaining rigorous anaerobic conditions.

Part 3: Experimental Design for Kinetic Analysis

A trustworthy kinetic study requires a self-validating system. The following protocol outlines a robust workflow for acquiring high-quality kinetic data for the Suzuki-Miyaura coupling of this compound.

Workflow for Kinetic Monitoring

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Stock Solutions (Substrate, Boronic Acid, Internal Standard) prep_vial 2. Add Solids to Reaction Vial (Catalyst, Ligand, Base) prep_reagents->prep_vial add_liquids 3. Add Solvents & Liquid Reagents via Syringe prep_vial->add_liquids heat_stir 4. Place in Pre-heated Block & Start Stirring (t=0) add_liquids->heat_stir sampling 5. Withdraw Aliquots at Timed Intervals heat_stir->sampling quench 6. Quench Aliquot Immediately (e.g., with cold solvent, filter) sampling->quench analysis 7. Analyze Samples via GC or HPLC quench->analysis plotting 8. Plot [Product] vs. Time analysis->plotting rate_calc 9. Calculate Initial Rate from Linear Portion of Curve plotting->rate_calc

Caption: Standard experimental workflow for kinetic analysis.
Detailed Protocol: Suzuki-Miyaura Kinetic Experiment

Objective: To determine the initial reaction rate for the coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound

  • Phenylboronic Acid

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (Potassium Phosphate, finely ground)

  • 1,4-Dioxane (Anhydrous)

  • Dodecane (Internal Standard)

  • Reaction vials with septa, magnetic stir bars, heating block, syringes, GC or HPLC system.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in anhydrous dioxane containing a known concentration of this compound (e.g., 0.1 M) and the internal standard, dodecane (e.g., 0.05 M).

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a 4 mL reaction vial, add Pd(OAc)₂ (0.001 mmol, 1 mol%), SPhos (0.002 mmol, 2 mol%), phenylboronic acid (0.15 mmol, 1.5 eq.), and K₃PO₄ (0.2 mmol, 2.0 eq.).

    • Seal the vial with a septum cap.

  • Reaction Initiation:

    • Place the vial in a heating block pre-heated to 80 °C.

    • Rapidly inject 1.0 mL of the stock solution into the vial via syringe.

    • Start a timer immediately upon injection (t=0) and ensure vigorous stirring begins.

  • Sampling:

    • At specified time points (e.g., t = 2, 5, 10, 15, 30, 60 minutes), withdraw a ~50 µL aliquot using a syringe.

    • Immediately quench the aliquot by dispensing it into a separate vial containing 1 mL of cold diethyl ether and passing it through a small plug of silica gel to remove solids and catalyst.

  • Analysis:

    • Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the concentration of the product relative to the internal standard.

    • Plot the concentration of the formed product versus time.

  • Data Interpretation:

    • Determine the initial reaction rate from the slope of the linear portion of the concentration-time curve (typically the first 10-20% of the reaction). This provides a reliable measure of the catalyst's initial performance before substrate depletion or potential degradation becomes significant.

Conclusion

The kinetic analysis of cross-coupling reactions for this compound is essential for rational process development. While Suzuki-Miyaura coupling with bulky biarylphosphine ligands often provides a robust and rapid solution, the Heck and Sonogashira reactions offer powerful, alternative pathways for introducing alkene and alkyne functionalities, respectively. Each reaction possesses a distinct kinetic profile influenced by the catalyst system, base, and coupling partner. By applying the systematic experimental workflow described, researchers can generate high-fidelity kinetic data to compare these methods objectively, enabling the selection of the most efficient and scalable route for their specific synthetic target.

References

  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. BenchChem.
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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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A Researcher's Guide to Navigating Transition States in 2-Bromo-3-methylfuran Reactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Computational Nuances of Substituted Furan Chemistry for Researchers, Scientists, and Drug Development Professionals.

The furan scaffold is a cornerstone in medicinal chemistry and materials science, with substituted variants like 2-bromo-3-methylfuran serving as versatile intermediates in the synthesis of novel compounds.[1] Understanding the intricacies of their reaction mechanisms at the quantum level is paramount for predicting reactivity, regioselectivity, and ultimately, for the rational design of synthetic pathways. This guide provides a comparative analysis of Density Functional Theory (DFT) methods for studying the transition states of reactions involving this compound, offering insights grounded in established computational practices and experimental observations.

The Decisive Moment: Why Transition State Analysis Matters

Chemical reactions are governed by the energetics of their transition states—the fleeting, high-energy arrangements of atoms that dictate the reaction rate and pathway. For a molecule like this compound, with its distinct electronic and steric properties, predicting the most favorable reaction channels is a non-trivial task.[1] Computational chemistry, and DFT in particular, has emerged as an indispensable tool for elucidating these transient structures and their associated energy barriers.[2] Accurate determination of transition state geometries and energies allows for the confident prediction of reaction outcomes, saving valuable experimental time and resources.

A Tale of Two Reactions: Electrophilic Aromatic Substitution

Given the electron-rich nature of the furan ring and the presence of a halogen substituent, a primary reaction pathway for this compound is electrophilic aromatic substitution. The bromine and methyl groups exert directing effects, influencing the position of electrophilic attack. We will focus our comparative analysis on the transition states for two potential electrophilic bromination reactions, a common transformation in synthetic organic chemistry.[2]

The two competing pathways involve the attack of a bromine electrophile (Br+) at the C4 and C5 positions of the furan ring, leading to the formation of a sigma complex (Wheland intermediate). The stability of the transition state leading to this intermediate will determine the regioselectivity of the reaction.

Selecting the Right Tool for the Job: A Comparison of DFT Functionals

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional.[3] For reactions involving halogenated organic molecules, the inclusion of dispersion corrections is often crucial for obtaining reliable results.[4] We will compare the performance of several commonly employed functionals for this type of system.

DFT FunctionalCategoryKey FeaturesExpected Performance for Halogenated Furans
B3LYP Hybrid GGAA widely used and well-benchmarked functional, known for its balance of accuracy and computational cost.[5]Often provides a good starting point, but may require dispersion corrections for improved accuracy in systems with non-covalent interactions.
M06-2X Hybrid Meta-GGADesigned to perform well for main-group thermochemistry, kinetics, and non-covalent interactions.[6]Generally expected to provide higher accuracy for reaction barriers compared to B3LYP, especially when dispersion effects are significant.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionIncludes empirical dispersion corrections and is designed for broad applicability, including thermochemistry and kinetics.Often yields reliable results for systems where both long-range and short-range interactions are important.
PBE0 Hybrid GGAA parameter-free hybrid functional that often provides good performance for a variety of chemical systems.A solid choice for comparison, its performance can be competitive with other hybrid functionals.

Note: The choice of basis set is also critical. A triple-ζ basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally recommended for obtaining a good balance between accuracy and computational cost in these systems.[7][8]

Visualizing the Path Forward: Reaction Coordinate Diagrams

To illustrate the energetic landscape of the electrophilic bromination of this compound, we can construct a reaction coordinate diagram. This diagram visually represents the energy changes as the reactants proceed through the transition state to the products.

ReactionCoordinate cluster_axis Reactants This compound + Br+ Reactants->p1 Reactants->p3 TS4 TS (C4-attack) TS4->p2 Intermediate4 σ-complex (C4) TS5 TS (C5-attack) TS5->p4 Intermediate5 σ-complex (C5) p1->TS4 ΔG‡(C4) p2->Intermediate4 p3->TS5 ΔG‡(C5) p4->Intermediate5 yaxis Free Energy (G) xaxis Reaction Coordinate origin->y_end origin->x_end

Caption: A representative reaction coordinate diagram for the electrophilic bromination of this compound, illustrating the transition states for attack at the C4 and C5 positions.

Workflow for a Comparative DFT Study

For researchers embarking on a computational investigation of this compound reactions, the following workflow provides a structured approach:

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Initial Calculations cluster_ts 3. Transition State Search cluster_analysis 4. Analysis and Comparison mol_build Build Reactant and Electrophile Structures geom_opt Geometry Optimization of Reactants and Products mol_build->geom_opt freq_calc Frequency Calculations (Confirm Minima) geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST2, QST3, or Berny) freq_calc->ts_search ts_freq Frequency Calculation of TS (Confirm one imaginary frequency) ts_search->ts_freq irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_freq->irc_calc energy_calc Single-Point Energy Calculations (with different functionals/basis sets) irc_calc->energy_calc barrier_calc Calculate Activation Barriers (ΔG‡) energy_calc->barrier_calc compare Compare with Experimental Data (if available) barrier_calc->compare

Caption: A streamlined workflow for conducting a comparative DFT study of transition states in chemical reactions.

Experimental Protocol: A Benchmark for Computation

To validate the computational predictions, experimental kinetic data is invaluable. A typical protocol to determine the regioselectivity of the bromination of this compound would involve:

Step-by-Step Experimental Methodology:

  • Reactant Preparation: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction vessel protected from light.

  • Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN, or molecular bromine) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of products.

  • Work-up and Isolation: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution to remove excess bromine). Extract the organic products, dry the organic layer, and remove the solvent under reduced pressure.

  • Product Analysis: Analyze the crude product mixture using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and GC-MS to identify the isomeric products and determine their relative ratios (regioselectivity).

  • Data Interpretation: Compare the experimentally determined product ratios with the computationally predicted branching ratios based on the calculated activation free energies (ΔG‡) for each reaction pathway.

Conclusion: A Synergy of Theory and Experiment

The judicious application of DFT methods provides a powerful lens through which to examine the fleeting world of transition states. By carefully selecting functionals and basis sets, and by validating computational models against experimental data, researchers can gain a profound understanding of reaction mechanisms. This knowledge is not merely academic; it is a critical component in the modern toolbox for designing more efficient, selective, and innovative chemical syntheses in the pharmaceutical and materials science industries.

References

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  • Houk, K. N., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry.
  • Samba, W., et al. (2021). A density functional theory study of the reactions of furans with substituted alkynes to form oxanorbornadienes and subsequent [4 + 2] and [2 + 2 + 2] addition reactions.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
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A Comparative Guide to Palladium Ligands for the Cross-Coupling of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of 2-Bromo-3-methylfuran

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, substituted furans are privileged scaffolds. This compound, in particular, serves as a versatile building block, offering a reactive handle for the introduction of molecular complexity. The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position presents both electronic and steric challenges that necessitate a careful selection of catalytic systems for efficient cross-coupling reactions. This guide provides a comparative analysis of various palladium ligands for the effective coupling of this compound in key transformations such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ligand coordinated to the palladium center. The ligand influences the rates of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of ligand can significantly impact reaction yields, catalyst turnover numbers, and the overall efficiency of the transformation.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 -MX Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Efficacy of Palladium Ligands

The choice of ligand is critical for navigating the specific challenges posed by this compound, namely the electron-rich nature of the furan ring and the steric hindrance from the adjacent methyl group. We will now compare the performance of common ligand classes across various coupling reactions.

Phosphine Ligands: The Workhorses of Cross-Coupling

Tertiary phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling for decades. Their efficacy is tuned by modulating their steric bulk and electronic properties.

  • Triphenylphosphine (PPh₃): A classic and cost-effective ligand, PPh₃ is often a starting point for optimization.[3][4] However, for a somewhat hindered and electron-rich substrate like this compound, its efficacy can be limited, often requiring higher catalyst loadings and elevated temperatures.[5]

  • Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands have revolutionized cross-coupling chemistry.[6][7] Their steric bulk promotes the formation of the active monoligated Pd(0) species, which accelerates oxidative addition. The electron-donating nature of these ligands also enhances the rate of reductive elimination. For the coupling of this compound, Buchwald ligands are generally expected to provide superior performance compared to simpler phosphines, leading to higher yields under milder conditions.[8]

  • Bidentate Phosphines (e.g., dppf, XantPhos): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and XantPhos offer a wider bite angle and increased stability to the palladium center. XantPhos, in particular, has shown high efficiency in the coupling of 2-bromobenzo[b]furans, suggesting its potential applicability to this compound, especially in reactions where catalyst stability is a concern.[1]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

NHCs have emerged as a powerful class of ligands, often outperforming phosphines in challenging coupling reactions.[9] They are strong σ-donors, forming highly stable palladium complexes.[10] This increased stability can translate to higher catalyst turnover numbers and resistance to catalyst decomposition at elevated temperatures.

  • IMes and IPr: These are common examples of bulky NHC ligands that have demonstrated broad utility. For substrates prone to catalyst deactivation, NHC-ligated palladium catalysts can offer a significant advantage. While direct comparative data for this compound is limited, the known robustness of Ni-NHC catalysts in coupling reactions involving sulfur-containing heterocycles suggests their potential utility with other challenging heteroaromatic substrates.[11]

Performance in Key Cross-Coupling Reactions

The optimal ligand choice is highly dependent on the specific cross-coupling reaction being performed.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is widely used for the synthesis of biaryls and related structures. For the Suzuki-Miyaura coupling of this compound with various boronic acids, the following trends in ligand efficacy are anticipated:

Ligand ClassRepresentative LigandsExpected Performance with this compoundRationale
Simple Phosphines PPh₃, P(o-tol)₃Moderate yields, may require higher temperatures.Less effective at promoting oxidative addition with electron-rich heterocycles.
Buchwald Ligands XPhos, SPhosHigh to excellent yields, milder conditions.[6]Bulky and electron-rich nature accelerates key steps of the catalytic cycle.[8]
Bidentate Phosphines dppf, XantPhosGood to high yields, good catalyst stability.[1]Wide bite angle can be advantageous for certain substrates.
NHC Ligands IMes, IPrPotentially high yields, robust catalyst system.Strong σ-donating character leads to stable and active catalysts.[9][10]
Heck Coupling

The Heck reaction couples the aryl halide with an alkene. The regioselectivity and yield are highly dependent on the ligand.[2][12]

Ligand ClassRepresentative LigandsExpected Performance with this compoundRationale
Simple Phosphines PPh₃Moderate yields, potential for side reactions.[13]Often requires higher temperatures, which can lead to byproduct formation.
Buchwald Ligands RuPhos, BrettPhosGood yields and regioselectivity.Can promote the reaction under milder conditions, improving selectivity.
NHC Ligands IPr, SIMesHigh yields, particularly for challenging substrates.Thermally stable complexes can be advantageous in Heck reactions.
Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl halide and an amine. The choice of ligand is crucial to avoid side reactions and achieve high yields.[7][14]

Ligand ClassRepresentative LigandsExpected Performance with this compoundRationale
Simple Phosphines P(o-tol)₃Limited applicability, especially with primary amines.[14]Prone to β-hydride elimination and other side reactions.
Buchwald Ligands XPhos, RuPhosHigh to excellent yields for a broad range of amines.[8]Specifically designed to facilitate C-N bond formation and suppress side reactions.
Bidentate Phosphines BINAP, dppfModerate to good yields, substrate-dependent.Can be effective, but Buchwald ligands often provide broader scope.
Sonogashira Coupling

The Sonogashira reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.[15]

Ligand ClassRepresentative LigandsExpected Performance with this compoundRationale
Simple Phosphines PPh₃Widely used and often effective.[16]A standard ligand for Sonogashira coupling.
Bulky, Electron-Rich Phosphines P(t-Bu)₃Can enable copper-free Sonogashira couplings.[3]Enhances the rate of oxidative addition, reducing the need for a co-catalyst.
NHC Ligands IPrCan also facilitate copper-free variants of the reaction.Forms robust catalysts that can operate under various conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative example based on conditions known to be effective for the coupling of bromofurans, employing a Buchwald-type ligand for optimal results.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add Reactants Add this compound, Phenylboronic acid, and Base to a dry flask. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). Add Reactants->Inert Atmosphere Add Catalyst Add Pd catalyst and ligand in a glovebox or under positive inert gas pressure. Inert Atmosphere->Add Catalyst Add Solvent Add degassed solvent via syringe. Add Catalyst->Add Solvent Heating Heat the reaction mixture (e.g., 80-100 °C) with stirring. Add Solvent->Heating Monitoring Monitor progress by TLC or GC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Quenching Dilute with water and extract with an organic solvent. Cooling->Quenching Drying Dry the combined organic layers over Na2SO4 or MgSO4. Quenching->Drying Purification Concentrate and purify by flash column chromatography. Drying->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL, degassed)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • In a separate vial, under an inert atmosphere, dissolve the palladium(II) acetate and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed water to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-2-phenylfuran.

Conclusion

The selection of an appropriate palladium ligand is paramount for the successful cross-coupling of this compound. While classical phosphine ligands like PPh₃ can be effective in some cases, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, is generally recommended for achieving high yields under mild conditions. N-heterocyclic carbene ligands represent a robust alternative, particularly for challenging transformations where catalyst stability is a concern. The experimental data available for analogous furan systems strongly suggests that a systematic screening of these advanced ligand systems will lead to the most efficient and high-yielding protocols for the derivatization of this compound.

References

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Test reactions for catalyst screening. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). Semantic Scholar. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (n.d.). RSC Publishing. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). National Institutes of Health. [Link]

  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). (2012). PubMed. [Link]

  • Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cross-coupling using preformed Pd-phosphine and Pd(II)-NHC precatalysts. (n.d.). ResearchGate. [Link]

  • Comparison of phosphine and NHC ligands. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. (n.d.). ResearchGate. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of tri-substituted furans via sequential one-pot suzuki-miyaura coupling reactions. (2022). Morressier. [Link]

  • NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (n.d.). National Institutes of Health. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • Palladium-Catalyzed Reactions. (n.d.). MDPI. [Link]

  • Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. (n.d.). ResearchGate. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (n.d.). Semantic Scholar. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org. [Link]

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A Comparative Guide to Grignard Reagent Formation: Bromo- vs. Iodo-Furans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Halogen in Furan-Based Synthesis

Grignard reagents are cornerstones of organic synthesis, prized for their ability to forge new carbon-carbon bonds with exceptional efficiency.[1][2] Their application in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries, is extensive. Furan moieties are prevalent scaffolds in numerous bioactive compounds, making the reliable formation of furan-based Grignard reagents a critical step in many synthetic routes.

The choice of the starting halide—typically bromine or iodine—is a pivotal decision that profoundly impacts the reaction's success, efficiency, and scalability. This guide provides an in-depth, data-supported comparison of Grignard reagent formation from bromo- and iodo-furans. We will dissect the mechanistic underpinnings of their reactivity differences, present comparative experimental data, and offer detailed protocols to empower researchers in making the optimal choice for their specific synthetic challenges.

Mechanistic Rationale: The Decisive Role of the Carbon-Halogen Bond

The formation of a Grignard reagent is an oxidative addition reaction that occurs on the surface of magnesium metal.[3][4] The mechanism is understood to involve radical intermediates, where a magnesium atom inserts itself into the carbon-halogen (C-X) bond.[3][5]

The fundamental difference in reactivity between bromo- and iodo-furans lies in the intrinsic properties of their respective C-X bonds.

  • Bond Energy: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[6] This lower bond dissociation energy means that cleaving the C-I bond requires less energy input.

  • Reactivity Trend: Consequently, the reactivity of organohalides in Grignard formation follows the predictable order: I > Br > Cl .[6][7][8] This principle dictates that iodo-furans will react more readily and under substantially milder conditions than their bromo- counterparts.

This enhanced reactivity for iodo-furans translates directly to tangible differences in the laboratory, affecting reaction initiation, temperature control, and overall yield.

Performance Comparison: A Quantitative Look at Bromo- vs. Iodo-Furans

The theoretical reactivity differences are clearly manifested in experimental outcomes. Iodo-furans consistently demonstrate advantages in ease of formation and efficiency.

Table 1: Comparative Data for Grignard Reagent Formation from 2-Halofurans

Parameter2-Bromofuran2-IodofuranRationale & Field Insights
Initiation Often requires activation (e.g., iodine crystal, 1,2-dibromoethane) and/or heating.[6][9]Typically spontaneous at room temperature.[6]The weaker C-I bond more easily overcomes the passivating magnesium oxide (MgO) layer on the metal surface.[9]
Reaction Temp. Often requires gentle warming or reflux in THF to sustain the reaction.[6]Room temperature or cooling is often necessary to control the exotherm.[6]The higher reactivity of 2-iodofuran leads to a more exothermic reaction that must be managed.[7]
Typical Yield ~80%[6]>90%[6]Milder conditions and faster, cleaner conversion for the iodo-furan lead to higher isolated yields.
Key Side Reaction Wurtz Coupling (Furan-Furan)Wurtz Coupling (Furan-Furan)More pronounced with the more reactive 2-iodofuran, especially at higher concentrations.[7][10]

Visualization of the Core Process

To better illustrate the fundamental reaction and the factors influencing the choice of halide, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Product Iodo 2-Iodofuran (Weaker C-I Bond) Grignard 2-Furylmagnesium Halide (R-MgX) Iodo->Grignard Spontaneous Milder Conditions Higher Reactivity Bromo 2-Bromofuran (Stronger C-Br Bond) Bromo->Grignard Requires Activation Harsher Conditions Lower Reactivity Mg Mg Metal

Caption: Reactivity comparison for Grignard formation.

Validated Experimental Protocols

The following protocols outline the standard procedures for forming furan Grignard reagents, highlighting the critical differences in handling bromo- and iodo-furan precursors. Crucially, all glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching the highly basic Grignard reagent. [2][11][12]

G start Start: Assemble Dry Glassware (Flask, Condenser, Addition Funnel) under N2 or Ar atmosphere setup Add Mg turnings to flask start->setup activate Activate Mg Surface setup->activate add_solvent Add anhydrous THF or Et2O activate->add_solvent Is starting material 2-Bromofuran? activate->add_solvent No (2-Iodofuran) prepare_halide Prepare solution of Halofuran in anhydrous solvent add_solvent->prepare_halide initiate_iodo Add small aliquot of 2-Iodofuran solution. Observe for spontaneous initiation (bubbling, warmth). prepare_halide->initiate_iodo initiate_bromo Add small aliquot of 2-Bromofuran solution. If no reaction, add iodine crystal and/or gently warm to initiate. prepare_halide->initiate_bromo add_halide Once initiated, add remaining Halofuran solution dropwise at a rate to maintain gentle reflux or controlled temperature. initiate_iodo->add_halide initiate_bromo->add_halide react Stir until Mg is consumed (typically 1-2 hours). add_halide->react end End: Grignard Reagent Solution (e.g., 2-Furylmagnesium bromide/iodide) Ready for use or titration. react->end

Caption: Experimental workflow for furan Grignard synthesis.

Protocol 1: Formation from 2-Iodofuran (Preferred Method)

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a nitrogen/argon inlet, and an addition funnel.

  • Magnesium: To the flask, add magnesium turnings (1.2 equivalents).

  • Solvent: Add a portion of anhydrous tetrahydrofuran (THF) or diethyl ether to just cover the magnesium.

  • Initiation: In the addition funnel, prepare a solution of 2-iodofuran (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the 2-iodofuran solution to the stirring magnesium suspension.

  • Observation: The reaction should initiate spontaneously within minutes, evidenced by gentle bubbling and a slight exotherm. If needed, gently warm the flask with a heat gun to start the reaction.

  • Addition: Once the reaction is initiated, add the remaining 2-iodofuran solution dropwise at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 25-30°C) with an external cooling bath.

  • Completion: After the addition is complete, continue stirring the mixture for 1-2 hours until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent, ready for subsequent reaction or titration.

Protocol 2: Formation from 2-Bromofuran

  • Setup & Magnesium: Follow steps 1 and 2 from Protocol 1.

  • Activation (Critical Step): Add a single small crystal of iodine to the magnesium suspension. The brown color of the iodine will fade as it reacts with the magnesium surface, activating it.[9]

  • Solvent & Initiation: Follow steps 3 and 4 from Protocol 1, using a solution of 2-bromofuran. Initiation is typically not spontaneous.

  • Forced Initiation: Gently heat the flask with a heat gun or in a warm water bath until bubbling begins. This may require several minutes.

  • Addition: Once a sustained reaction is observed, add the remaining 2-bromofuran solution dropwise at a rate that maintains gentle reflux. External heating may be required throughout the addition to keep the reaction going.

  • Completion: Follow step 7 from Protocol 1. The reaction may require a longer period of stirring or reflux to ensure complete conversion.

Managing Side Reactions: The Wurtz Coupling

The most common side reaction is Wurtz-type homocoupling, where the formed Grignard reagent reacts with unreacted halofuran to produce a bifuran dimer.

Reaction: R-MgX + R-X → R-R + MgX₂

This side reaction is more problematic with the more reactive iodo-furans.[7] To mitigate this:

  • Slow Addition: Ensure a slow, controlled addition of the halofuran solution. This maintains a low instantaneous concentration of the halide, favoring the reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

  • Dilution: Working at higher dilutions can also reduce the frequency of bimolecular coupling reactions.

  • Temperature Control: For iodo-furans, maintaining a lower temperature (e.g., with an ice bath) after initiation can suppress the coupling reaction rate relative to the Grignard formation rate.

Conclusion and Strategic Recommendations

The choice between bromo- and iodo-furans for Grignard reagent formation presents a classic trade-off between reactivity, cost, and experimental convenience.

  • 2-Iodofuran is the superior precursor for performance. It offers spontaneous initiation, milder reaction conditions, faster conversions, and typically higher yields.[6] It is the recommended starting material for syntheses where efficiency and mildness are paramount.

  • 2-Bromofuran is a viable, albeit more challenging, alternative. Its lower reactivity necessitates activation and heating, which can complicate the procedure and potentially lead to other side reactions. However, brominated compounds are often less expensive and more commercially available than their iodinated counterparts, making them a practical choice when cost is a primary driver and the more forcing conditions are tolerable.

For researchers and drug development professionals, using 2-iodofuran can de-risk a critical synthetic step, providing a more reliable and reproducible path to the desired furan-containing intermediates.

References

  • Benchchem. A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Jasperse, J. Grignard Reaction. Chem 355.
  • BYJU'S. Grignard Reaction Mechanism.
  • Wikipedia. Grignard reagent.
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
  • Various Authors. (2017). Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents? Quora.
  • Wikipedia. Grignard reaction.
  • Benchchem. A Comparative Analysis of Grignard Reagents from 1-Chlorononane, 1-Bromononane, and 1-Iodononane.
  • Lückemeyer, N. et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Various Authors. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Quora.
  • askIITians. (2025). How would you prepare Grignard reagent?
  • Organic Chemistry. (2020). Formation Of Grignard Reagent Mechanism. YouTube.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.

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A Comparative Guide to the Regioselective Functionalization of Substituted Bromofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Moiety and the Synthetic Challenge of Regiocontrol

The furan ring is a cornerstone five-membered aromatic heterocycle, prominently featured in a vast array of bioactive natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in various transformations make it an invaluable synthetic intermediate. However, the inherent reactivity of the furan nucleus presents a significant challenge for synthetic chemists: controlling the regioselectivity of its functionalization. Substituted bromofurans serve as versatile and critical precursors, yet achieving precise installation of new substituents at desired positions requires a nuanced understanding of the competing reaction pathways.

This guide provides a comparative analysis of key methodologies for the regioselective functionalization of substituted bromofurans. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern the regiochemical outcomes. By examining experimental data and explaining the causality behind strategic choices, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to rationally design syntheses of complex, polysubstituted furan derivatives.

The Furan Ring: A Landscape of Competing Reactivity

The furan ring is a π-excessive heterocycle, meaning the lone pair of electrons on the oxygen atom participates in the aromatic system. This leads to a higher electron density compared to benzene, particularly at the C2 and C5 positions, which are generally more susceptible to electrophilic attack and deprotonation. The C3 and C4 positions are less electron-rich. When a bromine atom and other substituents are present, this intrinsic reactivity is perturbed, creating a complex interplay of electronic and steric effects that dictates the site of functionalization.

The primary challenge lies in selectively targeting a specific C-H or C-Br bond for reaction. For instance, in a 3-bromofuran, does a strong base deprotonate the more acidic C2 proton, or does it engage in metal-halogen exchange at C3? The answer depends critically on the chosen methodology, reagents, and reaction conditions.

Caption: Figure 1: Regiochemical Complexity in a Substituted Bromofuran

Comparative Analysis of Functionalization Strategies

We will now compare the most prevalent methods for functionalizing bromofurans, focusing on the factors that control regioselectivity.

Metal-Halogen Exchange

This classical method involves the reaction of an organohalide with an organometallic reagent, typically an organolithium. The exchange rate is highly dependent on the halogen (I > Br > Cl) and the stability of the resulting organometallic species.[1] This provides a powerful tool for regioselective functionalization.

Causality and Mechanistic Insight: The reaction of a bromofuran with an alkyllithium reagent like n-butyllithium (n-BuLi) can lead to two primary pathways: deprotonation (metalation) or bromine-lithium exchange.

  • At Low Temperatures (-78 °C): Kinetic control favors the fastest reaction. For 3-bromofuran, deprotonation at the highly acidic C2 position is significantly faster than bromine-lithium exchange at C3. The resulting 2-lithio-3-bromofuran can then be trapped with an electrophile.

  • At Higher Temperatures or with Blocking Groups: If the C2 position is blocked (e.g., by silylation), metalation can be directed to the C5 position.[2] Alternatively, warming the reaction mixture can sometimes favor the thermodynamically more stable product, though this can be complex.

G Figure 2: Competing Pathways in the Lithiation of 3-Bromofuran Start 3-Bromofuran + n-BuLi LowTemp Low Temp (-78 °C) (Kinetic Control) Start->LowTemp Select HighTemp Higher Temp / Block C2 (Thermodynamic or Directed) Start->HighTemp Select Deprotonation C2 Deprotonation (Fastest Path) LowTemp->Deprotonation Favors C5Deprotonation C5 Deprotonation HighTemp->C5Deprotonation Favors Product2 2-Substituted-3-bromofuran Deprotonation->Product2 Trap with E+ HalogenExchange C3 Br-Li Exchange (Slower Path) Product5 5-Substituted-3-bromofuran C5Deprotonation->Product5 Trap with E+ Product3 3-Substituted Furan

Caption: Figure 2: Competing Pathways in the Lithiation of 3-Bromofuran

Experimental Data Summary: A mild and regioselective protocol for the functionalization of 3-bromofuran has been developed where temperature control is key to selectivity.[2]

SubstrateBaseTemp.Electrophile (E+)ProductPositionYieldRef.
3-BromofuranNaHMDS-78 °CDMF3-Bromofuran-2-carbaldehydeC285%[2]
3-BromofuranNaHMDSRTDMF3-Bromofuran-5-carbaldehydeC570%[2]
2-TMS-3-BromofuranNaHMDSRTDMF2-TMS-3-Bromofuran-5-carbaldehydeC580%[2]

Table 1: Regioselective Metalation of 3-Bromofuran.

Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful strategy that overrides the intrinsic reactivity of the ring by using a directing metalation group (DMG).[3][4] The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium base, delivering it to the adjacent ortho position for deprotonation.[5][6]

Causality and Mechanistic Insight: The power of DoM lies in its predictability. The site of metalation is determined almost exclusively by the position of the DMG.

  • A DMG at C3 will direct deprotonation exclusively to the C2 position.

  • A DMG at C2 will direct deprotonation exclusively to the C3 position.

This method is exceptionally useful for synthesizing 2,3-disubstituted furans, which can be challenging to access otherwise. The bromine atom can then be functionalized in a subsequent step, for example, via cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. In molecules with multiple halogen atoms, such as 3-bromo-2-iodofuran, the difference in the reactivity of the C-X bonds can be exploited to achieve high regioselectivity.

Causality and Mechanistic Insight: The key principle is the relative rate of oxidative addition of the C-X bond to the Pd(0) catalyst. This rate follows the order C–I > C–Br > C–Cl. Therefore, in a substrate containing both iodine and bromine, the palladium catalyst will selectively react with the more labile carbon-iodine bond.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example.[7][8][9] For 3-bromo-2-iodofuran, the reaction occurs almost exclusively at the C2 position.[10]

Experimental Data Summary:

EntryAlkyneProductYield (%)Ref.
1Phenylacetylene3-Bromo-2-(phenylethynyl)furan85%[10]
21-Hexyne3-Bromo-2-(hex-1-yn-1-yl)furan82%[10]
3Trimethylsilylacetylene3-Bromo-2-((trimethylsilyl)ethynyl)furan90%[10]

Table 2: Regioselective Sonogashira Coupling of 3-Bromo-2-iodofuran.

This high degree of selectivity is expected to translate to other palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings, providing a reliable route to 2-substituted-3-bromofurans.[10]

C-H Activation and Borylation

More recent strategies involve the direct functionalization of C-H bonds, catalyzed by transition metals. Iron-catalyzed C-H borylation, for example, offers a pathway to furan boronic esters, which are valuable intermediates for Suzuki couplings.

Causality and Mechanistic Insight: The regioselectivity of C-H activation is often governed by the intrinsic electronic properties and sterics of the furan ring.

  • For unsubstituted furan, borylation occurs exclusively at the C2 position.

  • For 2-substituted furans, the reaction proceeds at the C5 position.

  • For 3-substituted furans, functionalization occurs mainly at the C5 position, which is sterically more accessible and electronically similar to C2, though mixtures of regioisomers can be formed.[11]

This method provides an alternative to classical metalation, avoiding the use of strong organolithium bases.

Validated Experimental Protocols

To ensure trustworthiness and practical utility, we provide detailed methodologies for key regioselective transformations.

Protocol 1: Regioselective C2-Formylation of 3-Bromofuran via Kinetic Deprotonation

This protocol describes the selective functionalization at the C2 position by taking advantage of the higher kinetic acidity of the C2 proton under cryogenic conditions.[2]

Materials:

  • 3-Bromofuran

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF (0.2 M solution relative to the substrate) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 3-bromofuran (1.0 eq) to the cold THF.

  • Slowly add a solution of NaHMDS (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromofuran-2-carbaldehyde.

Protocol 2: Regioselective C2-Alkynylation of 3-Bromo-2-iodofuran via Sonogashira Coupling

This protocol demonstrates the selective functionalization of the C-I bond over the C-Br bond in a dihalogenated furan.[7][10]

Materials:

  • 3-Bromo-2-iodofuran

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA), degassed

  • Anhydrous Toluene, degassed

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 3-bromo-2-iodofuran (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (0.1 M solution) followed by degassed triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Seal the tube and stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-3-bromofuran.

Conclusion and Future Outlook

The regioselective functionalization of substituted bromofurans is a mature yet evolving field. Classical methods like metal-halogen exchange and directed ortho-metalation offer powerful and predictable control based on a deep understanding of kinetic vs. thermodynamic principles and the chelation effects of directing groups. Concurrently, modern transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, leverage the inherent differences in carbon-halogen bond lability to achieve exquisite selectivity.

The choice of strategy is dictated by the desired substitution pattern and the starting materials available. For C2 functionalization of 3-bromofurans, low-temperature metalation is highly effective. For accessing the challenging 2,3-disubstitution pattern, Directed ortho-Metalation is often the strategy of choice. When a dihalo-species is available, the predictable reactivity order of C-I > C-Br in cross-coupling reactions provides a robust synthetic handle.

Future advancements will likely focus on the development of more sustainable and efficient catalytic systems for C-H activation, enabling the functionalization of furan rings with even greater precision and reducing the reliance on pre-functionalized halogenated substrates. The continued exploration of novel directing groups and catalysts will undoubtedly unlock new pathways to complex furan-containing molecules for applications in medicine and materials science.

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A Comparative Guide to the Isomerization of Brominated Methylfurans Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Brominated Methylfurans in Synthesis

Brominated methylfurans are versatile intermediates in organic synthesis, serving as key building blocks for a wide range of pharmaceuticals and biologically active compounds.[1] The regiochemistry of the bromo and methyl substituents on the furan ring profoundly influences the molecule's reactivity and its subsequent transformations. Control over the isomeric form of these compounds is therefore paramount. Isomerization reactions provide a powerful tool to access specific isomers that may be difficult to synthesize directly. This guide explores the primary methods for inducing isomerization in brominated methylfurans—thermal, acid-catalyzed, and photochemical—offering a comparative analysis of their mechanisms, efficiencies, and substrate scope.

Understanding the Isomers: A Look at 3-Bromo-2-methylfuran and 4-Bromo-2-methylfuran

Comparative Analysis of Isomerization Methodologies

The isomerization of brominated methylfurans can be achieved under various reaction conditions, each with its own set of advantages and limitations. The choice of method will depend on the desired outcome, the stability of the starting material, and the compatibility of other functional groups within the molecule.

Acid-Catalyzed Isomerization: A Common but Potentially Harsh Approach

Acid-catalyzed isomerization is a frequently employed method for rearranging substituents on aromatic rings. Both Brønsted and Lewis acids can be utilized to promote these transformations.[3][4]

The mechanism of acid-catalyzed isomerization of furans typically involves the protonation of the furan ring, which disrupts its aromaticity and facilitates substituent migration. In the case of brominated methylfurans, protonation at the C5 position would generate a carbocation intermediate. Subsequent 1,2-hydride or 1,2-bromine shifts, followed by deprotonation, can lead to the isomeric product. The presence of water can also lead to ring-opening side reactions, a known sensitivity of furans under acidic conditions.[5]

Plausible Mechanism: Acid-Catalyzed Isomerization of 3-Bromo-2-methylfuran

G cluster_0 Protonation cluster_1 1,2-Hydride Shift cluster_2 Deprotonation 3-Bromo-2-methylfuran 3-Bromo-2-methylfuran Carbocation_Intermediate_1 Protonated Furan (Carbocation at C2) 3-Bromo-2-methylfuran->Carbocation_Intermediate_1 H+ Carbocation_Intermediate_2 Rearranged Carbocation (Carbocation at C3) Carbocation_Intermediate_1->Carbocation_Intermediate_2 4-Bromo-2-methylfuran 4-Bromo-2-methylfuran Carbocation_Intermediate_2->4-Bromo-2-methylfuran -H+

Caption: Proposed mechanism for acid-catalyzed isomerization.

While direct experimental data for the acid-catalyzed isomerization of 3-bromo-2-methylfuran to its 4-bromo isomer is scarce, a notable example of an acid-catalyzed rearrangement has been reported for a related compound, 2-bromo-5-ethylfuran. This compound was observed to unexpectedly isomerize to 2-(1-bromoethyl)furan when stored in CDCl3, a solvent known to contain trace amounts of acid.[6] This suggests that even mild acidic conditions can induce rearrangements in brominated furans.

Catalyst TypeTypical ConditionsPotential Side ReactionsReference
Brønsted Acid (e.g., H₂SO₄, TFA)Moderate to high temperaturesPolymerization, ring-opening[7]
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)Anhydrous conditions, often at lower temperaturesComplexation with heteroatom, charring[3]

Table 1: Comparison of Acid Catalysts for Furan Isomerization

  • To a solution of the starting brominated methylfuran isomer (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add the acid catalyst (0.1-1.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 1-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion or stabilization of the isomer ratio, quench the reaction by adding a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to separate the isomers.

Thermal Isomerization: A Potentially Cleaner but High-Energy Alternative

Thermal rearrangement reactions can induce isomerization without the need for catalysts, which can simplify purification. However, these reactions often require high temperatures, which may not be suitable for sensitive substrates.

The thermal isomerization of furans can proceed through several pathways, including pericyclic reactions or the formation of reactive intermediates like carbenes.[8] For substituted furans, a plausible mechanism involves a[3][9]-sigmatropic shift of a substituent. However, given the stability of the furan ring, ring-opening to an acyclic intermediate followed by recyclization is also a possibility, especially at elevated temperatures.[10]

Plausible Mechanism: Thermal Isomerization via Ring-Opening/Closing

G cluster_0 Ring Opening cluster_1 Bond Rotation cluster_2 Ring Closing 3-Bromo-2-methylfuran 3-Bromo-2-methylfuran Acyclic_Intermediate Acyclic Dienone Intermediate 3-Bromo-2-methylfuran->Acyclic_Intermediate Δ Rotated_Intermediate Rotated Acyclic Intermediate Acyclic_Intermediate->Rotated_Intermediate 4-Bromo-2-methylfuran 4-Bromo-2-methylfuran Rotated_Intermediate->4-Bromo-2-methylfuran

Caption: Proposed mechanism for thermal isomerization.

High temperatures are the primary requirement for thermal isomerization. The reaction is typically carried out in a high-boiling point solvent or in the gas phase. The efficiency of the isomerization will be dictated by the activation energy of the rearrangement and the relative thermodynamic stabilities of the isomers.

Temperature Range (°C)SolventPotential Outcomes
150-250High-boiling aprotic (e.g., diphenyl ether)Isomerization, decomposition
> 250Gas phaseIsomerization, fragmentation

Table 2: General Conditions for Thermal Isomerization of Furans

Photochemical Isomerization: A Mild but Mechanistically Complex Route

Photochemical reactions offer a mild alternative for inducing isomerization, often proceeding at room temperature. However, the outcomes can be complex, with the potential for multiple reaction pathways.

The photochemical isomerization of furans is believed to proceed through an excited triplet state.[11][12] Upon photoexcitation, the furan ring can undergo ring-opening to form a biradical intermediate. This intermediate can then undergo bond rotation and subsequent ring-closure to yield the isomerized product. The specific pathway and the resulting product distribution can be influenced by the wavelength of light used and the presence of photosensitizers.

Plausible Mechanism: Photochemical Isomerization of 2-Methylfuran

G cluster_0 Excitation cluster_1 Ring Opening cluster_2 Intersystem Crossing & Ring Closing 2-Methylfuran_S0 2-Methylfuran (S₀) 2-Methylfuran_T1 2-Methylfuran (T₁) 2-Methylfuran_S0->2-Methylfuran_T1 ISC Biradical_Intermediate Biradical Intermediate 2-Methylfuran_T1->Biradical_Intermediate 3-Methylfuran_S0 3-Methylfuran (S₀) Biradical_Intermediate->3-Methylfuran_S0 ISC

Caption: Simplified mechanism for photochemical isomerization.

Photochemical isomerizations are typically carried out in a suitable solvent that is transparent to the wavelength of light being used. A high-pressure mercury lamp is a common light source. The reaction progress should be carefully monitored to avoid the formation of photodecomposition byproducts.

Light SourceSolventKey Considerations
High-pressure Hg lampAcetonitrile, HexaneWavelength selection, quantum yield
Laser (specific wavelength)Degassed solventsPrecise energy input, potential for selective excitation

Table 3: Conditions for Photochemical Isomerization of Furans

Synthesis of Starting Materials

The availability of pure starting isomers is crucial for studying their isomerization. Here are representative synthetic routes to 3-bromo-2-methylfuran and 4-bromo-2-methylfuran.

Synthesis of 3-Bromo-2-methylfuran

A common route to 3-bromo-2-methylfuran involves the bromination of 2-methylfuran. However, direct bromination can lead to a mixture of isomers. A more selective method involves the lithiation of 3-bromofuran followed by quenching with an electrophile like methyl iodide.[13]

  • To a solution of 3-bromofuran (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Bromo-2-methylfuran

The synthesis of 4-bromo-2-methylfuran can be more challenging due to the directing effects of the substituents. A potential route involves the multi-step synthesis starting from a suitable precursor where the substitution pattern can be controlled.

Conclusion and Future Outlook

The isomerization of brominated methylfurans is a key transformation for accessing specific isomers that are valuable in medicinal chemistry and materials science. This guide has provided a comparative overview of acid-catalyzed, thermal, and photochemical methods. While acid-catalyzed methods are common, they can suffer from harsh conditions and side reactions. Thermal methods offer a cleaner alternative but require high energy input. Photochemical isomerization presents a mild approach, though the mechanisms can be complex and lead to multiple products.

Further research is needed to develop more selective and efficient isomerization protocols for these important building blocks. The exploration of transition metal catalysis, for instance, could offer novel pathways with improved selectivity under milder conditions.[14] Detailed kinetic and computational studies will also be invaluable in elucidating the precise mechanisms of these rearrangements, enabling the rational design of more effective isomerization strategies.

References

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A Comparative Guide to the Spectroscopic Validation of 2-Substituted-3-Methylfuran Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a crucial structural motif in a vast array of biologically active compounds, making the precise characterization of its derivatives a cornerstone of pharmaceutical and chemical research.[1][2][3] This guide offers an in-depth comparison of spectroscopic techniques for the validation of 2-substituted-3-methylfuran products. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides the technical insights necessary for unambiguous structure elucidation and quality control.

The Indispensable Role of Spectroscopic Validation

The biological activity of furan-containing molecules is intrinsically linked to their substitution patterns.[3] Even minor positional changes of substituents on the furan ring can dramatically alter a compound's pharmacological profile. Therefore, rigorous spectroscopic validation is not merely a procedural step but a fundamental requirement to ensure the identity, purity, and desired functionality of synthesized 2-substituted-3-methylfuran derivatives. This guide emphasizes a multi-technique approach, as the synergy between NMR, IR, and MS provides a comprehensive and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.[4] For 2-substituted-3-methylfurans, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of a 2-substituted-3-methylfuran provides key information about the protons on the furan ring and the substituents. The chemical shifts and coupling constants are highly sensitive to the electronic environment, allowing for precise assignment.

Expected ¹H NMR Spectral Features:

  • Furan Ring Protons: The protons at the C4 and C5 positions of the furan ring typically appear as distinct signals in the aromatic region. The C5 proton is generally a doublet, coupled to the C4 proton. The C4 proton will appear as a quartet or a more complex multiplet due to coupling with both the C5 proton and the methyl group at C3.

  • Methyl Protons: The methyl group at C3 will present as a singlet or a narrow multiplet, depending on long-range couplings.

  • Substituent Protons: The chemical shifts and splitting patterns of the protons on the 2-substituent provide crucial information for its identification.

Comparative ¹H NMR Data for Selected 2-Substituted-3-Methylfurans:

Substituent at C2H-4 (ppm)H-5 (ppm)CH₃ (ppm)Substituent Protons (ppm)
-CHO~7.2~7.6~2.3~9.5 (s, 1H)
-COCH₃~6.4~7.4~2.2~2.4 (s, 3H)
-CH₂OH~6.2~7.3~2.1~4.5 (d, 2H), ~1.8 (t, 1H)

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. The chemical shifts of the furan ring carbons are particularly diagnostic of the substitution pattern.

Expected ¹³C NMR Spectral Features:

  • Furan Ring Carbons: The chemical shifts of the four carbons in the furan ring (C2, C3, C4, C5) are influenced by the substituents. The oxygen-bearing carbons (C2 and C5) typically resonate at lower field (higher ppm) than the other two carbons.

  • Methyl Carbon: The methyl carbon at C3 will appear at a characteristic upfield chemical shift.

  • Substituent Carbons: The signals from the carbons of the 2-substituent will be present in the spectrum.

Comparative ¹³C NMR Data for Selected 2-Substituted-3-Methylfurans:

Substituent at C2C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)CH₃ (ppm)
-CHO~152~125~110~145~10
-COCH₃~155~124~109~152~11
-CH₂OH~158~122~107~140~9

Note: Chemical shifts are approximate and can vary.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted-3-methylfuran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4] Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For 2-substituted-3-methylfurans, IR spectroscopy can confirm the presence of the furan ring and key functional groups in the substituent.

Characteristic IR Absorption Bands:

  • Furan Ring Vibrations: The furan ring exhibits several characteristic vibrations. Look for C-H stretching of the aromatic ring protons typically above 3100 cm⁻¹, C=C stretching absorptions in the 1600-1450 cm⁻¹ region, and C-O-C stretching bands around 1250-1000 cm⁻¹.[6][7]

  • Substituent Vibrations: The nature of the 2-substituent will give rise to distinct IR bands. For example, a carbonyl group (C=O) in an aldehyde or ketone will show a strong absorption in the 1750-1650 cm⁻¹ region.[8] An alcohol (-OH) will exhibit a broad absorption band in the 3600-3200 cm⁻¹ range.

Comparative IR Data for Selected 2-Substituted-3-Methylfurans:

Substituent at C2Key IR Absorptions (cm⁻¹)
-CHO~3120 (furan C-H), ~2850, ~2750 (aldehyde C-H), ~1680 (C=O), ~1580, ~1470 (furan C=C)
-COCH₃~3110 (furan C-H), ~1670 (C=O), ~1590, ~1460 (furan C=C)
-CH₂OH~3400 (broad, O-H), ~3120 (furan C-H), ~1590, ~1470 (furan C=C), ~1030 (C-O)
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean. Acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.[4] For 2-substituted-3-methylfurans, MS can unequivocally confirm the molecular formula and offer clues about the nature of the substituent at the 2-position.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: The fragmentation of the furan ring and the substituent at C2 will produce a characteristic pattern of fragment ions. Common fragmentation pathways for furans include the loss of CO, CHO, and cleavage of the substituent. The fragmentation pattern can be used to differentiate between isomers.[8][9]

Comparative MS Fragmentation Data for Selected 2-Substituted-3-Methylfurans:

Substituent at C2Molecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
-CHO110109 ([M-H]⁺), 81 ([M-CHO]⁺), 53
-COCH₃124109 ([M-CH₃]⁺), 81 ([M-COCH₃]⁺), 43 ([CH₃CO]⁺)
-CH₂OH11295 ([M-OH]⁺), 81 ([M-CH₂OH]⁺)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for analyzing volatile compounds like many furan derivatives.[10][11]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, diethyl ether).

  • GC Separation: Inject the sample into the GC system. The different components of the sample will be separated based on their boiling points and interactions with the column stationary phase.

  • MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum for each separated component to determine its molecular weight and fragmentation pattern.

Visualizing the Validation Workflow

A systematic approach is crucial for the efficient and accurate spectroscopic validation of 2-substituted-3-methylfuran products. The following workflow diagram illustrates the logical progression of analysis.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Purified_Product Purified 2-Substituted-3-Methylfuran NMR NMR Spectroscopy (¹H & ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry (GC-MS or Direct Infusion) Purified_Product->MS NMR_Data Structural Framework Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Formula & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of 2-substituted-3-methylfuran products.

Conclusion

The robust characterization of 2-substituted-3-methylfuran products is paramount for advancing research and development in medicinal chemistry and materials science. A comprehensive analytical approach that integrates ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for unambiguous structure elucidation. By understanding the characteristic spectroscopic signatures and employing systematic validation workflows, researchers can ensure the integrity of their synthesized compounds and build a solid foundation for further scientific inquiry.

References

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Canadian Science Publishing. Mass spectrometry of some furanocoumarins. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Available from: [Link]

  • ACS Publications. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Available from: [Link]

  • PubMed. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Available from: [Link]

  • ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. Available from: [Link]

  • PubMed. [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Available from: [Link]

  • Stenutz. NMR chemical shift prediction of furanes. Available from: [Link]

  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]

  • Science & Innovation. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. Available from: [Link]

  • AIP Publishing. The Infra‐Red Spectrum of Furan. Available from: [Link]

  • PubMed. Facile synthesis of enantiomerically pure 2- and 2,3-disubstituted furans catalysed by mixed Lewis acids: an easy route to 3-iodofurans and 3-(hydroxymethyl)furans. Available from: [Link]

  • PubMed. Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available from: [Link]

  • ResearchGate. Validation of analytical method for furan determination in eight food matrices and its levels in various foods | Request PDF. Available from: [Link]

  • ACS Publications. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Available from: [Link]

  • eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available from: [Link]

  • National Institutes of Health. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Available from: [Link]

  • ResearchGate. (PDF) Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Available from: [Link]

  • ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Available from: [Link]

  • AWS. S1 Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Fol. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Disubstituted Benzo[ b ]furans by the Palladium-Catalyzed Coupling of o- Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Polysubstituted Furan Frameworks via [3 + 2] Annulation of N-Enoxyimides with Chelated Alkynes Initiated by Rh(III)-Catalyzed C–H Activation. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. Available from: [Link]

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Available from: [Link]

  • PubChem. Dihydro-2-methyl-3(2H)-furanone. Available from: [Link]

  • SpectraBase. 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033182). Available from: [Link]

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  • ResearchGate. 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... | Download Scientific Diagram. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Bromo-3-methylfuran, a halogenated heterocyclic compound, is not merely a procedural task but a critical component of responsible laboratory management. This guide provides an in-depth, scientifically-grounded framework for researchers and drug development professionals to manage and dispose of this chemical, ensuring the safety of personnel and the preservation of environmental integrity.

Essential Safety & Hazard Profile

Before handling or preparing for disposal, a clear understanding of the immediate risks is paramount. While comprehensive toxicological data for this compound is not widely available, its structure as a brominated organic compound necessitates a high degree of caution.[1]

Hazard Category Guidance & Required Precautions
Personal Contact Avoid all direct contact with skin and eyes. Inhalation of vapors or mists should be prevented.[1] Corrosive effects are possible, and though not fully investigated, similar compounds can cause severe burns.[2]
Personal Protective Equipment (PPE) Eye/Face: Wear tightly fitting, side-shielded safety goggles (conforming to EN 166 or NIOSH standards).[1] Skin: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[1] Respiratory: If ventilation is inadequate or exposure limits are exceeded, a full-face respirator is necessary.[1]
Flammability While specific flammability data is limited, it is prudent to treat as a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground equipment to prevent static discharge.[3]
Reactivity Data on specific incompatibilities for this compound is unavailable.[1] However, as a general precaution for halogenated compounds, avoid strong oxidizing agents and strong bases.[3]

Pre-Disposal: Safe Handling and Storage

Proper disposal begins with correct handling and storage from the moment the reagent is in use. The causality behind these steps is to minimize risk exposure and prevent unintended reactions.

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of potentially harmful vapors.[1]

  • Container Integrity: Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated location.[1] This prevents degradation and the escape of vapors.

  • Segregated Storage: Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3] Also, keep it separate from foodstuff containers.[1]

Waste Segregation & Collection Protocol: A Self-Validating System

The most critical step in the disposal process is accurate waste segregation. Mixing halogenated waste with non-halogenated streams can lead to regulatory violations and complicates the final disposal process. This compound is a halogenated organic compound and must be treated as such.[4]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container with a threaded, vapor-tight cap.[5] This container must be clearly labeled as "HALOGENATED ORGANIC WASTE."

  • Initial Labeling: Before adding the first drop of waste, affix a hazardous waste label to the container. The label must include the words "Hazardous Waste" and a list of all chemical constituents.[5] Do not use abbreviations or chemical formulas; write out the full chemical names.[5]

  • Active Collection: Add waste this compound to the designated container. This includes any unused pure chemical, reaction residues, or the first rinse of contaminated glassware.

    • Causality Note: Even small amounts of a halogenated solvent can render a large volume of non-halogenated solvent waste as "halogenated."[5] Strict segregation is more cost-effective and environmentally sound.

  • Maintain a Log: Keep a log sheet near the container to record the chemical name and approximate quantity of everything added.[4] This is crucial for the final disposal manifest.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when waste is actively being added.[5] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage of Waste Container: Store the sealed waste container in a designated satellite accumulation area within the lab, away from drains and sources of ignition.

Approved Disposal Methodologies: The Rationale

The chemical structure of this compound dictates the appropriate disposal route. The presence of bromine makes it unsuitable for common disposal methods.

Primary Recommended Method: Controlled Incineration

The universally recommended disposal method is through a licensed chemical destruction facility that utilizes controlled incineration with flue gas scrubbing .[1]

  • Why this method is required: High-temperature incineration is necessary to achieve complete thermal decomposition of the furan ring and the carbon-bromine bond. However, the combustion of brominated compounds can produce hazardous byproducts, including hydrobromic acid (HBr), elemental bromine (Br₂), and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][7] Flue gas scrubbers are essential engineering controls that neutralize these acidic and toxic gases before they are released into the atmosphere.[6]

Prohibited Disposal Methods
  • DO NOT Discharge to Sewer Systems: This is strictly prohibited.[1] Halogenated organic compounds are often poorly soluble in water, can be toxic to aquatic life, and may damage wastewater treatment infrastructure.[8] The ecological data for this compound is largely unavailable, mandating a conservative approach to prevent environmental release.[1]

  • DO NOT Dispose of in Landfills: Landfilling of liquid halogenated organic waste is broadly prohibited.[8] These solvents can compromise the integrity of clay and synthetic landfill liners, leading to the contamination of soil and groundwater.[8]

Emergency Procedures: Spill and Exposure Management

A robust disposal plan must include clear, actionable emergency protocols.

Protocol for Chemical Spills

The response to a spill depends on its scale. Differentiate between a minor spill that can be managed by trained lab personnel and a major spill requiring emergency services.[9]

For a Minor Spill (< 1 Liter, manageable by staff):

  • Alert & Assess: Alert personnel in the immediate area and assess the situation.[9] If the spill is flammable, eliminate all nearby ignition sources.[9]

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools (e.g., a plastic scoop) to carefully collect the material.[10]

  • Package for Disposal: Place the contaminated absorbent and cleaning materials into a heavy-duty plastic bag or a sealable container. Label it clearly as "HAZARDOUS WASTE: Spill Debris containing this compound."[11]

  • Decontaminate: Clean the spill area with a detergent and water solution.

  • Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department of the incident.[11]

For a Major Spill (> 1 Liter, or any spill you are not equipped or trained to handle):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[10]

  • Isolate: Close the doors to the affected area to contain the vapors.[10]

  • Call for Help: Contact your institution's emergency number or 911. Provide the chemical name, location, and estimated quantity of the spill.[9][10]

  • Assist from a Safe Distance: Remain nearby to provide information to emergency responders.

Protocol for Personal Exposure

Immediate action is critical in the event of personal exposure.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide assistance and seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[2] Immediate medical attention is required.

  • Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[12]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

G start Start: Generate this compound Waste is_halogenated Identify Waste Type: Is it a Halogenated Organic Compound? start->is_halogenated yes_node YES (Contains Bromine) is_halogenated->yes_node no_node NO (Incorrect Path) is_halogenated->no_node select_container Select Waste Container: - Chemically Compatible - Vapor-Tight Lid yes_node->select_container label_container Label Container Before Use: 'HALOGENATED ORGANIC WASTE' + List all constituents select_container->label_container collect_waste Collect Waste: - Add waste to container - Keep container sealed when not in use - Maintain log of contents label_container->collect_waste store_waste Store in Satellite Accumulation Area: - Secure location - Away from drains & ignition sources collect_waste->store_waste disposal_path Select Final Disposal Path store_waste->disposal_path incineration Correct Disposal: Arrange pickup for transport to a licensed facility for controlled incineration with flue gas scrubbing. disposal_path->incineration Approved drain Incorrect: Drain / Sewer Disposal disposal_path->drain Prohibited landfill Incorrect: Landfill disposal_path->landfill Prohibited

Caption: Decision workflow for this compound waste management.

References

  • This compound Safety Data Sheet. ECHEMI.

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, Northwestern University.

  • Illinois Administrative Code Title 35, Subtitle G, Chapter I, Subchapter c, Part 729, Subpart B: Halogenated Solvents. Illinois Pollution Control Board.

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.

  • 1-bromo-2-methyl-2-propane Safety Data Sheet. Acros Organics.

  • Chemical Spill Response. Rowan University.

  • Hazardous Waste Segregation Guide. Bucknell University.

  • 2-bromo-2-methylbutane Safety Data Sheet. Sigma-Aldrich.

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.

  • Emergency Procedures. Trent University.

  • Appendix III List of Halogenated Organic Compounds. California Code of Regulations.

  • This compound Product Information. ChemicalBook.

  • PubChem Compound Summary for CID 14614859, this compound. National Center for Biotechnology Information.

  • Concentrations of brominated flame retardants in plastics. SciSpace.

  • 1-Bromo-3-methylbut-2-ene Safety Data Sheet. Sigma-Aldrich.

  • 2-Bromo-2-methylpropane Safety Data Sheet. Fisher Scientific.

  • Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar.

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District.

  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency.

  • Managing waste that may contain brominated flame retardants. New Zealand Ministry for the Environment.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Environmental Science & Technology.

  • Brominated dioxins and furans in a cement kiln co-processing municipal solid waste. ResearchGate.

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A Researcher's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methylfuran

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the proper handling of specialty chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-3-methylfuran (CAS No. 64230-60-0), with a focus on personal protective equipment (PPE). By understanding the why behind each recommendation, you can foster a culture of safety and precision in your laboratory.

Core Principles of Protection

When handling this compound, the primary objectives of your PPE are to prevent:

  • Inhalation of vapors.

  • Skin contact which can lead to irritation and potential absorption.

  • Eye contact which can cause serious irritation.

  • Ingestion .

Given its likely nature as a volatile organic compound (VOC), all handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3]

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU EN 166 standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.Protects against splashes of the chemical which can cause serious eye irritation.[2][4] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic chemicals.[5] Always inspect gloves for damage before use and change them immediately if contaminated.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from splashes and spills. Flame-resistant material is recommended due to the potential flammability of the compound.[1][4]
Respiratory Protection Typically not required when working in a certified chemical fume hood. If the fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.A chemical fume hood is the primary engineering control to prevent inhalation of vapors. Respirators provide an additional layer of protection in specific situations.[4]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Procedural Guidance: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.